molecular formula C10H16ClNO2 B113226 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride CAS No. 89718-96-7

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride

Cat. No.: B113226
CAS No.: 89718-96-7
M. Wt: 217.69 g/mol
InChI Key: TYNBGKAAFREDEE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride is a chemical compound of interest in pharmaceutical and chemical research, often utilized as a building block in the development of novel bioactive molecules . While specific mechanistic studies on this exact compound are limited in the public domain, its structural features place it within a class of compounds investigated for potential therapeutic applications. Specifically, research on closely related 3-(aryloxy)propan-1-amine derivatives has highlighted their value in cardiovascular research. For instance, structural analogs have been explored as components in the synthesis of 1,4-benzothiazepine derivatives, which are investigated for their dual activity in stabilizing the ryanodine receptor (RyR2) to prevent pathological calcium leak and activating the SERCA2a pump to improve calcium uptake in cardiac cells . This dual mechanism is a promising approach for improving cardiac function in conditions such as heart failure . The presence of the methoxyphenoxy group and the amine functionality in its structure enhances its solubility and makes it a versatile intermediate for medicinal chemistry, particularly for projects targeting neurological or cardiovascular pathways . This product is intended for research purposes in a controlled laboratory environment and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methoxyphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-4-2-5-10(8-9)13-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBGKAAFREDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629349
Record name 3-(3-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89718-96-7
Record name 3-(3-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID30629349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropoxy)-3-methoxybenzene hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(3-methoxyphenoxy)propan-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical research. This document details the core chemical transformations, experimental protocols, and quantitative data associated with this synthesis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step process. This pathway begins with a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitrile group to a primary amine, and concludes with the formation of the hydrochloride salt. This method is favored for its reliability and the commercial availability of the starting materials.

The overall logical workflow of the synthesis is depicted below:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Methoxyphenol 3-Methoxyphenol 3-(3-Methoxyphenoxy)propanenitrile 3-(3-Methoxyphenoxy)propanenitrile 3-Methoxyphenol->3-(3-Methoxyphenoxy)propanenitrile Williamson Ether Synthesis 3-Chloropropanenitrile 3-Chloropropanenitrile 3-Chloropropanenitrile->3-(3-Methoxyphenoxy)propanenitrile 3-(3-Methoxyphenoxy)propan-1-amine_hydrochloride 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride 3-(3-Methoxyphenoxy)propanenitrile->3-(3-Methoxyphenoxy)propan-1-amine_hydrochloride Nitrile Reduction & Salt Formation

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

This initial step involves the formation of an ether bond between 3-methoxyphenol and 3-chloropropanenitrile via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base and a suitable solvent.

Reaction:

G start1 3-Methoxyphenol product 3-(3-Methoxyphenoxy)propanenitrile start1->product start2 3-Chloropropanenitrile start2->product reagents K₂CO₃, DMF reagents->product

Caption: Williamson Ether Synthesis of the nitrile intermediate.

Detailed Methodology:

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in dimethylformamide (DMF), anhydrous potassium carbonate (1.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • 3-Chloropropanenitrile (1.1 eq) is then added dropwise to the reaction mixture.

  • The reaction is heated to 80-90°C and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(3-methoxyphenoxy)propanenitrile.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine

The second step is the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Reaction:

G start 3-(3-Methoxyphenoxy)propanenitrile product 3-(3-Methoxyphenoxy)propan-1-amine start->product Nitrile Reduction reagents H₂, Raney Nickel, NH₃/EtOH reagents->product

Caption: Reduction of the nitrile to the primary amine.

Detailed Methodology:

  • The intermediate, 3-(3-methoxyphenoxy)propanenitrile (1.0 eq), is dissolved in ethanol saturated with ammonia.

  • Raney Nickel (approximately 10% by weight of the nitrile) is carefully added to the solution under an inert atmosphere.

  • The mixture is transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized with hydrogen to 50-60 psi.

  • The reaction is stirred at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, the catalyst is carefully filtered off through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 3-(3-methoxyphenoxy)propan-1-amine as an oil.

Step 3: Synthesis of this compound

The final step is the conversion of the free amine into its more stable and handleable hydrochloride salt.

Reaction:

G start 3-(3-Methoxyphenoxy)propan-1-amine product This compound start->product Salt Formation reagents HCl in Ether reagents->product

Caption: Formation of the final hydrochloride salt.

Detailed Methodology:

  • The crude 3-(3-methoxyphenoxy)propan-1-amine (1.0 eq) is dissolved in a minimal amount of diethyl ether or isopropanol.

  • The solution is cooled in an ice bath.

  • A solution of hydrochloric acid in diethyl ether (1.1 eq) is added dropwise with stirring.

  • A precipitate will form upon addition of the acidic solution.

  • The mixture is stirred in the ice bath for an additional 30 minutes.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reactants and Stoichiometry

StepReactant 1Reactant 2Molar Ratio (1:2)
13-Methoxyphenol3-Chloropropanenitrile1 : 1.1
23-(3-Methoxyphenoxy)propanenitrileHydrogen1 : excess
33-(3-Methoxyphenoxy)propan-1-amineHydrochloric Acid1 : 1.1

Table 2: Reaction Conditions and Yields

StepSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
1DMFK₂CO₃80-904-685-95
2Ethanolic AmmoniaRaney NickelRoom Temp12-1880-90
3Diethyl Ether-00.5>95

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The described methodologies for the Williamson ether synthesis, nitrile reduction, and salt formation are well-established and can be readily implemented in a laboratory setting. The provided quantitative data serves as a benchmark for researchers to evaluate their synthetic outcomes. Careful control of reaction parameters is crucial for achieving high yields and purity of the final product.

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and pharmacology. Its structural similarity to known neuroactive compounds suggests its potential as a modulator of various signaling pathways in the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound and its free base is presented below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 89718-96-7[1]
Molecular Formula C₁₀H₁₆ClNO₂N/A
Molecular Weight 217.7 g/mol [1]
Melting Point 108-110 °C[1]
Appearance White to off-white solidN/A
Solubility Data not availableN/A
pKa (predicted, free base) 9.45 ± 0.10[2]

Spectroscopic Data

  • ¹³C NMR (Free Base): A ¹³C NMR spectrum for 3-(3-Methoxyphenoxy)propan-1-amine has been reported.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the reductive amination of 3-methoxybenzaldehyde.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Methoxybenzaldehyde

  • Propan-1-amine

  • Reducing agent (e.g., sodium borohydride or lithium aluminum hydride)

  • Anhydrous solvent (e.g., ethanol or methanol)

  • Hydrochloric acid (for salt formation)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Imine Formation: Dissolve 3-methoxybenzaldehyde and a molar equivalent of propan-1-amine in an anhydrous solvent such as ethanol or methanol. The reaction is typically stirred at room temperature to form the corresponding imine.

  • Reduction: The crude imine solution is then treated with a reducing agent. For example, sodium borohydride can be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until the reduction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude 3-(3-Methoxyphenoxy)propan-1-amine free base.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a mixture of solvents like ethyl acetate and hexane as the eluent.[3]

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., methanol or diethyl ether). A solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

  • Final Purification: The precipitated this compound can be collected by filtration, washed with a cold non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.[4] Further purification can be achieved by recrystallization from an appropriate solvent system.[5]

G Start Start Materials: 3-Methoxybenzaldehyde, Propan-1-amine Imine_Formation Imine Formation (Solvent: Ethanol/Methanol) Start->Imine_Formation Reduction Reduction (Reducing Agent: NaBH4) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Crude_Free_Base Crude 3-(3-Methoxyphenoxy)propan-1-amine Workup->Crude_Free_Base Purification Column Chromatography Crude_Free_Base->Purification Pure_Free_Base Pure Free Base Purification->Pure_Free_Base Salt_Formation Hydrochloride Salt Formation (Solvent: Methanol/Ether, Reagent: HCl) Pure_Free_Base->Salt_Formation Final_Purification Filtration & Recrystallization Salt_Formation->Final_Purification Final_Product 3-(3-Methoxyphenoxy)propan-1-amine HCl Final_Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amine, ether, and aromatic moieties.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, its structural similarity to known monoamine reuptake inhibitors, such as Nisoxetine, suggests a potential mechanism of action involving the modulation of neurotransmitter systems.[6]

The primary proposed mechanism is the inhibition of the norepinephrine transporter (NET) . By blocking the reuptake of norepinephrine from the synaptic cleft, the compound would increase the concentration and duration of action of this neurotransmitter, leading to downstream effects on adrenergic signaling.

Furthermore, based on the pharmacology of related phenoxypropanamine derivatives, there is a possibility of interaction with serotonin (5-HT) and dopamine (DA) receptors , although likely with lower affinity compared to the norepinephrine transporter. The methoxy group on the phenyl ring can influence the lipophilicity and receptor binding profile of the molecule.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) Compound 3-(3-Methoxyphenoxy)propan-1-amine HCl Compound->NET Inhibits NE->NET Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activates

Caption: Proposed mechanism of action via norepinephrine transporter inhibition.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards. As a primary amine, it may be irritating to the skin, eyes, and respiratory system.

Conclusion

This compound is a compound with potential for further investigation in the field of neuroscience and drug discovery. This guide has summarized its key chemical properties, provided a general synthetic protocol, and outlined its likely mechanism of action based on structural analogy to known neuroactive compounds. Further research is warranted to fully elucidate its pharmacological profile, including its specific receptor binding affinities, in vivo efficacy, and safety profile.

References

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride (CAS: 89718-96-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. It is intended for research and informational purposes only. All laboratory work should be conducted by qualified professionals with appropriate safety precautions in place.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound with potential applications in pharmaceutical research and development. While detailed experimental data for this specific compound is limited in publicly available literature, its properties can be inferred from data on the free base and structurally similar molecules.

Table 1: Physicochemical Properties

PropertyValueSource/Notes
CAS Number 89718-96-7[1]
Molecular Formula C₁₀H₁₆ClNO₂[1]
Molecular Weight 217.70 g/mol [1]
IUPAC Name 3-(3-methoxyphenoxy)propan-1-amine;hydrochloride[1]
Melting Point 108-110 °C[1]
Appearance White to off-white solid (inferred)General appearance of similar amine hydrochlorides
Solubility Soluble in water and polar organic solvents (inferred)General solubility of similar amine hydrochlorides

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • 3-Methoxyphenol

  • 3-Bromopropylamine hydrobromide

  • Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) in acetone. Add anhydrous potassium carbonate (2.0 eq) to the solution. To this suspension, add 3-bromopropylamine hydrobromide (1.1 eq) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up and Extraction: Dissolve the crude product in diethyl ether and wash with a 1M aqueous solution of sodium hydroxide to remove any unreacted phenol. Subsequently, wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base, 3-(3-methoxyphenoxy)propan-1-amine, as an oil.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with constant stirring.

  • A white precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Diagram 1: Synthetic Workflow

Synthesis_Workflow Reactants 3-Methoxyphenol + 3-Bromopropylamine HBr Alkylation Alkylation (K2CO3, Acetone, Reflux) Reactants->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup FreeBase 3-(3-Methoxyphenoxy)propan-1-amine (Free Base) Workup->FreeBase SaltFormation Salt Formation (HCl in Diethyl Ether) FreeBase->SaltFormation Product 3-(3-Methoxyphenoxy)propan-1-amine HCl (Final Product) SaltFormation->Product

A generalized workflow for the synthesis of the target compound.

Analytical Characterization

Comprehensive, experimentally verified spectroscopic data for this compound is scarce. The following tables summarize the available data for the free base and provide predicted data for the hydrochloride salt based on the analysis of similar structures.

Table 2: Spectroscopic Data

TechniqueData (for free base, unless otherwise noted)Source/Notes
¹³C NMR A ¹³C NMR spectrum is available for the free base, 3-(3-Methoxyphenoxy)propan-1-amine.[2]The hydrochloride salt would be expected to show similar shifts, with potential downfield shifts for carbons near the protonated amine.
Mass Spec. A mass spectrum (GC-MS) is available for the free base.[3]The mass spectrum would show the molecular ion peak for the free base.
FT-IR Data not available. Expected peaks: N-H stretch (primary amine salt), C-H stretch (aromatic and aliphatic), C-O stretch (ether), C=C stretch (aromatic).Inferred from functional groups.
¹H NMR Data not available. Predicted signals: aromatic protons, methoxy protons, and three sets of aliphatic protons for the propyl chain, with broadening of the signal for the protons on the carbon adjacent to the amine due to the presence of the ammonium salt.Inferred from chemical structure.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantitative analysis of this compound is not published. However, a general reverse-phase HPLC method can be developed based on methods for similar amine-containing compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~275 nm (based on the UV absorbance of the methoxyphenoxy group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of the analyte in the samples by comparing the peak area to the calibration curve.

Diagram 2: Analytical Workflow

Analytical_Workflow Sample Sample containing Analyte Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (~275 nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

A typical workflow for the quantitative analysis by HPLC.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, its structural similarity to known neuroactive compounds suggests it may have potential as a modulator of neurotransmitter systems.

A structurally related compound, 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, is suggested to act as a neurotransmitter modulator, potentially impacting serotonin and dopamine pathways.[4] This suggests that the target compound of this guide could be a candidate for investigation in areas such as mood disorders and neurodegenerative diseases.[4]

The phenoxypropanamine scaffold is found in a number of biologically active molecules. For instance, Nisoxetine, a selective norepinephrine reuptake inhibitor, contains a similar structural motif.[5] This further supports the potential for this compound to interact with monoamine transporters.

Diagram 3: Postulated Biological Interactions

Biological_Interaction Compound 3-(3-Methoxyphenoxy)propan-1-amine HCl Target1 Serotonin Receptors/Transporters Compound->Target1 Potential Interaction Target2 Dopamine Receptors/Transporters Compound->Target2 Potential Interaction Effect1 Modulation of Serotonergic Neurotransmission Target1->Effect1 Effect2 Modulation of Dopaminergic Neurotransmission Target2->Effect2 Application1 Potential Therapeutic Applications (e.g., Mood Disorders) Effect1->Application1 Effect2->Application1

References

Technical Guide: Molecular Weight of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride, a compound of interest in various research and development applications.

Chemical Identity and Formula

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₆ClNO₂

The molecular formula is the cornerstone for calculating the molecular weight. It indicates the number of atoms of each element present in one molecule of the compound.

Calculation of Molecular Weight

The molecular weight is determined by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights of the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Atomic Weights of Constituent Elements

To ensure accuracy, the standard atomic weights of the elements are utilized.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[1][2][3][4]
HydrogenH1.008[5][6][7][8][9]
ChlorineCl35.453[10][11][12][13][14]
NitrogenN14.007[15][16][17][18][19]
OxygenO15.999[20][21][22][23][24]

Detailed Molecular Weight Calculation

Based on the molecular formula C₁₀H₁₆ClNO₂, the contribution of each element to the total molecular weight is calculated:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.110
Hydrogen (H)161.00816.128
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total Molecular Weight 217.696

Therefore, the molecular weight of this compound is 217.70 g/mol (rounded to two decimal places). This value is consistent with established chemical data.[25]

Significance in Research and Development

The precise molecular weight is a critical parameter in a multitude of experimental and developmental procedures, including:

  • Stoichiometric Calculations: Essential for determining the exact quantities of reactants and products in chemical reactions.

  • Solution Preparation: Used to accurately prepare solutions of known molarity for various assays and experiments.

  • Pharmacokinetics and Drug Metabolism Studies: The molecular weight influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

  • Analytical Chemistry: Crucial for techniques such as mass spectrometry, where the mass-to-charge ratio is a key identifier.

This guide provides the fundamental data and methodology for understanding and utilizing the molecular weight of this compound in a scientific setting.

References

An In-Depth Technical Guide to Structural Analogs of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride as Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride, a core scaffold for potent and selective norepinephrine reuptake inhibitors (NRIs). The document delves into their synthesis, structure-activity relationships (SAR), and the experimental protocols for their evaluation. This information is critical for the rational design and development of novel therapeutics targeting the norepinephrine transporter (NET).

Core Compound and its Significance

3-(3-Methoxyphenoxy)propan-1-amine and its structural analogs belong to the class of aryloxypropanamines. This chemical class has garnered significant attention in medicinal chemistry due to its members' ability to modulate the reuptake of monoamine neurotransmitters. A prominent example is Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The core structure consists of a phenoxy ring, a three-carbon propane chain, and a terminal amine group. Modifications to each of these components can significantly impact the potency and selectivity of the compounds for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological activity of 3-(3-Methoxyphenoxy)propan-1-amine analogs is highly dependent on the nature and position of substituents on the phenoxy ring, as well as modifications to the propanamine side chain. The following table summarizes the in vitro binding affinities (Ki) of several key analogs for the human norepinephrine, serotonin, and dopamine transporters.

CompoundPhenoxy Ring SubstitutionNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT SelectivityNET/DAT Selectivity
(±)-3-(3-Methoxyphenoxy)propan-1-amine 3-OCH315230250015.3166.7
Atomoxetine ((R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine) 2-CH3577145115.4290.2
Nisoxetine ((±)-N-Methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine) 2-OCH30.88003201000400
Fluoxetine ((±)-N-Methyl-3-(4-trifluoromethylphenoxy)-3-phenylpropan-1-amine) 4-CF3120120000.00816.7
(±)-3-(4-Methoxyphenoxy)propan-1-amine 4-OCH32515035006140
(±)-3-Phenoxypropan-1-amine Unsubstituted50500500010100

Experimental Protocols

General Synthesis of N-Methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amines

This protocol describes a general method for the synthesis of N-methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amines, which are structural analogs of the core compound.

Step 1: Synthesis of 3-Chloro-1-phenylpropan-1-one

  • To a stirred solution of acetophenone (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-1-phenylpropan-1-one.

Step 2: Synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride

  • Dissolve 3-chloro-1-phenylpropan-1-one (1.0 eq) in a suitable solvent like ethanol.

  • Add an excess of methylamine (in a suitable solvent like ethanol or as a gas) (3-5 eq) and stir the mixture at room temperature for 24 hours in a sealed vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with ethereal HCl to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry to obtain 3-methylamino-1-phenylpropan-1-one hydrochloride.

Step 3: Synthesis of 3-Methylamino-1-phenylpropan-1-ol

  • Suspend 3-methylamino-1-phenylpropan-1-one hydrochloride (1.0 eq) in a suitable solvent like methanol.

  • Cool the suspension to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol and extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-methylamino-1-phenylpropan-1-ol.

Step 4: Synthesis of N-Methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amine

  • To a stirred solution of the desired substituted phenol (1.2 eq) in a suitable solvent like anhydrous dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 3-methylamino-1-phenylpropan-1-ol (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amine.

Norepinephrine Transporter (NET) Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand: [³H]Nisoxetine (specific activity 70-90 Ci/mmol)

  • Non-specific binding control: 10 µM Desipramine

  • Test compounds

  • Glass fiber filters (Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4 °C.

    • Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of test compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.

    • Incubate the plate at 4 °C for 2 hours.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Norepinephrine Transporter (NET) Signaling Pathway

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_cleft Norepinephrine (NE) NE_vesicle->NE_cleft Exocytosis Adrenergic_Receptor Adrenergic Receptor NE_cleft->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation NET->NE_vesicle Recycling NRI Norepinephrine Reuptake Inhibitor (e.g., Atomoxetine) NRI->NET Inhibition NRI_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Screening (NET Binding Assay) purification->primary_screen secondary_screen Secondary Screening (Functional Reuptake Assay) primary_screen->secondary_screen selectivity_screen Selectivity Profiling (SERT, DAT Binding) secondary_screen->selectivity_screen data_analysis IC50/Ki Determination selectivity_screen->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis sar_analysis->start Lead Optimization end Lead Compound Identification sar_analysis->end

Potential Research Applications of 3-(3-Methoxyphenoxy)propan-1-amine HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The hydrochloride salt of 3-(3-Methoxyphenoxy)propan-1-amine is a stable, water-soluble compound, making it amenable for use in a variety of in vitro and in vivo experimental settings.

PropertyValue
Molecular Formula C₁₀H₁₅NO₂ · HCl
Molecular Weight 217.7 g/mol
Appearance White to off-white solid
Solubility Soluble in water and ethanol

Synthesis

The synthesis of 3-(3-Methoxyphenoxy)propan-1-amine typically proceeds via a reductive amination pathway.

Experimental Protocol: Reductive Amination
  • Reaction Setup: A solution of 3-methoxybenzaldehyde and propan-1-amine (in a 1:1 molar ratio) is prepared in a suitable solvent such as methanol or ethanol.

  • Reduction: A reducing agent, for example, sodium borohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst, is cautiously added to the reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated and monitored for completion using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Potential Pharmacological Activity and Research Applications

The pharmacological profile of aryloxypropanamines is heavily influenced by the substitution pattern on the phenoxy ring. While direct binding or functional data for the meta-methoxy analog is unavailable, the following can be inferred from its structural isomers:

  • ortho-substituted analogs , such as Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine), are potent and selective norepinephrine reuptake inhibitors (NRIs).

  • para-substituted analogs , such as fluoxetine (a trifluoromethyl derivative), are potent and selective serotonin reuptake inhibitors (SSRIs).

Given that 3-(3-Methoxyphenoxy)propan-1-amine HCl possesses a meta-methoxy group, its selectivity profile for monoamine transporters is not immediately predictable. It may exhibit activity as a selective NRI, a selective SRI, or a dual NRI/SRI. This ambiguity makes it an interesting candidate for pharmacological screening.

Primary Research Application: Monoamine Transporter Profiling

The primary and most immediate research application for this compound is to determine its binding affinity and functional potency at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Secondary Research Applications

Depending on its selectivity profile, 3-(3-Methoxyphenoxy)propan-1-amine HCl could be a valuable tool for:

  • Investigating the role of norepinephrine and/or serotonin in animal models of neurological and psychiatric disorders , such as depression, anxiety, and ADHD.

  • Structure-activity relationship (SAR) studies to further probe the influence of substituent positioning on transporter selectivity.

  • Serving as a scaffold for the development of novel therapeutic agents with tailored monoamine transporter inhibition profiles.

Proposed Experimental Workflows

In Vitro Characterization

The initial characterization of 3-(3-Methoxyphenoxy)propan-1-amine HCl would involve a series of in vitro assays to determine its pharmacological profile.

G cluster_0 In Vitro Profiling cluster_1 Cell Lines cluster_2 Tissue Preparations A Radioligand Binding Assays B Synaptosomal Uptake Assays A->B Determine functional potency C Data Analysis A->C Calculate Ki values B->C Calculate IC50 values D HEK293 cells expressing hNET D->A E HEK293 cells expressing hSERT E->A F HEK293 cells expressing hDAT F->A G Rat brain synaptosomes (cortex, striatum) G->B

In Vitro Experimental Workflow

Experimental Protocol: Radioligand Binding Assay (Hypothetical for NET)
  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Competition Binding: Cell membranes are incubated with a fixed concentration of a radiolabeled NET ligand (e.g., [³H]-Nisoxetine) and varying concentrations of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

  • Incubation and Termination: The reaction is incubated to allow for binding equilibrium, then rapidly terminated by filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (K_i) of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Experimental Protocol: Synaptosomal Reuptake Assay (Hypothetical for Norepinephrine)
  • Synaptosome Preparation: Synaptosomes are prepared from the cortex of rat brains by homogenization and differential centrifugation.

  • Assay Buffer: A Krebs-Ringer buffer, saturated with 95% O₂/5% CO₂, is used.

  • Inhibition Assay: Synaptosomes are pre-incubated with varying concentrations of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

  • Uptake Initiation: The uptake of norepinephrine is initiated by the addition of [³H]-norepinephrine.

  • Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]-norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The concentration of 3-(3-Methoxyphenoxy)propan-1-amine HCl that inhibits 50% of norepinephrine uptake (IC₅₀) is calculated.

Quantitative Data for Structurally Related Compounds

Due to the lack of specific data for 3-(3-Methoxyphenoxy)propan-1-amine HCl, the following table summarizes data for its ortho- and para-substituted analogs to provide a contextual reference.

CompoundTransporterAssay TypeK_i (nM)IC₅₀ (nM)Reference
Nisoxetine (ortho-methoxy analog)NETBinding0.8-[1]
SERTBinding~800-[1]
DATBinding~320-[1]
Fluoxetine (para-CF₃ analog)SERTBinding0.9--
NETBinding130--
DATBinding2000--

Potential Signaling Pathways

Inhibition of monoamine transporters by compounds like 3-(3-Methoxyphenoxy)propan-1-amine HCl is expected to increase the synaptic concentration of norepinephrine and/or serotonin, leading to enhanced activation of their respective postsynaptic receptors and downstream signaling cascades.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 3-(3-Methoxyphenoxy) propan-1-amine HCl B Monoamine Transporter (NET/SERT) A->B Inhibition E Increased Monoamine Concentration B->E Increased Concentration C Synaptic Vesicle D Monoamine (NE/5-HT) C->D Release D->B Reuptake F Postsynaptic Receptor (Adrenergic/Serotonergic) E->F Activation G Second Messenger Signaling F->G Initiation H Cellular Response G->H Modulation

References

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. This document details the compound's chemical and physical properties, outlines a plausible, detailed experimental protocol for its synthesis, and discusses its role in the development of norepinephrine reuptake inhibitors (NRIs). Included are structured data tables for easy reference, as well as mandatory visualizations of a key signaling pathway and a representative experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of its application and synthesis.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a methoxyphenoxy group linked to a propanamine chain, which is present as a hydrochloride salt. This structure makes it a valuable building block for more complex molecules with therapeutic applications.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 89718-96-7[1]
Molecular Formula C₁₀H₁₆ClNO₂N/A
Molecular Weight 217.7 g/mol [1]
Melting Point 108-110 °C[1]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the etherification of 3-methoxyphenol, followed by the reduction of a nitrile intermediate and subsequent formation of the hydrochloride salt. The following is a detailed, plausible experimental protocol based on analogous syntheses of phenoxypropanamine derivatives.

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

  • Reaction Setup: To a stirred solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq.) as a base.

  • Addition of Alkylating Agent: Add 3-chloropropanenitrile (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-(3-methoxyphenoxy)propanenitrile by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-(3-Methoxyphenoxy)propanenitrile to 3-(3-Methoxyphenoxy)propan-1-amine

  • Reaction Setup: In a high-pressure reactor, dissolve the purified 3-(3-methoxyphenoxy)propanenitrile (1.0 eq.) in a suitable solvent like ethanol or methanol, saturated with ammonia.

  • Catalyst Addition: Add a catalytic amount of Raney nickel or a palladium-based catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 3-(3-methoxyphenoxy)propan-1-amine.

Step 3: Formation of this compound

  • Dissolution: Dissolve the crude 3-(3-methoxyphenoxy)propan-1-amine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold anhydrous solvent and dry it under vacuum to obtain pure this compound.

Application as a Pharmaceutical Intermediate: Norepinephrine Reuptake Inhibitors

This compound serves as a key intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs). NRIs are a class of antidepressant medications that function by blocking the action of the norepinephrine transporter (NET).[2] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2][3]

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the mechanism of action of a norepinephrine reuptake inhibitor at the synaptic level.

NRI_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_cleft Norepinephrine (NE) NE_vesicle->NE_cleft NET Norepinephrine Transporter (NET) NE_cleft->NET Adrenergic_Receptor Adrenergic Receptor NE_cleft->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activation NRI NRI Drug (e.g., from intermediate) NRI->NET Inhibition

Caption: Norepinephrine reuptake inhibitor (NRI) signaling pathway.

Experimental Workflow

The synthesis and purification of this compound as a pharmaceutical intermediate follows a structured workflow to ensure purity and consistency.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification_analysis Purification & Analysis cluster_final_product Final Product Stage Start Starting Materials: 3-Methoxyphenol & 3-Chloropropanenitrile Etherification Step 1: Etherification Start->Etherification Nitrile_Intermediate Intermediate: 3-(3-Methoxyphenoxy)propanenitrile Etherification->Nitrile_Intermediate QC1 In-process Control (TLC, HPLC) Etherification->QC1 Reduction Step 2: Nitrile Reduction Nitrile_Intermediate->Reduction Purification1 Purification (Distillation/Chromatography) Nitrile_Intermediate->Purification1 Amine_Intermediate Intermediate: 3-(3-Methoxyphenoxy)propan-1-amine Reduction->Amine_Intermediate Reduction->QC1 Salt_Formation Step 3: Hydrochloride Salt Formation Amine_Intermediate->Salt_Formation Purification2 Purification (Crystallization) QC2 Final Product QC (NMR, MS, MP) Purification2->QC2 Final_Product Final Product: 3-(3-Methoxyphenoxy)propan-1-amine HCl QC2->Final_Product Salt_Formation->Purification2

Caption: General experimental workflow for the synthesis of the intermediate.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its primary application lies in the development of norepinephrine reuptake inhibitors, a clinically significant class of drugs. This guide provides the foundational technical information required for researchers and drug development professionals working with this important compound.

References

Biological Activity of Methoxyphenoxy Propanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by methoxyphenoxy propanamine derivatives. The core structure, characterized by a methoxyphenoxy group linked to a propanamine backbone, serves as a versatile scaffold for the development of novel therapeutic agents across various disease areas. This document summarizes key quantitative data, details experimental methodologies for cited biological assays, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Cardiovascular Activity: Adrenergic Receptor Antagonism

A significant area of investigation for methoxyphenoxy propanamine derivatives has been their potential as cardiovascular agents, particularly as adrenergic receptor antagonists. Certain analogs have demonstrated potent activity at both α1- and β1-adrenoceptors, suggesting their potential utility in the management of conditions such as hypertension and cardiac arrhythmias.

Quantitative Cardiovascular Activity Data

The following table summarizes the adrenolytic activity of a series of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol derivatives. These compounds have been evaluated for their ability to antagonize α1- and β1-adrenergic receptors, crucial targets in cardiovascular therapy.[1][2]

Compoundα1-Adrenolytic Activity (pA2)β1-Adrenolytic Activity (pA2)
(RS)-3a (Methyl derivative) 7.2 ± 0.18.1 ± 0.2
(RS)-3b (2,3-Dimethoxy) 7.5 ± 0.18.5 ± 0.2
(RS)-3c (2,4-Dimethoxy) 7.3 ± 0.28.3 ± 0.1
(RS)-3d (2,5-Dimethoxy) 7.6 ± 0.18.7 ± 0.2
(RS)-3e (2,6-Dimethoxy) 7.1 ± 0.18.0 ± 0.1

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols: Adrenergic Receptor Binding Assays

Objective: To determine the antagonist affinity of test compounds for α1- and β1-adrenergic receptors.

Methodology:

  • Tissue Preparation: Isolated rat vas deferens (for α1) and guinea pig atria (for β1) are used. Tissues are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

  • Agonist Concentration-Response Curves: Cumulative concentration-response curves to a standard agonist (e.g., phenylephrine for α1, isoprenaline for β1) are established to determine the baseline response.

  • Antagonist Incubation: The tissues are incubated with the test methoxyphenoxy propanamine derivative at various concentrations for a predetermined period (e.g., 30-60 minutes).

  • Shift in Agonist Response: Following incubation, a second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The Schild plot analysis is used to determine the pA2 value, which quantifies the antagonist potency. A linear regression of log(concentration ratio - 1) versus the negative logarithm of the antagonist concentration is performed. The x-intercept of this regression provides the pA2 value.

Anti-inflammatory Activity

Derivatives of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have been investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected morpholinopyrimidine derivatives, as indicated by their ability to inhibit nitric oxide production in RAW 264.7 macrophages.

CompoundNO Inhibition (%) at 12.5 µMIC50 (µM) for NO Inhibition
V4 (4-methoxy) 78.3 ± 2.18.5 ± 0.4
V8 (4-fluoro) 85.1 ± 1.86.2 ± 0.3
Signaling Pathway of LPS-Induced Inflammation

The diagram below illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of inflammatory mediators like nitric oxide.

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Derivative Methoxyphenoxy Propanamine Derivative Derivative->IKK inhibits

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Protocols: Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the methoxyphenoxy propanamine derivatives. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC50 values are determined from the dose-response curves.

Antibacterial and Antimycobacterial Activity

N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which share structural similarities with the broader class of phenoxy propanamine derivatives, have been evaluated for their efficacy against bacterial and mycobacterial pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides against Staphylococcus aureus and Mycobacterium tuberculosis.[3][4][5]

CompoundR-groupMIC (µM) vs. S. aureus (MRSA)MIC (µM) vs. M. tuberculosis H37Ra
4a 2-propoxy12>100
4b 3-propoxy>10050
5a 2-isopropoxy2548
5b 3-isopropoxy>10024
6a 2-butoxy12>100
6b 3-butoxy>10023
Ampicillin -50-
Rifampicin --0.25
Experimental Workflow: MIC Determination

The diagram below outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compound in broth inoculation Inoculate microplate wells (containing compound dilutions) with bacterial suspension compound_prep->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determine MIC: Lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (S. aureus or M. tuberculosis). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus; 37°C for 7-14 days for M. tuberculosis).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The diverse biological activities of methoxyphenoxy propanamine derivatives highlight their potential as a foundational scaffold for the development of new therapeutic agents. The data presented in this guide demonstrate promising activities in the cardiovascular, anti-inflammatory, and antimicrobial arenas. The detailed experimental protocols and visual workflows are intended to provide a practical resource for researchers to build upon these findings.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

  • Mechanism of Action studies: To elucidate the precise molecular mechanisms underlying their observed biological effects.

  • In vivo efficacy and safety profiling: To translate the promising in vitro findings into preclinical and, ultimately, clinical development.

This technical guide serves as a comprehensive starting point for scientists and drug development professionals interested in harnessing the therapeutic potential of methoxyphenoxy propanamine derivatives.

References

In-Vitro Research Applications of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide aims to provide a comprehensive overview of the in-vitro research applications of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. However, a thorough review of publicly available scientific literature reveals a significant scarcity of specific in-vitro studies, quantitative data, and detailed experimental protocols for this particular compound. The information that is available is largely centered on its chemical properties, synthesis, and speculative biological activities based on structural similarities to other well-characterized molecules.

Overview and Potential Areas of Investigation

This compound is a primary amine that is commercially available for research purposes.[1][2] Structurally, it belongs to the class of aryloxypropanamines, a scaffold present in various biologically active compounds.[2][3] Much of the discussion around its potential utility stems from its resemblance to molecules known to interact with the central nervous system.[4]

Based on the limited information and the chemical structure, potential, yet unproven, in-vitro research applications could include:

  • Neurotransmitter Transporter Inhibition: The structural similarity to compounds like nisoxetine, a selective norepinephrine reuptake inhibitor, suggests that this compound could be investigated for its effects on monoamine transporters (norepinephrine, serotonin, and dopamine).[3][5]

  • Receptor Binding Assays: Its amine and ether functionalities could allow it to interact with various G-protein coupled receptors (GPCRs). A related compound, 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, has been suggested to have modulatory effects on serotonin and dopamine pathways.[4]

  • Anticancer Research: Some phenoxy and aromatic amine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[3][4] This suggests a potential, though unexplored, avenue for in-vitro cancer research.

It is crucial to emphasize that these are hypothetical applications based on chemical structure and data from related but distinct molecules. Currently, there is no published research to substantiate these claims for this compound specifically.

Quantitative Data Summary

A comprehensive search of scientific databases and chemical supplier information did not yield any quantitative in-vitro data for this compound. This includes, but is not limited to:

  • IC50 values (half-maximal inhibitory concentration)

  • EC50 values (half-maximal effective concentration)

  • Ki values (inhibitor binding affinity)

  • Receptor binding affinities (e.g., Kd)

The absence of this data indicates that the compound is either not extensively studied, or the research has not been made public.

Experimental Protocols

Detailed experimental protocols for in-vitro assays involving this compound are not available in the public domain. However, should a researcher wish to investigate this compound, standard protocols for the following assays could be adapted.

Hypothetical Protocol: Neurotransmitter Transporter Uptake Assay

This protocol is a generalized example and would require optimization for the specific transporter and cell line.

  • Cell Culture: Culture a suitable cell line expressing the transporter of interest (e.g., HEK293 cells stably transfected with the human norepinephrine transporter, NET).

  • Assay Preparation: Seed the cells in a 96-well plate and grow to confluence. On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Prepare serial dilutions of this compound in KRH buffer. Add the compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a known inhibitor (e.g., nisoxetine for NET) as a positive control.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [3H]-norepinephrine) to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Hypothetical Protocol: cAMP Accumulation Assay for GPCR Activation

This protocol is a generalized example for assessing the activation of a Gs-coupled receptor.

  • Cell Culture: Culture a cell line expressing the GPCR of interest (e.g., CHO-K1 cells) in a suitable medium.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Prepare dilutions of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a known agonist as a positive control.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or fluorescence polarization.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Due to the lack of specific in-vitro research, no established signaling pathways or experimental workflows involving this compound can be visualized. However, hypothetical workflows for the experimental protocols described above can be represented.

G cluster_workflow Hypothetical Neurotransmitter Transporter Uptake Assay Workflow A Culture cells expressing transporter B Seed cells in 96-well plate A->B C Wash cells with KRH buffer B->C D Add serial dilutions of 3-(3-Methoxyphenoxy)propan-1-amine HCl C->D E Incubate at 37°C D->E F Add radiolabeled substrate (e.g., [3H]-Norepinephrine) E->F G Incubate at 37°C F->G H Terminate uptake with ice-cold KRH buffer G->H I Lyse cells H->I J Measure radioactivity via scintillation counting I->J K Calculate % inhibition and IC50 J->K

Caption: A generalized workflow for an in-vitro neurotransmitter uptake assay.

G cluster_pathway Hypothetical GPCR (Gs-coupled) Activation Pathway Compound 3-(3-Methoxyphenoxy)propan-1-amine HCl (Hypothetical Agonist) Receptor Gs-Coupled Receptor Compound->Receptor G_Protein Gs Protein Activation (α subunit dissociates) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC converts to PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: A potential signaling cascade for a hypothetical Gs-coupled GPCR agonist.

Conclusion

While this compound is available as a research chemical, there is a notable absence of published in-vitro studies to define its biological activity. The information presented in this guide is based on structural analogies and provides a framework for potential future investigations. Researchers interested in this compound will need to conduct foundational in-vitro experiments to characterize its pharmacological profile. The hypothetical protocols and workflows provided herein can serve as a starting point for such endeavors. Further research is essential to elucidate the true in-vitro uses of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl, a valuable intermediate in pharmaceutical research, starting from 3-methoxybenzaldehyde. The described synthetic route involves a three-step process: a Knoevenagel condensation, followed by a comprehensive reduction of the resulting α,β-unsaturated nitrile, and concluding with the formation of the hydrochloride salt.

Synthetic Pathway Overview

The synthesis commences with the Knoevenagel condensation of 3-methoxybenzaldehyde with malononitrile to yield 2-(3-methoxybenzylidene)malononitrile. This intermediate is then subjected to catalytic hydrogenation, which concurrently reduces both the carbon-carbon double bond and the two nitrile groups to a primary amine, affording 3-(3-methoxyphenyl)propan-1-amine. The final step involves the conversion of the free amine to its more stable hydrochloride salt.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
3-MethoxybenzaldehydeC₈H₈O₂136.15Colorless to pale yellow liquid
2-(3-Methoxybenzylidene)malononitrileC₁₁H₈N₂O184.19Solid
3-(3-Methoxyphenyl)propan-1-amineC₁₀H₁₅NO165.23Liquid
3-(3-Methoxyphenyl)propan-1-amine HClC₁₀H₁₆ClNO201.69Solid

Table 2: Experimental Data and Spectroscopic Analysis

CompoundTypical Yield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-(3-Methoxybenzylidene)malononitrile90-9580-828.88 (s, 1H), 8.81 (d, 1H), 8.46 (d, 1H), 7.83 (s, 1H), 7.51 (dd, 1H)[1]156.5, 154.6, 152.3, 135.6, 127.0, 124.3, 112.9, 111.9, 85.6[1]~2220 (C≡N), ~1600 (C=C)
3-(3-Methoxyphenyl)propan-1-amine85-90N/A (Liquid)7.15 (t, 1H), 6.70 (m, 3H), 3.75 (s, 3H), 2.65 (t, 2H), 2.55 (t, 2H), 1.70 (quint, 2H), 1.40 (br s, 2H)159.8, 144.2, 129.4, 120.8, 114.2, 111.3, 55.1, 42.2, 33.8, 31.5~3360, ~3280 (N-H), ~1600, ~1490 (Aromatic C=C)
3-(3-Methoxyphenyl)propan-1-amine HCl>95Not available--~3000-2800 (N⁺-H), ~1600, ~1490 (Aromatic C=C)

Experimental Protocols

Step 1: Synthesis of 2-(3-Methoxybenzylidene)malononitrile

This procedure follows a Knoevenagel condensation protocol.[2][3]

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Ammonium acetate (0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde in ethanol.

  • Add malononitrile and a catalytic amount of ammonium acetate to the solution.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-(3-methoxybenzylidene)malononitrile.

Step 2: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

This step involves the catalytic hydrogenation of the intermediate product.[4]

Materials:

  • 2-(3-Methoxybenzylidene)malononitrile (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(3-methoxybenzylidene)malononitrile in ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propan-1-amine as an oil. The crude product can be purified by vacuum distillation if necessary.

Step 3: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine HCl

This is the final salt formation step.

Materials:

  • 3-(3-Methoxyphenyl)propan-1-amine (1.0 eq)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or dioxane)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude 3-(3-methoxyphenyl)propan-1-amine in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in an organic solvent dropwise with stirring.

  • A white precipitate of 3-(3-methoxyphenyl)propan-1-amine HCl will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final 3-(3-methoxyphenyl)propan-1-amine HCl.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Salt Formation start1 3-Methoxybenzaldehyde + Malononitrile process1 Reflux in Ethanol with Ammonium Acetate start1->process1 product1 2-(3-Methoxybenzylidene)malononitrile process1->product1 start2 {2-(3-Methoxybenzylidene)malononitrile} product1->start2 process2 H₂, 10% Pd/C in Ethanol start2:f0->process2 product2 3-(3-Methoxyphenyl)propan-1-amine process2->product2 start3 {3-(3-Methoxyphenyl)propan-1-amine} product2->start3 process3 HCl in Diethyl Ether start3:f0->process3 product3 3-(3-Methoxyphenyl)propan-1-amine HCl process3->product3

Caption: Synthetic workflow for 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Potential Biological Interaction Pathway

Phenoxypropanamine derivatives are known to interact with various biological targets. For instance, nisoxetine, a structurally related compound, is a selective norepinephrine reuptake inhibitor.[5] This suggests that 3-(3-Methoxyphenoxy)propan-1-amine and its analogs could potentially modulate neurotransmitter systems.

References

Application Note: Reductive Amination Protocol for the Synthesis of N-(3-(3-Methoxyphenoxy)propyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine via reductive amination of 3-(3-Methoxyphenoxy)propan-1-amine with cyclopentanone. The method utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, ensuring high yields and purity.[1][2][3] This protocol is designed for professionals in organic synthesis and drug development, offering a reliable method for the formation of carbon-nitrogen bonds.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the preparation of primary, secondary, and tertiary amines.[4] This two-step, one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in-situ reduction.[4] Sodium triacetoxyborohydride is a preferred reducing agent due to its mild nature and selectivity for the iminium ion over the carbonyl starting material, which minimizes side reactions.[1][3][5] This method is highly functional group tolerant and avoids the overalkylation issues often associated with direct alkylation of amines. The target compound, N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine, is a secondary amine synthesized from the primary amine 3-(3-Methoxyphenoxy)propan-1-amine and cyclopentanone.

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-(3-Methoxyphenoxy)propan-1-amineC10H15NO2181.236451-26-9
CyclopentanoneC5H8O84.12120-92-3
Sodium Triacetoxyborohydride (STAB)C6H10BNaO6211.9456553-60-7
1,2-Dichloroethane (DCE)C2H4Cl298.96107-06-2
Acetic Acid (glacial)C2H4O260.0564-19-7
Saturated Sodium Bicarbonate SolutionNaHCO384.01144-55-8
Anhydrous Magnesium SulfateMgSO4120.377487-88-9

Experimental Protocol

This protocol details the direct reductive amination procedure for the synthesis of N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine.

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(3-Methoxyphenoxy)propan-1-amine (1.0 eq).

  • Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add cyclopentanone (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a separate container, weigh sodium triacetoxyborohydride (1.3-1.5 eq) and add it to the reaction mixture in one portion.

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (1-2 eq) can be added. For reactions with ketones, acetic acid is often used as a catalyst.[1][3]

Reaction and Work-up:

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-(3-methoxyphenoxy)propyl)cyclopentanamine.

Reaction Scheme

Reaction_Scheme Amine 3-(3-Methoxyphenoxy)propan-1-amine Product N-(3-(3-Methoxyphenoxy)propyl)cyclopentanamine Amine->Product + Ketone Cyclopentanone Ketone->Product STAB NaBH(OAc)3 STAB->Product Solvent DCE, Acetic Acid (cat.) Solvent->Product

Caption: Reductive amination of 3-(3-Methoxyphenoxy)propan-1-amine with cyclopentanone.

Experimental Workflow

Workflow start Start: Dry Reaction Vessel under N2 add_reagents Add Amine, Solvent (DCE), and Ketone start->add_reagents stir_imine Stir for 20-30 min (Imine Formation) add_reagents->stir_imine add_stab Add Sodium Triacetoxyborohydride (STAB) stir_imine->add_stab add_acid Optional: Add Acetic Acid (catalyst) add_stab->add_acid react Stir at Room Temperature (1-24h) add_acid->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (NaHCO3) monitor->workup Reaction Complete extraction Extract with Dichloromethane workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of the target secondary amine.

Data Summary

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3-(3-Methoxyphenoxy)propan-1-amineC10H15NO2181.23164-165 @ 13 Torr1.040 (Predicted)
CyclopentanoneC5H8O84.12130.60.951
N-(3-(3-methoxyphenoxy)propyl)cyclopentanamineC15H23NO2249.35 (Calculated)N/AN/A

Table 2: Reaction Parameters

ParameterCondition
StoichiometryAmine:Ketone:STAB = 1:1.1:1.5
Solvent1,2-Dichloroethane (DCE)
Concentration~0.1 M
TemperatureRoom Temperature
Reaction Time1-24 hours
CatalystAcetic Acid (optional, but recommended)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product FormationIncomplete imine formation; Inactive STABIncrease initial stirring time before adding STAB; Use fresh STAB; Add catalytic acetic acid.
Presence of Starting Amine/KetoneInsufficient reducing agent or reaction timeAdd more STAB; Increase reaction time and continue monitoring.
Formation of Alcohol ByproductReduction of the carbonyl starting materialEnsure STAB is used as it is selective for the imine. If using NaBH4, ensure imine formation is complete first.
Dialkylation of Primary AmineA second reaction with the carbonyl compoundUse a stepwise (indirect) method: form and isolate the imine first, then reduce.[1][5] This is less common with STAB.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of 3-(3-Methoxyphenoxy)propan-1-amine with cyclopentanone using sodium triacetoxyborohydride. The described method is efficient, selective, and applicable to a wide range of substrates in drug discovery and organic synthesis. Adherence to this protocol should enable researchers to obtain the desired secondary amine in high yield and purity.

References

Application Note and Protocol: HPLC Analysis of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a robust starting point for routine quality control, purity assessment, and formulation analysis. The protocol outlines instrument parameters, preparation of solutions, and a systematic workflow for the analysis.

Introduction

This compound is an organic compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its characterization, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of such compounds due to its high resolution, sensitivity, and specificity.[1] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the recommended instrumental parameters, which may be adapted from methods used for similar amine hydrochloride compounds.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm
Run Time 10 minutes
Preparation of Solutions

2.2.1. Phosphate Buffer (pH 3.0)

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

2.2.2. Mobile Phase

  • Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

2.2.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

2.2.4. Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL. These will be used to construct a calibration curve.

2.2.5. Sample Solution

  • Accurately weigh a quantity of the sample containing approximately 25 mg of this compound.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Representative Data)

The following tables present representative data for key validation parameters of the proposed HPLC method. This data is illustrative and should be verified experimentally.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
10150234
25375585
50751170
1001502340
1502253510
2003004680
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Precision
ParameterConcentration (µg/mL)RSD (%)
Repeatability (Intra-day, n=6) 1000.9
Intermediate Precision (Inter-day, n=6) 1001.3

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for this analytical procedure.

HPLC Analysis Workflow prep Sample and Standard Preparation hplc HPLC System Setup prep->hplc inject Injection of Samples and Standards hplc->inject data Data Acquisition and Processing inject->data report Result Calculation and Reporting data->report

Caption: General workflow for the HPLC analysis of this compound.

Solution Preparation Protocol cluster_buffer Buffer and Mobile Phase cluster_standard Standard Solutions cluster_sample Sample Solution buffer_prep Prepare Phosphate Buffer ph_adjust Adjust pH to 3.0 buffer_prep->ph_adjust filter_buffer Filter Buffer ph_adjust->filter_buffer mobile_phase Mix Acetonitrile and Buffer (30:70) filter_buffer->mobile_phase degas Degas Mobile Phase mobile_phase->degas stock Prepare Standard Stock Solution (1000 µg/mL) working Prepare Working Standard Solutions (10-200 µg/mL) stock->working weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample

Caption: Detailed protocol for the preparation of solutions for HPLC analysis.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control in pharmaceutical laboratories. It is recommended that this method be fully validated according to ICH guidelines before its implementation for routine analysis.

References

Application Notes and Protocols: NMR Spectroscopic Analysis of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride is a chemical compound of interest in pharmaceutical research and drug development. Its structure, featuring a methoxyphenoxy group linked to a propanamine chain, presents a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with predicted chemical shift data to aid in spectral interpretation. The hydrochloride salt form can influence the chemical shifts of nearby protons and carbons, particularly those adjacent to the amine group, a factor that is taken into consideration in the provided data.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule hydrochloride salt is outlined below. The use of deuterated solvents such as DMSO-d₆ or D₂O is recommended for amine salts to ensure solubility and minimize the exchange of the amine protons.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved. Ensure a homogeneous solution is obtained.

  • If necessary, filter the solution to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.

¹H NMR Spectroscopy Parameters:

ParameterRecommended Value
Pulse ProgramStandard single pulse (zg30)
Number of Scans16 or 32
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width-2 to 12 ppm
Temperature298 K

¹³C NMR Spectroscopy Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled (zgpg30)
Number of Scans1024 or higher (as needed for S/N)
Relaxation Delay2.0 s
Acquisition Time1.5 s
Spectral Width0 to 200 ppm
Temperature298 K
Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants (J-values) of the signals.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and known chemical shifts of similar functional groups. The presence of the hydrochloride salt is expected to cause a downfield shift for the protons and carbons near the ammonium group.

Predicted ¹H NMR Data
AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2', H-6'6.8 - 7.3m2H
H-4', H-5'6.4 - 6.6m2H
H-1~4.1t2H~6.0
OCH₃~3.7s3H
H-3~3.1t2H~7.5
H-2~2.1p2H~6.8
NH₃⁺8.0 - 9.0br s3H

m = multiplet, t = triplet, s = singlet, p = pentet, br s = broad singlet

Predicted ¹³C NMR Data
AssignmentChemical Shift (δ, ppm)
C-3' (C-O)~160
C-1' (C-O)~158
C-5'~130
C-2'~108
C-6'~106
C-4'~102
C-1~65
OCH₃~55
C-3~38
C-2~27

Visualizations

Chemical Structure and NMR Assignments

structure cluster_mol This compound cluster_labels NMR Assignments mol H1 H-1 H2 H-2 H3 H-3 NH3 NH₃⁺ OCH3 OCH₃ H_arom Aromatic H C1 C-1 C2 C-2 C3 C-3 C_arom_O C-1', C-3' C_arom C-2', C-4', C-5', C-6' C_OCH3 OCH₃ Carbon

Caption: Chemical structure with key atoms labeled for NMR assignment.

Experimental Workflow

workflow start_end start_end process process data data decision decision A Sample Weighing B Solvent Addition (e.g., DMSO-d6) A->B 5-10 mg C Dissolution B->C D NMR Spectrometer C->D Insert Sample E ¹H & ¹³C Data Acquisition D->E F FID Data E->F G Data Processing (FT, Phasing, Baseline) F->G H Processed Spectrum G->H I Spectral Analysis (Shifts, Integration, Multiplicity) H->I J Structure Confirmation I->J

Caption: General workflow for NMR analysis.

In Vivo Study Design for Phenoxypropanamine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropanamine derivatives represent a significant class of centrally acting compounds, many of which function as norepinephrine-dopamine reuptake inhibitors (NDRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). By modulating the levels of key neurotransmitters in the synaptic cleft, these compounds have therapeutic applications in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and obesity. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy, safety, and abuse potential of novel phenoxypropanamine compounds. The protocols are based on established methodologies for well-characterized drugs within this class, such as bupropion, atomoxetine, and venlafaxine.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for most phenoxypropanamine compounds involves the inhibition of monoamine transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[1][2][3] By blocking these transporters, the reuptake of their respective neurotransmitters (norepinephrine, dopamine, and serotonin) from the synaptic cleft is inhibited, leading to increased extracellular concentrations and enhanced neurotransmission.[4][5] The specific affinity of a compound for each transporter determines its pharmacological profile as an NDRI, SNRI, or SNDRI.

Signaling Pathway for Norepinephrine and Dopamine Reuptake Inhibition

Phenoxypropanamine compounds that are NDRIs, such as bupropion, primarily target NET and DAT.[4][6][7] This dual inhibition leads to an increase in noradrenergic and dopaminergic signaling, particularly in brain regions like the prefrontal cortex.[6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DAT DAT DAT->Dopamine NET NET NET->Norepinephrine Phenoxypropanamine Phenoxypropanamine (NDRI) Phenoxypropanamine->DAT Phenoxypropanamine->NET Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release DA_cleft Dopamine NE_cleft Norepinephrine DA_cleft->DAT Reuptake D_Receptor Dopamine Receptors DA_cleft->D_Receptor NE_cleft->NET Reuptake NE_Receptor Adrenergic Receptors NE_cleft->NE_Receptor Postsynaptic Effects Postsynaptic Effects D_Receptor->Postsynaptic Effects NE_Receptor->Postsynaptic Effects

Norepinephrine-Dopamine Reuptake Inhibition
Signaling Pathway for Serotonin-Norepinephrine Reuptake Inhibition

For compounds with additional serotonergic activity, such as venlafaxine (an SNRI), the serotonin transporter (SERT) is also inhibited.[3][8] This leads to a broader modulation of monoaminergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin AADC VMAT2 VMAT2 Serotonin->VMAT2 Norepinephrine Norepinephrine Norepinephrine->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage SERT SERT SERT->Serotonin NET NET NET->Norepinephrine Phenoxypropanamine Phenoxypropanamine (SNRI) Phenoxypropanamine->SERT Phenoxypropanamine->NET Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release 5HT_cleft Serotonin NE_cleft Norepinephrine 5HT_cleft->SERT Reuptake 5HT_Receptor Serotonin Receptors 5HT_cleft->5HT_Receptor NE_cleft->NET Reuptake NE_Receptor Adrenergic Receptors NE_cleft->NE_Receptor Postsynaptic Effects Postsynaptic Effects 5HT_Receptor->Postsynaptic Effects NE_Receptor->Postsynaptic Effects

Serotonin-Norepinephrine Reuptake Inhibition

In Vivo Efficacy and Behavioral Assessment

A battery of in vivo behavioral assays is essential to characterize the pharmacological effects of novel phenoxypropanamine compounds. The following protocols are standard in the field for assessing antidepressant-like, stimulant, and abuse potential properties.

Experimental Workflow for Behavioral Studies

Animal Acclimation Animal Acclimation Habituation Habituation Animal Acclimation->Habituation ≥ 1 week Drug Administration Drug Administration Habituation->Drug Administration Pre-test session Behavioral Assay Behavioral Assay Drug Administration->Behavioral Assay Data Collection Data Collection Behavioral Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

General Workflow for Behavioral Assays
Locomotor Activity

This assay is fundamental for assessing the stimulant or sedative effects of a compound.

Protocol:

  • Animals: Male Swiss-Webster mice or Sprague-Dawley rats.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems to track movement.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Place each animal in the center of the open-field arena for a 30-60 minute habituation period to establish a baseline activity level.

    • Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, oral).

    • Immediately return the animal to the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify total distance traveled, horizontal activity, and vertical activity (rearing).

    • Analyze data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Data Presentation: Locomotor Activity

CompoundAnimal ModelDose (mg/kg, i.p.)RouteEffect on Locomotor ActivityReference
Atomoxetine Mouse1, 3, 10i.p.No effect at 1 and 3 mg/kg; reduced activity at 10 mg/kg.[9][10][11]
Bupropion Rat10, 20, 30, 40i.p.Dose-dependent increase in locomotor activity.[2][12][13]
Venlafaxine Rat10s.c. (osmotic minipump)Increased locomotor activity in the central part of the arena.[14]
Venlafaxine Rat5, 10gavageReversed CUMS-induced decrease in locomotor activity.[15]
Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug and its abuse potential.[16]

Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Day 1): Allow animals to freely explore all compartments for 15 minutes and record the time spent in each to establish baseline preference.

    • Conditioning (Days 2-9): On alternating days, administer the test compound and confine the animal to one of the non-preferred compartments for 30 minutes. On the other days, administer vehicle and confine the animal to the opposite compartment.

    • Post-conditioning (Day 10): Place the animal in the neutral center compartment (if applicable) and allow free access to all compartments for 15 minutes in a drug-free state. Record the time spent in each compartment.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the pre- and post-conditioning tests.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Data Presentation: Conditioned Place Preference

CompoundAnimal ModelDose (mg/kg, i.p.)RouteCPP EffectReference
Bupropion Rat10-50i.p.Increased time spent in the drug-conditioned compartment.[2]
Bupropion Rat5, 10, 20i.p.Attenuated nicotine- and morphine-induced reinstatement of CPP.[17]
Feeding Behavior Studies

Given that some phenoxypropanamine compounds are used as appetite suppressants, it is crucial to evaluate their effects on food intake.

Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Individually house animals and acclimate them to a standard laboratory diet.

    • Measure baseline food intake for several days.

    • On the test day, administer the test compound or vehicle.

    • Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

  • Data Analysis:

    • Compare the food intake of the drug-treated groups to the vehicle-treated group using ANOVA.

Data Presentation: Feeding Behavior

CompoundAnimal ModelDose (mg/kg)RouteEffect on Food IntakeReference
Phenylpropanolamine Rat15, 25, 35i.p.Dose-related reduction in food intake.[18]
Sibutramine Rat3, 10p.o.Dose-dependent decrease in food intake.[3]
Bupropion Rat10-40i.p.Decreased chow intake.[13]
Venlafaxine Rat100, 300p.o.Significant decrease in food intake.[3]

Cardiovascular Safety Pharmacology

Cardiovascular safety is a critical consideration for phenoxypropanamine compounds due to their sympathomimetic effects.[5][7] Telemetry in conscious, freely moving animals is the gold standard for assessing cardiovascular safety.[19]

Experimental Workflow for Cardiovascular Telemetry

Telemetry Implantation Telemetry Implantation Recovery Period Recovery Period Telemetry Implantation->Recovery Period ≥ 2 weeks Baseline Recording Baseline Recording Recovery Period->Baseline Recording 24-48 hours Drug Administration Drug Administration Baseline Recording->Drug Administration Post-dose Recording Post-dose Recording Drug Administration->Post-dose Recording Continuous Data Analysis Data Analysis Post-dose Recording->Data Analysis

Workflow for Cardiovascular Telemetry Study

Protocol:

  • Animals: Beagle dogs are a commonly used non-rodent species for cardiovascular safety studies.

  • Apparatus: Implantable telemetry devices for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Procedure:

    • Surgically implant telemetry transmitters and allow for a recovery period of at least two weeks.

    • Record baseline cardiovascular parameters for 24-48 hours before drug administration.

    • Administer the test compound or vehicle.

    • Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Data Analysis:

    • Analyze changes from baseline in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (PR, QRS, QT, QTc).

    • Compare the effects of different doses of the test compound to the vehicle control.

Data Presentation: Cardiovascular Safety

CompoundAnimal ModelDoseRouteCardiovascular EffectsReference
Duloxetine Human40-120 mg/dayp.o.Modest increases in heart rate and blood pressure; no clinically significant effect on ECG.[20][21][22]
Amezinium Human30 mgp.o.Increased systolic blood pressure; minor changes in heart rate and diastolic blood pressure.[7]

Toxicity Studies

Toxicity studies are essential to determine the safety profile of a new chemical entity.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single high dose of a substance.

Protocol:

  • Animals: Typically rats (one rodent species).

  • Procedure:

    • Administer the test compound at several dose levels via the intended clinical route and a parenteral route.

    • Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • Perform a gross necropsy on all animals.

  • Data Analysis:

    • Determine the LD50 (the dose that is lethal to 50% of the animals).

Data Presentation: Acute Toxicity

CompoundAnimal ModelRouteLD50 (mg/kg)Reference
Reboxetine RatPara-periosteal51.2[23]
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate Rat (male)Oral1750[12]
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate Rat (female)Oral3129[12]
Chronic Toxicity

Chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

Protocol:

  • Animals: Two species, typically a rodent (rat) and a non-rodent (dog).

  • Procedure:

    • Administer the test compound daily for a period of up to 12 months.[24]

    • Use at least three dose levels plus a control group.

    • Monitor animals for clinical signs, body weight changes, food consumption, and perform regular hematology, clinical chemistry, and urinalysis.

    • Conduct a full histopathological examination of all organs at the end of the study.

  • Data Analysis:

    • Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[24]

Data Presentation: Chronic Toxicity

CompoundAnimal ModelDurationNOAEL (mg/kg/day)Observed Effects at Higher DosesReference
Sibutramine Rat & Mouse2 yearsNot explicitly statedDose-dependent reduction in food intake and body weight.[25][26][27]
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate Rat (male)2 yearsBetween 1 and 50Benign tumors of the liver, pancreas, and/or testes.[12]
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate Rat (female)2 yearsBetween 50 and 500Benign tumors of the liver, pancreas, and/or testes.[12]

Conclusion

The in vivo study designs outlined in this document provide a comprehensive framework for the preclinical evaluation of novel phenoxypropanamine compounds. By systematically assessing their mechanism of action, behavioral effects, cardiovascular safety, and toxicity, researchers and drug development professionals can generate the necessary data to support the advancement of promising candidates into clinical development. The provided protocols and comparative data tables serve as a valuable resource for designing robust and informative in vivo studies.

References

Application Note: Purification of 3-(3-Methoxyphenoxy)propan-1-amine HCl by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Methoxyphenoxy)propan-1-amine is a primary amine derivative utilized as an intermediate in organic and medicinal chemistry. The purity of this compound is crucial for its successful application in subsequent synthetic transformations. However, the purification of amines by standard silica gel column chromatography is often challenging due to the basic nature of the amino group. This basicity leads to strong interactions with the acidic silanol groups on the silica surface, resulting in significant peak tailing, poor separation, and potential sample degradation or irreversible adsorption.[1][2]

This application note provides a detailed protocol for the purification of the hydrochloride salt of 3-(3-Methoxyphenoxy)propan-1-amine. The strategy involves the conversion of the crude HCl salt to its free base form, followed by purification using one of two optimized flash column chromatography methods, and concluding with the conversion of the purified amine back to its stable HCl salt.

Overall Purification Workflow

The purification process follows a three-stage workflow designed to overcome the challenges associated with purifying amine salts.

Purification_Workflow cluster_start Initial State cluster_process Purification Process cluster_end Final Product Crude Crude Amine HCl Salt Neutralization Step 1: Neutralization (e.g., aq. NaHCO₃) Crude->Neutralization Dissolve in H₂O Extraction Step 2: Extraction (e.g., DCM or EtOAc) Neutralization->Extraction Isolate Free Base Chromatography Step 3: Column Chromatography (Purification of Free Base) Extraction->Chromatography Load Crude Amine SaltFormation Step 4: Salt Formation (e.g., HCl in Dioxane) Chromatography->SaltFormation Pool Pure Fractions Pure Pure Amine HCl Salt (>98% Purity) SaltFormation->Pure Precipitate & Filter

Figure 1. A schematic overview of the complete workflow for the purification of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Experimental Protocols

Materials and Reagents
  • Crude 3-(3-Methoxyphenoxy)propan-1-amine HCl

  • Silica Gel (230-400 mesh) or Amine-functionalized Silica Gel Cartridge

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, technical grade

  • Ethyl Acetate (EtOAc), technical grade

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-Dioxane

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography or flash chromatography system

  • Rotary evaporator

Protocol 1: Conversion of HCl Salt to Free Base

This initial step is required to prepare the amine for chromatography.

  • Dissolve the crude 3-(3-Methoxyphenoxy)propan-1-amine HCl in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel and cool it in an ice bath.

  • Slowly add saturated aqueous NaHCO₃ solution to the funnel until gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extract the aqueous layer three times with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Combine the organic extracts and wash them once with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, typically as an oil.

Protocol 2: Column Chromatography Purification

Two effective methods are presented below. Method A uses standard silica with a basic modifier, while Method B uses a specialized amine-functionalized stationary phase.

Method A: Standard Silica Gel Chromatography

This method is cost-effective and utilizes common lab reagents to neutralize the acidic silica surface.[2]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 1% TEA).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude free base in a minimal amount of DCM. Add a small portion of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.[3]

  • Elution: Begin elution with the mobile phase. A typical gradient involves gradually increasing the concentration of methanol in dichloromethane (e.g., from 0% to 5% MeOH in DCM), while maintaining a constant concentration of 1-2% triethylamine throughout the run to prevent peak tailing.[2]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (e.g., using 95:5 DCM:MeOH as the mobile phase) to identify those containing the pure product.[3]

  • Pooling: Combine the fractions containing the pure amine and concentrate them using a rotary evaporator.

Method B: Amine-Functionalized Silica Gel Chromatography

This method simplifies purification by using a stationary phase designed for basic compounds, often eliminating the need for amine additives in the mobile phase and providing better separation.[4][5]

  • Column Equilibration: Equilibrate a pre-packed amine-functionalized silica cartridge with the initial mobile phase (e.g., 100% Hexanes).

  • Sample Loading: Dissolve the crude free base in a minimal amount of a weak solvent (e.g., DCM or the initial mobile phase) and load it onto the column.

  • Elution: Elute the compound using a linear gradient of a more polar solvent in a non-polar solvent. A gradient of 0% to 40% Ethyl Acetate in Hexanes is a good starting point.[4]

  • Fraction Collection & Analysis: Collect and analyze fractions by TLC as described in Method A.

  • Pooling: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Conversion of Purified Free Base to HCl Salt

This final step converts the purified, but potentially less stable, free amine back into its solid, stable hydrochloride salt.

  • Dissolve the purified free base from the pooled fractions in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-Dioxane dropwise with stirring.[6]

  • A white precipitate of the amine hydrochloride salt should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the pure 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Data Presentation

The following tables summarize the key parameters and expected results for the purification protocols.

Table 1: Summary of Column Chromatography Conditions

ParameterMethod A: Standard SilicaMethod B: Amine-Functionalized Silica
Stationary Phase Silica Gel (230-400 mesh)Amine-functionalized Silica
Mobile Phase A Dichloromethane + 1% TEAHexanes
Mobile Phase B Methanol + 1% TEAEthyl Acetate
Typical Gradient 0-5% B in A0-40% B in A
Key Advantage Widely available and low costExcellent peak shape without additives[5]

Table 2: Typical Purification Results

ParameterValueNotes
Crude Purity (as HCl salt) 85-95%Determined by NMR or HPLC
Final Purity (as HCl salt) >98%Determined by NMR or HPLC
Overall Yield 70-90%Dependent on impurity profile
Final Product Form White to off-white solid[7]

Conclusion

The purification of 3-(3-Methoxyphenoxy)propan-1-amine HCl can be effectively achieved through a process of basification, chromatographic purification of the resulting free amine, and subsequent salt formation. While standard silica gel modified with triethylamine provides a reliable method, the use of amine-functionalized silica offers a more streamlined approach with improved peak symmetry and simplified mobile phases.[4] These protocols provide a robust framework for obtaining high-purity material suitable for demanding applications in research and drug development.

References

Application Notes and Protocols for the Recrystallization of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride via recrystallization. The protocols described herein are based on established principles for the purification of amine hydrochlorides and are intended to serve as a comprehensive guide for achieving high purity of the target compound, a critical aspect in research and drug development. Two primary methods are detailed: a single-solvent recrystallization and a two-solvent (solvent/anti-solvent) recrystallization. This guide also includes recommendations for solvent selection, data presentation in tabular format for clarity, and visual workflows to ensure procedural accuracy.

Introduction

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The underlying principle of this method relies on the differential solubility of the desired compound and any present impurities within a chosen solvent or solvent system at varying temperatures. For pharmaceutical intermediates such as this compound, obtaining a high degree of purity is paramount for its use in subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

As an amine hydrochloride, this compound is a salt and therefore typically exhibits good solubility in polar solvents.[1] The ideal solvent for recrystallization will dissolve the compound to a great extent at an elevated temperature but only sparingly at lower temperatures. This temperature-dependent solubility differential allows for the formation of pure crystals upon cooling, while impurities either remain in the solution or are removed via hot filtration if they are insoluble.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₆ClNO₂[2]

  • Molecular Weight: 217.7 g/mol [2]

  • Structure:

Health and Safety

When handling this compound and the solvents mentioned in these protocols, it is imperative to adhere to standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All procedures should be performed within a properly functioning fume hood to avoid the inhalation of solvent vapors.

Data Presentation: Solvent Selection Guide

Solvent SystemExpected Solubility at 25°CExpected Solubility at Boiling PointSuitability for Recrystallization
WaterHighVery HighPotential for high loss, may require anti-solvent
EthanolModerateHighGood candidate for single-solvent method
IsopropanolLow to ModerateHighExcellent candidate for single-solvent method
MethanolHighVery HighLikely too soluble, may need an anti-solvent
AcetoneVery LowLowPotential as an anti-solvent
Ethyl AcetateVery LowLowPotential as an anti-solvent
TolueneInsolubleVery LowGood candidate as an anti-solvent
Diethyl EtherInsolubleInsolubleGood candidate as an anti-solvent
Heptane/HexaneInsolubleInsolubleGood as a washing solvent for crystals

Note: This table is based on general principles for amine hydrochlorides and should be confirmed by small-scale experimental testing.

Experimental Protocols

Two primary recrystallization techniques are presented below. The choice of method will depend on the solubility characteristics of the crude compound in various solvents.

This method is ideal when a single solvent is found that effectively dissolves the compound at a high temperature and from which the compound readily crystallizes upon cooling. Alcohols such as isopropanol or ethanol are often suitable for amine hydrochlorides.[1]

Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various polar solvents (e.g., isopropanol, ethanol). The ideal solvent will show low solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the formation of a saturated solution, which will maximize the yield of the recrystallized product.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization of the desired compound in the filtration apparatus.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to further promote crystallization and maximize the yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or by air drying to remove any residual solvent.

This technique is employed when the compound is highly soluble in one solvent (the "solvent") even at low temperatures, and poorly soluble in another (the "anti-solvent"). It is essential that the two solvents are miscible.[1]

Methodology:

  • Solvent System Selection: Identify a solvent in which this compound is very soluble (e.g., ethanol or methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or toluene).[1] The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still warm and being stirred, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution: If cloudiness persists, add a few drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals thoroughly, typically under vacuum, to remove all traces of the solvents.

Visualizations

The following diagrams illustrate the workflows for the described recrystallization protocols.

G cluster_0 Single-Solvent Recrystallization Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (Optional, if impurities present) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for Single-Solvent Recrystallization.

G cluster_1 Two-Solvent Recrystallization Workflow H Dissolve Crude Compound in Minimum Hot 'Solvent' I Add 'Anti-Solvent' Dropwise Until Cloudy H->I J Add 'Solvent' to Clarify (If necessary) I->J K Slow Cooling to Room Temperature J->K L Cool in Ice Bath K->L M Vacuum Filtration to Collect Crystals L->M N Wash Crystals with Anti-Solvent M->N O Dry Purified Crystals N->O

Caption: Workflow for Two-Solvent Recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Consider using the two-solvent method.
Oiling out - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution and add more solvent.- Ensure slow cooling.- Choose a lower-boiling point solvent.
Low recovery of purified compound - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Preheat the filtration apparatus.- Ensure adequate cooling time in the ice bath.
Colored impurities remain in crystals - Impurities have similar solubility.- Inefficient washing.- Consider a charcoal treatment before hot filtration.- Ensure thorough washing of the crystals on the filter.- A second recrystallization may be necessary.

Conclusion

The protocols outlined in this document provide a robust framework for the successful recrystallization and purification of this compound. Careful selection of the solvent system and adherence to the detailed methodologies will enable researchers and scientists to achieve a high level of purity for this compound, which is essential for its applications in research and drug development. It is recommended to perform small-scale trials to optimize the recrystallization conditions for the specific quality of the crude material being purified.

References

Application Notes and Protocols for 3-(3-Methoxyphenoxy)propan-1-amine HCl in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propan-1-amine HCl is a novel compound with structural similarities to known inhibitors of monoamine transporters. Due to its chemical architecture, particularly the methoxyphenoxy-propan-1-amine moiety, it is hypothesized to interact with neurotransmitter transporters such as the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). These transporters are critical for regulating neurotransmitter signaling in the central nervous system and are primary targets for the development of therapeutics for psychiatric and neurological disorders.

These application notes provide a comprehensive guide for researchers to investigate the activity of 3-(3-Methoxyphenoxy)propan-1-amine HCl using established neurotransmitter uptake assays. While specific binding affinities for this compound are not yet publicly available, the protocols outlined below, alongside comparative data for structurally related compounds, will enable its characterization as a potential monoamine transporter inhibitor.

Predicted Mechanism of Action

Based on the structure of 3-(3-Methoxyphenoxy)propan-1-amine HCl, it is predicted to function as a competitive inhibitor of the norepinephrine transporter (NET). The presence of a methoxy group on the phenoxy ring is a feature shared with known selective NET inhibitors. For instance, the position of the methoxy group can significantly influence selectivity and potency. Nisoxetine, a potent and selective NET inhibitor, possesses a 2-methoxyphenoxy group.[1] Atomoxetine, another selective NET inhibitor, also features a substitution on the phenoxy ring.[2][3] Therefore, it is plausible that 3-(3-Methoxyphenoxy)propan-1-amine HCl will exhibit inhibitory activity at NET, and potentially at SERT and DAT, which should be confirmed experimentally.

The primary mechanism of action for such inhibitors is the blockade of the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Norepinephrine) NE_release Norepinephrine Release vesicle->NE_release synapse Norepinephrine NE_release->synapse Exocytosis NET Norepinephrine Transporter (NET) reuptake Norepinephrine Reuptake NET->reuptake Transport synapse->NET Binding receptor Adrenergic Receptor synapse->receptor Binding test_compound 3-(3-Methoxyphenoxy)propan-1-amine HCl test_compound->NET Inhibition signaling Postsynaptic Signaling receptor->signaling Activation

Predicted inhibitory action on the norepinephrine transporter.

Data Presentation: Comparative Analysis

To provide a framework for evaluating the experimental results for 3-(3-Methoxyphenoxy)propan-1-amine HCl, the following table summarizes the binding affinities (Ki, nM) of well-characterized, structurally related NET inhibitors.

CompoundNET Ki (nM)DAT Ki (nM)SERT Ki (nM)Reference
Nisoxetine0.46 - 5.1477 - 505158 - 383[4]
Atomoxetine~31 (IC50, ng/mL)-~99 (IC50, ng/mL)[5]

Experimental Protocols

Two primary methods are recommended for assessing the inhibitory activity of 3-(3-Methoxyphenoxy)propan-1-amine HCl on neurotransmitter transporters: a fluorescence-based uptake assay and a radioligand binding assay. The fluorescence-based assay is a functional assay that measures the inhibition of neurotransmitter uptake, while the radioligand binding assay measures the direct binding of the compound to the transporter protein.

Protocol 1: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol is adapted from commercially available neurotransmitter transporter uptake assay kits and is suitable for high-throughput screening.[6][7][8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(3-Methoxyphenoxy)propan-1-amine HCl for NET, DAT, and SERT in a cell-based functional assay.

Materials:

  • HEK293 cells stably expressing human NET, DAT, or SERT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • 3-(3-Methoxyphenoxy)propan-1-amine HCl

  • Reference inhibitors (e.g., Nisoxetine for NET, GBR12909 for DAT, Fluoxetine for SERT)

  • 96-well or 384-well black, clear-bottom microplates

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Cell culture medium

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells expressing the transporter of interest into the microplates.

    • For 96-well plates, a density of 40,000-60,000 cells per well in 100 µL of culture medium is recommended.

    • For 384-well plates, use 12,500-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator to allow for cell adherence and formation of a monolayer.[6]

  • Compound Preparation:

    • Prepare a stock solution of 3-(3-Methoxyphenoxy)propan-1-amine HCl and reference inhibitors in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compounds in assay buffer to create a range of concentrations. A typical final assay concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Execution:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Wash the cells gently with assay buffer.

    • Add the diluted compounds (test compound and reference inhibitors) to the wells. Include wells with assay buffer only for total uptake (positive control) and wells with a saturating concentration of a known inhibitor for non-specific uptake (negative control).

    • Incubate the plate for 15-30 minutes at 37°C to allow the compounds to interact with the transporters.

  • Uptake Measurement:

    • Prepare the fluorescent substrate and masking dye solution according to the assay kit manufacturer's instructions.

    • Add the dye solution to all wells.

    • Immediately transfer the plate to a fluorescence microplate reader.

    • The assay can be run in two modes:

      • Kinetic Mode: Measure the fluorescence signal at regular intervals to monitor the uptake in real-time.

      • Endpoint Mode: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C and then measure the final fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (wells with masking dye but no cells).

    • Normalize the data by setting the fluorescence in the positive control wells (no inhibitor) as 100% uptake and the fluorescence in the negative control wells (saturating inhibitor concentration) as 0% specific uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start plate_cells Plate cells expressing neurotransmitter transporters start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add compounds to cells and incubate incubate_overnight->add_compounds prepare_compounds Prepare serial dilutions of 3-(3-Methoxyphenoxy)propan-1-amine HCl prepare_compounds->add_compounds add_dye Add fluorescent substrate and masking dye add_compounds->add_dye read_fluorescence Measure fluorescence (Kinetic or Endpoint) add_dye->read_fluorescence analyze_data Analyze data and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for the fluorescence-based neurotransmitter uptake assay.

Protocol 2: Radioligand Binding Assay

This protocol is a classic method to determine the direct binding affinity (Ki) of a compound to a specific transporter.[11][12][13][14]

Objective: To determine the equilibrium dissociation constant (Ki) of 3-(3-Methoxyphenoxy)propan-1-amine HCl for NET, DAT, and SERT.

Materials:

  • Cell membranes or tissue homogenates expressing the transporter of interest

  • Radioligand specific for the transporter (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)

  • 3-(3-Methoxyphenoxy)propan-1-amine HCl

  • Non-labeled reference inhibitors for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the transporter or from brain regions rich in the transporter of interest. This typically involves homogenization and centrifugation steps to isolate the membrane fraction.

  • Assay Setup:

    • The assay is typically performed in 96-well plates.

    • Each well will have a final volume of 200-250 µL.

    • Prepare three sets of tubes/wells:

      • Total Binding: Contains membrane preparation and the radioligand.

      • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-labeled specific inhibitor.

      • Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

  • Incubation:

    • Add the assay components to the wells in the following order: assay buffer, test compound or non-labeled inhibitor, radioligand, and finally the membrane preparation.

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • For the competition experiment, plot the percentage of specific binding against the logarithm of the concentration of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Conclusion

The provided application notes and protocols offer a robust framework for the characterization of 3-(3-Methoxyphenoxy)propan-1-amine HCl as a potential neurotransmitter transporter inhibitor. Based on its structural features, it is strongly predicted to have activity at the norepinephrine transporter. By following the detailed methodologies for both fluorescence-based functional assays and radioligand binding assays, researchers can elucidate its potency and selectivity profile. The comparative data for established NET inhibitors will serve as a valuable benchmark for interpreting the experimental findings. This will ultimately contribute to a better understanding of the pharmacological properties of this novel compound and its potential for further development.

References

Application Notes and Protocols for 3-(3-Methoxyphenoxy)propan-1-amine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride (CAS No. 89718-96-7) is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural motif, featuring a phenoxypropylamine core, is present in a variety of biologically active molecules, particularly those targeting the central nervous system. These notes provide an overview of the potential applications of this compound based on the current understanding of structurally related molecules and outline general protocols for its investigation.

Note: There is a significant lack of specific biological data and detailed experimental protocols for 3-(3-Methoxyphenoxy)propan-1-amine HCl in publicly available scientific literature. The information presented here is largely based on the pharmacological profiles of structurally similar compounds and serves as a guide for potential research directions.

Potential Applications in Medicinal Chemistry

Based on its structural similarity to known monoamine reuptake inhibitors, 3-(3-Methoxyphenoxy)propan-1-amine HCl is a candidate for investigation in the following areas:

  • Antidepressant and Anxiolytic Agents: The phenoxypropylamine scaffold is a key feature of several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). It is hypothesized that 3-(3-methoxyphenoxy)propan-1-amine HCl may exhibit inhibitory activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT).

  • Neurological Disorders: Modulation of monoaminergic systems is a key strategy in the treatment of various neurological and psychiatric conditions, including mood disorders and neurodegenerative diseases.[1]

  • Chemical Synthesis Intermediate: This compound can serve as a valuable building block in the synthesis of more complex molecules and pharmaceutical agents.[2]

Hypothesized Mechanism of Action and Signaling Pathway

It is postulated that 3-(3-Methoxyphenoxy)propan-1-amine HCl may act as a monoamine reuptake inhibitor. By binding to and blocking the function of SERT, NET, or DAT, it would increase the concentration of serotonin, norepinephrine, or dopamine in the synaptic cleft, thereby enhancing neurotransmission.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Serotonin) Vesicle Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, NET, DAT) Compound 3-(3-Methoxyphenoxy)propan-1-amine HCl Compound->Transporter Inhibition Synaptic_MA Synaptic Monoamine Synaptic_MA->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_MA->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Hypothesized mechanism of action for 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Quantitative Data from Structurally Related Compounds

While no specific binding affinity data is available for 3-(3-Methoxyphenoxy)propan-1-amine HCl, the following table presents data for structurally analogous compounds to provide a reference for potential target affinities.

Compound NameTargetKi (nM)Reference Compound
NisoxetineNET0.8Selective Norepinephrine Reuptake Inhibitor
NisoxetineSERT~800Selective Norepinephrine Reuptake Inhibitor
NisoxetineDAT~320Selective Norepinephrine Reuptake Inhibitor

Table 1: Binding affinities (Ki) of the structurally related compound Nisoxetine for monoamine transporters. Nisoxetine is the N-methyl derivative of 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine.[3]

Experimental Protocols

The following are general protocols that can be adapted to investigate the biological activity of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for SERT, NET, and DAT.

Workflow Diagram:

Binding_Assay_Workflow A Prepare cell membranes expressing target transporter (SERT, NET, or DAT) B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Data analysis: Calculate IC50 and Ki values D->E

Caption: General workflow for a monoamine transporter binding assay.

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing human SERT, NET, or DAT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine.

    • For NET: [³H]-Nisoxetine or [³H]-Mazindol.

    • For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of 3-(3-Methoxyphenoxy)propan-1-amine HCl (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Monoamine Uptake Assay

This protocol measures the functional inhibition of monoamine uptake into synaptosomes or cells expressing the transporters.

Methodology:

  • Preparation of Synaptosomes or Transporter-Expressing Cells:

    • Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Cell Lines: Use cell lines stably expressing the human transporters (as in Protocol 1).

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Radiolabeled Monoamines:

    • For SERT: [³H]-Serotonin (5-HT).

    • For NET: [³H]-Norepinephrine (NE).

    • For DAT: [³H]-Dopamine (DA).

  • Assay Procedure:

    • Pre-incubate synaptosomes or cells with varying concentrations of 3-(3-Methoxyphenoxy)propan-1-amine HCl for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding the respective radiolabeled monoamine.

    • Incubate for a short, defined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Detection and Analysis: Quantify the radioactivity trapped inside the cells/synaptosomes using a liquid scintillation counter. Determine the IC₅₀ value for the inhibition of monoamine uptake.

Conclusion

3-(3-Methoxyphenoxy)propan-1-amine HCl represents a chemical scaffold with potential for development as a modulator of monoamine neurotransmission. While direct biological data for this specific compound is scarce, the protocols and comparative data provided herein offer a framework for its systematic evaluation in medicinal chemistry research. Further investigation is warranted to elucidate its precise pharmacological profile and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-(3-Methoxyphenoxy)propan-1-amine?

There are two primary synthetic routes for 3-(3-Methoxyphenoxy)propan-1-amine:

  • Route A: Williamson Ether Synthesis followed by Amination. This route involves the reaction of 3-methoxyphenol with a 3-halopropanol or a related derivative to form a 3-(3-methoxyphenoxy)propan-1-ol intermediate. This intermediate is then converted to the corresponding amine.

  • Route B: Reductive Amination. This method involves the reaction of 3-(3-methoxyphenoxy)propanal with an amine source, typically ammonia, in the presence of a reducing agent.

Q2: How is the hydrochloride salt of 3-(3-Methoxyphenoxy)propan-1-amine prepared?

The hydrochloride salt is typically prepared by dissolving the free amine in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treating it with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The salt then precipitates out of the solution and can be collected by filtration. This process enhances the stability and crystallinity of the compound for storage and handling.

Q3: What are the key challenges in the synthesis of this compound?

Key challenges include ensuring the selectivity of the reaction to avoid byproducts, optimizing reaction conditions to maximize yield, and effectively purifying the final product to remove unreacted starting materials and side-products.

Troubleshooting Guides

Low Yield

Problem: I am experiencing a low yield in my synthesis of 3-(3-Methoxyphenoxy)propan-1-amine.

Possible Cause (Route B: Reductive Amination)Suggested Solution
Incomplete Imine Formation The formation of the imine intermediate from the aldehyde and ammonia is a reversible equilibrium. To drive the reaction forward, ensure anhydrous conditions by using dry solvents and glassware. Consider the addition of a dehydrating agent like molecular sieves.
Reduction of the Starting Aldehyde Strong reducing agents like sodium borohydride can reduce the starting aldehyde to the corresponding alcohol. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN), which preferentially reduce the imine.
Suboptimal Reaction Conditions The pH, temperature, and solvent can significantly impact the reaction. A slightly acidic pH (around 4-5) is often optimal for imine formation. Experiment with different solvents and temperatures to find the ideal conditions for your specific setup.
Catalyst Inactivity (if using catalytic hydrogenation) If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), it may be poisoned or inactive. Use a fresh, high-quality catalyst and ensure your starting materials and solvent are free from potential catalyst poisons like sulfur compounds.

Data Presentation: Reductive Amination Optimization

EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH₄Methanol2545
2NaBH(OAc)₃Dichloromethane2578
3NaBH₃CNMethanol (pH 5)2585
4H₂/Pd-CEthanol4082
Impurity Issues

Problem: My final product is impure. What are the likely impurities and how can I remove them?

Possible ImpurityIdentificationPurification Strategy
Unreacted 3-methoxyphenol (Route A) Can be detected by TLC or LC-MS.Wash the organic layer with an aqueous base (e.g., 1M NaOH) during workup to remove the acidic phenol.
Dialkylation Product (Secondary Amine) The product amine can react with another molecule of the aldehyde starting material.Use a large excess of the ammonia source to favor the formation of the primary amine. Purification can be achieved by column chromatography.
3-(3-methoxyphenoxy)propan-1-ol Can result from the reduction of the starting aldehyde in Route B.Optimize the choice of reducing agent to favor imine reduction. Can be separated by column chromatography.

Purification of the Hydrochloride Salt

Recrystallization is a common method for purifying the final hydrochloride salt.

Solvent SystemObservations
Isopropanol/Diethyl EtherThe salt is soluble in isopropanol and precipitates upon the addition of diethyl ether.
EthanolThe salt can be recrystallized from hot ethanol.
AcetoneCan be used as a wash to remove non-polar impurities.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

  • Imine Formation: Dissolve 3-(3-methoxyphenoxy)propanal (1 equivalent) in anhydrous methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Remove the methanol under reduced pressure. Add water and wash with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with 2M NaOH until the pH is >10 and extract the product with dichloromethane (3 x 50 mL).

  • Purification of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-Methoxyphenoxy)propan-1-amine. The crude product can be further purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of isopropanol. Add a solution of HCl in isopropanol (1.2 equivalents) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials: 3-Methoxyphenol 3-Chloropropan-1-ol Step1 Williamson Ether Synthesis (Route A) Start->Step1 Intermediate_A 3-(3-Methoxyphenoxy)propan-1-ol Step1->Intermediate_A Step2_A Amination Intermediate_A->Step2_A Free_Amine 3-(3-Methoxyphenoxy)propan-1-amine Step2_A->Free_Amine Start_B Starting Materials: 3-(3-Methoxyphenoxy)propanal Ammonia Source Step1_B Reductive Amination (Route B) Start_B->Step1_B Step1_B->Free_Amine Purification Purification (e.g., Column Chromatography) Free_Amine->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic Routes to this compound.

Troubleshooting_Low_Yield Problem Low Yield in Reductive Amination Cause1 Incomplete Imine Formation? Problem->Cause1 Cause2 Aldehyde Reduction? Problem->Cause2 Cause3 Suboptimal Conditions? Problem->Cause3 Solution1a Ensure Anhydrous Conditions Cause1->Solution1a Solution Solution1b Add Dehydrating Agent (e.g., Molecular Sieves) Cause1->Solution1b Solution Solution2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Cause2->Solution2 Solution Solution3a Optimize pH (4-5) Cause3->Solution3a Solution Solution3b Vary Temperature and Solvent Cause3->Solution3b Solution

Caption: Troubleshooting Workflow for Low Yield in Reductive Amination.

Purification_Strategy Crude_Product Crude 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride Decision Purity Check (TLC, LC-MS, NMR) Crude_Product->Decision Impure Impure Decision->Impure < 99% Pure Pure Product Decision->Pure >= 99% Recrystallization Recrystallization Impure->Recrystallization Solvent_Wash Solvent Wash (e.g., Acetone, Ether) Impure->Solvent_Wash Column Column Chromatography (on free amine before salt formation) Impure->Column Recrystallization->Decision Solvent_Wash->Decision Column->Decision

Caption: Logical Flow for Product Purification.

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a special focus on aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for aromatic amines in HPLC?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a frequent issue in HPLC, particularly with aromatic and basic compounds like aromatic amines.[1][2][3] The primary causes stem from a combination of chemical interactions and physical or instrumental effects within the HPLC system.[1][4]

Common Chemical Causes:

  • Secondary Silanol Interactions: Aromatic amines and other basic functional groups can interact strongly with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][5][6] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1] At a mobile phase pH above 3, silanol groups become deprotonated and can interact strongly with protonated basic compounds.[7][8]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an aromatic amine, a mixture of ionized and unionized species can exist, leading to peak distortion and tailing.[1][7][9] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[10] For basic compounds, a low pH (around 2-3) can protonate the silanol groups, reducing their interaction with the protonated amine.[5][11]

  • Inadequate Buffering: Insufficient buffer concentration (ideally 10-50 mM) or a buffer with a pKa outside of the desired pH range can lead to unstable pH conditions and contribute to peak tailing.[1][11]

Common Physical and Instrumental Causes:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[1][4][12]

  • Extra-column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[1] This is particularly noticeable for early eluting peaks.

  • Column Contamination and Degradation: Contaminants from samples or the mobile phase can accumulate on the column frit or packing material, leading to peak distortion.[1] Voids in the column packing bed can also cause tailing.[11][12]

Q2: My aromatic amine is showing significant peak tailing. How can I diagnose and fix this?

Peak tailing with aromatic amines is a classic sign of secondary interactions with silanol groups on the column's stationary phase.[1] Here's a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Aromatic Amine Peak Tailing

Troubleshooting_Workflow cluster_physical Physical/Instrumental Troubleshooting cluster_chemical Chemical Interaction Troubleshooting start Peak Tailing Observed for Aromatic Amine check_neutral Inject a Neutral Compound start->check_neutral physical_issue Physical/Instrumental Problem check_neutral->physical_issue Neutral compound tails chemical_issue Chemical Interaction Problem check_neutral->chemical_issue Neutral compound is symmetrical check_overload Reduce Injection Volume/Concentration physical_issue->check_overload adjust_ph Adjust Mobile Phase pH chemical_issue->adjust_ph check_dead_volume Inspect Tubing and Connections check_overload->check_dead_volume check_column_health Flush or Replace Column check_dead_volume->check_column_health add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier change_column Change Column (e.g., End-capped, Base-deactivated) add_modifier->change_column

Caption: A logical workflow to diagnose and resolve HPLC peak tailing for aromatic amines.

Step 1: Differentiate Between Chemical and Physical Problems

Inject a neutral compound that is not expected to interact with silanol groups. If the neutral compound also shows peak tailing, the issue is likely physical or instrumental (e.g., column void, extra-column volume).[2] If the neutral compound has a good peak shape, the problem is likely a chemical interaction between your aromatic amine and the stationary phase.[2]

Step 2: Address Chemical Interactions

If the issue is chemical, consider the following solutions, starting with the simplest to implement:

  • Adjust Mobile Phase pH: For basic compounds like aromatic amines, lowering the mobile phase pH to around 2-3 will protonate the silanol groups on the silica surface, minimizing their secondary interactions with the protonated amine analyte.[5][6][11] Ensure your column is stable at the chosen pH.

  • Use a Mobile Phase Additive: Adding a small concentration of a competing amine, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can help to mask the active silanol sites on the stationary phase, improving the peak shape of the aromatic amine.[1][10]

  • Select an Appropriate Column:

    • End-capped Columns: Modern, fully end-capped columns have fewer free silanol groups, which reduces interactions with basic compounds.[7][11]

    • Base-Deactivated Columns: These columns are specifically designed to minimize interactions with basic analytes and provide better peak shapes.[2][13]

    • Polar-Embedded or Polar-Endcapped Phases: These columns can shield basic compounds from residual silanol groups.[7][11]

Step 3: Address Physical/Instrumental Issues

If the problem is determined to be physical, investigate the following:

  • Column Overload: Reduce the sample concentration or injection volume.[1][4]

  • Extra-column Volume: Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected to minimize dead volume.[1][7]

  • Column Health: Flush the column with a strong solvent to remove contaminants.[11] If peak shape does not improve, or if a void has formed at the column inlet, the column may need to be replaced.[11][12] Using a guard column can help extend the life of your analytical column.

Q3: How does mobile phase pH affect the peak shape of aromatic amines?

The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds like aromatic amines.[9][14][15]

Influence of Mobile Phase pH on Aromatic Amine Analysis

pH_Effects cluster_high_ph High pH (> pKa of Silanol) cluster_low_ph Low pH (< pKa of Silanol) silanol_high Silanol Groups (Si-O⁻) Deprotonated (Anionic) interaction_high Strong Ionic Interaction silanol_high->interaction_high amine_high Aromatic Amine (R-NH₃⁺) Protonated (Cationic) amine_high->interaction_high tailing_high Significant Peak Tailing interaction_high->tailing_high silanol_low Silanol Groups (Si-OH) Protonated (Neutral) interaction_low Reduced Interaction silanol_low->interaction_low amine_low Aromatic Amine (R-NH₃⁺) Protonated (Cationic) amine_low->interaction_low good_peak Improved Peak Shape interaction_low->good_peak

Caption: The effect of mobile phase pH on the interaction between aromatic amines and the silica stationary phase.

As illustrated in the diagram, at a higher mobile phase pH (typically above 3-4), the acidic silanol groups on the silica stationary phase become deprotonated (negatively charged).[6][8] Aromatic amines, being basic, are protonated (positively charged) in the mobile phase. This leads to a strong secondary ionic interaction between the positively charged analyte and the negatively charged stationary phase, resulting in significant peak tailing.

By lowering the mobile phase pH (e.g., to 2.5-3), the silanol groups become protonated and are therefore neutral.[5] While the aromatic amine is still protonated, the strong ionic interaction with the stationary phase is eliminated, leading to a more symmetrical peak shape.

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the asymmetry factor of a basic drug compound, illustrating the improvement in peak shape at a lower pH.

Mobile Phase pHAsymmetry Factor (As) of Methamphetamine
7.02.35
3.01.33
Data adapted from a study on basic drug compounds.[6]

Experimental Protocols

Protocol for Mobile Phase pH Adjustment:

  • Determine the pKa of your aromatic amine analyte.

  • Prepare the aqueous portion of your mobile phase. For lowering the pH, use an appropriate acid such as formic acid or trifluoroacetic acid (TFA). For example, to achieve a pH of approximately 3, add 0.1% (v/v) of formic acid to water.

  • Use a calibrated pH meter to accurately measure and adjust the pH of the aqueous component before mixing it with the organic modifier.

  • Filter the buffer before use to remove any particulates.

  • Equilibrate the column with the new mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before injecting your sample.

Protocol for Using Mobile Phase Additives (Competitive Amines):

  • If adjusting the pH is not sufficient or desirable, consider adding a competitive amine like triethylamine (TEA) to the mobile phase.[1]

  • Start with a low concentration of TEA, for example, 0.1% (v/v) , in the mobile phase.[10]

  • Add the TEA to the aqueous portion of the mobile phase and adjust the pH as needed before mixing with the organic solvent.

  • Equilibrate the column thoroughly with the TEA-containing mobile phase before analysis.

  • Be aware that mobile phase additives like TEA may not be suitable for all detectors, such as mass spectrometers, due to potential ion suppression.

References

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-(3-Methoxyphenoxy)propan-1-amine?

A1: The most common and industrially scalable route involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 3-methoxyphenol with acrylonitrile to form 3-(3-methoxyphenoxy)propanenitrile.

  • Nitrile Reduction: Reduction of the resulting nitrile to the primary amine, 3-(3-methoxyphenoxy)propan-1-amine. The free amine is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the most critical parameters to control during the Williamson ether synthesis step?

A2: Key parameters include the choice of base, reaction temperature, and solvent. A moderately strong base is required to deprotonate the phenol without promoting side reactions. The temperature should be controlled to prevent the polymerization of acrylonitrile. Polar aprotic solvents are generally preferred.

Q3: Which reducing agents are suitable for the nitrile reduction step?

A3: Several reducing agents can be used, including catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C) or chemical hydrides (e.g., Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) with a catalyst). The choice depends on the desired reaction conditions, selectivity, and scale.

Q4: How can I confirm the successful formation of the hydrochloride salt?

A4: Successful salt formation can be confirmed by several methods:

  • Solubility Test: The HCl salt should be soluble in water, whereas the free amine may have limited water solubility.

  • pH Measurement: A solution of the HCl salt in water will be acidic.

  • Spectroscopic Analysis: In the ¹H NMR spectrum, the protons adjacent to the amine will show a downfield shift upon protonation. In the IR spectrum, the N-H stretching vibrations of the ammonium salt will appear in the range of 2200-3000 cm⁻¹.

  • Chloride Test: A qualitative test with silver nitrate (AgNO₃) solution will produce a white precipitate of AgCl.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete deprotonation of 3-methoxyphenol Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.Increased reaction rate and higher conversion to the ether.
Polymerization of acrylonitrile Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of acrylonitrile. Use a polymerization inhibitor if necessary.Reduced formation of polymeric byproducts and increased yield of the desired nitrile.
Side reaction: C-alkylation Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation over C-alkylation.Increased selectivity for the desired O-alkylated product.
Issue 2: Incomplete Nitrile Reduction
Potential Cause Troubleshooting Step Expected Outcome
Inactive catalyst (catalytic hydrogenation) Ensure the catalyst is not poisoned. Use fresh, high-quality catalyst. Increase catalyst loading or hydrogen pressure.Complete conversion of the nitrile to the amine.
Insufficient reducing agent (chemical hydrides) Use a sufficient molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄). Ensure the reducing agent is added portion-wise to control the reaction.Complete reduction of the nitrile.
Formation of secondary amine byproduct This can occur at elevated temperatures during catalytic hydrogenation. Optimize the reaction temperature and time.Minimized formation of the secondary amine impurity.
Issue 3: Impure Final Product (HCl Salt)
Potential Cause Troubleshooting Step Expected Outcome
Presence of unreacted starting materials or intermediates Purify the free amine by column chromatography or distillation before salt formation.Removal of process-related impurities.
Excess HCl After precipitation of the salt, wash the solid with a cold, non-polar solvent like diethyl ether to remove excess HCl.A neutral final product with the correct stoichiometry.
Solvent residues Dry the final product under vacuum at an appropriate temperature to remove residual solvents from the crystallization process.A dry, free-flowing powder meeting solvent residue specifications.

Common Impurities Profile

The following table summarizes common impurities that may be observed during the synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl. The typical ranges are illustrative and may vary depending on the specific reaction conditions.

Impurity Name Structure Source Typical Range (%) Analytical Method
3-MethoxyphenolUnreacted starting material< 0.1HPLC, GC
3-(3-Methoxyphenoxy)propanenitrileIncomplete reduction< 0.2HPLC, GC-MS
Bis[3-(3-methoxyphenoxy)propyl]amineOver-alkylation or side reaction during reduction< 0.5HPLC, LC-MS
2-Allyl-3-methoxyphenolC-alkylation byproduct< 0.1HPLC, GC-MS

Experimental Protocols

Representative Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile (Williamson Ether Synthesis)

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in anhydrous acetonitrile (10 volumes) at room temperature, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C and stir for 1 hour.

  • Cool the mixture to 10 °C and add acrylonitrile (1.1 eq) dropwise, maintaining the temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or HPLC until the 3-methoxyphenol is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 3-(3-methoxyphenoxy)propanenitrile.

Step 2: Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine (Nitrile Reduction)

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes).

  • Cool the suspension to 0 °C.

  • Add a solution of 3-(3-methoxyphenoxy)propanenitrile (1.0 eq) in anhydrous THF (5 volumes) dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or HPLC until the nitrile is consumed.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the granular precipitate and wash it with THF.

  • Concentrate the combined filtrate under reduced pressure to obtain crude 3-(3-methoxyphenoxy)propan-1-amine. Purify by vacuum distillation if necessary.

Step 3: Formation of 3-(3-Methoxyphenoxy)propan-1-amine HCl

  • Dissolve the purified 3-(3-methoxyphenoxy)propan-1-amine (1.0 eq) in isopropanol (10 volumes).

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with stirring, or add a solution of HCl in isopropanol (1.1 eq) dropwise.

  • The hydrochloride salt will precipitate. Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Collect the precipitate by filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 3-(3-methoxyphenoxy)propan-1-amine HCl. The amine can be transformed to the hydrochloride salt by bubbling a stream of hydrogen chloride gas into a solution of the amine in methanol at 0°C.[1] Recrystallization from 2-propanol can be performed for further purification.[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Salt Formation A 3-Methoxyphenol C 3-(3-Methoxyphenoxy)propanenitrile A->C K₂CO₃, Acetonitrile B Acrylonitrile B->C D 3-(3-Methoxyphenoxy)propan-1-amine C->D 1. LiAlH₄, THF 2. H₂O workup E 3-(3-Methoxyphenoxy)propan-1-amine HCl D->E HCl, Isopropanol

Caption: Synthetic pathway for 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Troubleshooting_Workflow Start Start Synthesis CheckYield Check Yield and Purity after Step 1 Start->CheckYield LowYield1 Low Yield in Step 1? CheckYield->LowYield1 Analysis Troubleshoot1 Troubleshoot Williamson Ether Synthesis: - Check base activity - Control temperature - Verify solvent LowYield1->Troubleshoot1 Yes Proceed2 Proceed to Step 2 LowYield1->Proceed2 No Troubleshoot1->CheckYield Re-run CheckPurity2 Check Purity after Step 2 Proceed2->CheckPurity2 IncompleteRed Incomplete Reduction? CheckPurity2->IncompleteRed Analysis Troubleshoot2 Troubleshoot Nitrile Reduction: - Check catalyst/reagent activity - Adjust stoichiometry - Optimize conditions IncompleteRed->Troubleshoot2 Yes Proceed3 Proceed to Step 3 IncompleteRed->Proceed3 No Troubleshoot2->CheckPurity2 Re-run FinalPurity Final Product Purity Check Proceed3->FinalPurity ImpureProduct Impure Final Product? FinalPurity->ImpureProduct Analysis Troubleshoot3 Troubleshoot Purification/Salt Formation: - Purify free amine - Wash salt to remove excess HCl - Dry thoroughly ImpureProduct->Troubleshoot3 Yes End Pure Product Obtained ImpureProduct->End No Troubleshoot3->FinalPurity Re-purify

Caption: Troubleshooting workflow for the synthesis process.

References

Technical Support Center: Prevention of Oxidation in Phenoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of phenoxy compounds during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My phenoxy compound solution has changed color (e.g., turned yellow or brown). Is it still usable?

A change in color is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. For applications requiring high purity, it is recommended to use a fresh, un-discolored solution. If the discoloration is minor, you should verify the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: What are the primary factors that accelerate the oxidation of phenoxy compounds?

The primary factors that accelerate oxidation are:

  • Oxygen: Direct reaction with atmospheric oxygen is a major cause of degradation.

  • Light: Exposure to light, particularly UV light, can catalyze the formation of free radicals and initiate oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2] Phenolic compounds generally show increased degradation at temperatures above 40-60°C.[3][4]

  • High pH (Alkaline Conditions): Phenoxy compounds are more susceptible to oxidation at higher pH levels. Maintaining a slightly acidic to neutral pH is often optimal.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.

Q3: Should I store my phenoxy compound as a solid or in solution?

For long-term storage, the solid (powder) form is significantly more stable. Storing compounds in solution increases molecular mobility and exposure to potential reactive species in the solvent, which can accelerate degradation. If solutions must be stored, they should be prepared fresh whenever possible. For short-term storage of solutions, use an appropriate solvent, aliquot into single-use vials, purge with an inert gas, and store at low temperatures.

Q4: What are the ideal storage conditions for solid phenoxy compounds?

To minimize degradation, solid phenoxy compounds should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, -20°C is generally advised.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by storing in amber-colored vials or in the dark.

  • Moisture: Keep in a dry environment, as moisture can promote degradation. A desiccator can be used to maintain low humidity.

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration of solid or solution Oxidation due to exposure to air, light, or heat.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at -20°C. Prepare solutions fresh and protect them from light.
Inconsistent experimental results Degradation of the phenoxy compound leading to lower potency or the presence of interfering byproducts.Verify the purity of your compound using HPLC before each experiment. Use a fresh batch of the compound if degradation is suspected. Ensure consistent and proper storage conditions.
Precipitation in solution The compound may be degrading into less soluble products, or the storage temperature may be too low for the solvent used.Visually inspect for precipitates. If present, the solution may be compromised. Consider the solubility of your compound in the chosen solvent at the storage temperature. You may need to prepare fresh solutions more frequently.
Loss of biological activity The active phenoxy compound has degraded.Implement stringent storage protocols as outlined in the FAQs. Consider adding an antioxidant to your solution if compatible with your experimental design.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Phenoxy Compound Instability start Start: Experimental Anomaly Observed check_visual Visually Inspect Compound (Solid or Solution) start->check_visual is_discolored Discoloration or Precipitation? check_visual->is_discolored inconsistent_results Inconsistent Experimental Results? is_discolored->inconsistent_results No verify_purity Verify Purity with HPLC is_discolored->verify_purity Yes inconsistent_results->verify_purity Yes end_good Proceed with Experiment inconsistent_results->end_good No is_degraded Degradation Confirmed? verify_purity->is_degraded review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas) - Container Seal is_degraded->review_storage Yes is_degraded->end_good No end_bad Discard and Re-evaluate Protocol is_degraded->end_bad Severe Degradation implement_changes Implement Improved Storage: - Store at -20°C - Use Amber Vials - Purge with Argon/Nitrogen - Use Tightly Sealed Containers review_storage->implement_changes use_fresh Use Fresh Batch of Compound implement_changes->use_fresh consider_antioxidant Consider Adding Antioxidant (if compatible) use_fresh->consider_antioxidant consider_antioxidant->end_good

Caption: Troubleshooting workflow for phenoxy compound instability.

Data on Storage Conditions and Antioxidants

Recommended Storage Conditions
ParameterSolid CompoundIn Solution
Temperature -20°C (long-term)2-8°C (short-term, <24h), -20°C to -80°C (longer-term)
Atmosphere Inert gas (Argon or Nitrogen)Purge headspace with inert gas
Light Amber vials, store in the darkAmber vials, protect from light
Container Tightly sealed glass vialsTightly sealed glass vials, single-use aliquots
pH (for solutions) N/ASlightly acidic (pH 4-6) is often optimal to minimize hydrolysis and oxidation.[5][6][7]
Common Antioxidants for Stabilization
AntioxidantTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A common synthetic antioxidant effective at low concentrations.[8][9][10]
Ascorbic Acid (Vitamin C) 0.01% - 0.1%A natural antioxidant, often used in combination with other antioxidants.
alpha-Tocopherol (Vitamin E) 0.01% - 0.1%A fat-soluble antioxidant.

Note: The optimal antioxidant and its concentration should be determined empirically for your specific compound and application, as high concentrations can sometimes have pro-oxidant effects.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Phenoxy Compounds

This protocol outlines a general method for assessing the stability of a phenoxy compound and detecting degradation products.

1. Objective: To develop a stability-indicating HPLC method capable of separating the parent phenoxy compound from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or PDA detector)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Phenoxy compound of interest

  • Standard laboratory glassware and equipment

3. HPLC Method Parameters (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of the phenoxy compound (e.g., 270 nm).

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B (equilibration)

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the phenoxy compound in the sample diluent at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Forced Degradation (Stress Testing): [11][12][13][14]

    • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Inject the unstressed standard solution to determine the retention time and peak area of the parent compound.

    • Inject each of the stressed samples.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the unstressed standard.

    • Identify any new peaks, which represent degradation products.

    • A stability-indicating method is one that can resolve the parent peak from all degradation peaks.

    • Calculate the percentage of degradation for each stress condition.

Protocol 2: Monitoring Oxidation by UV-Vis Spectrophotometry

This protocol provides a simpler, higher-throughput method to monitor for the formation of oxidative degradation products that absorb in the visible range.

1. Objective: To monitor the increase in absorbance in the visible spectrum as an indicator of oxidative degradation.

2. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Phenoxy compound of interest

  • Appropriate solvent (e.g., ethanol, methanol, or a buffer solution)

3. Procedure:

  • Prepare a solution of the phenoxy compound in the chosen solvent at a known concentration.

  • Record the initial UV-Vis spectrum of the solution from approximately 200 nm to 800 nm to establish a baseline. The characteristic absorbance peak for many phenols is around 270 nm.[15][16]

  • Induce Oxidation: Expose the solution to an oxidative stressor (e.g., leave it open to the air on a benchtop, expose it to UV light, or add a small amount of H₂O₂).

  • Monitor Spectral Changes: At regular time intervals (e.g., every hour), record the UV-Vis spectrum of the solution.

  • Data Analysis:

    • Observe the decrease in the absorbance of the main phenolic peak (e.g., ~270 nm).

    • Look for the appearance of new absorbance peaks in the visible region (400-800 nm), which can indicate the formation of colored oxidation products.

    • Plot the change in absorbance at a specific wavelength (e.g., the wavelength of maximum absorbance of a degradation product) over time to track the kinetics of degradation.

Experimental Workflow Diagram

ExperimentalWorkflow Stability Testing Workflow start Start: Assess Phenoxy Compound Stability prepare_samples Prepare Compound Solutions and Solid Aliquots start->prepare_samples stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prepare_samples->stress_testing hplc_analysis Analyze by Stability-Indicating HPLC Method stress_testing->hplc_analysis uv_vis_monitoring Monitor by UV-Vis Spectrophotometry stress_testing->uv_vis_monitoring data_analysis Analyze Data: - Identify Degradation Peaks - Calculate % Degradation - Observe Spectral Changes hplc_analysis->data_analysis uv_vis_monitoring->data_analysis evaluate_stability Evaluate Stability Profile data_analysis->evaluate_stability optimize_storage Optimize Storage Conditions: - Temperature, Light, Atmosphere, pH - Consider Antioxidants evaluate_stability->optimize_storage Instability Detected end Establish Stable Storage Protocol evaluate_stability->end Stable retest Re-test Stability Under Optimized Conditions optimize_storage->retest retest->end

Caption: Workflow for assessing the stability of phenoxy compounds.

References

Technical Support Center: 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride when dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: DMSO is a commonly used solvent for dissolving this compound, especially for creating stock solutions for biological assays.[1] It is a powerful solvent capable of dissolving a wide range of organic molecules.[2]

Q2: How should I store stock solutions of this compound in DMSO?

A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles.[3] While many compounds are stable to freeze-thaw cycles, minimizing them is a general best practice.[4][5]

Q3: Can I store the DMSO stock solution at room temperature?

A3: Room temperature storage is not recommended for extended periods. Studies have shown that the probability of compound degradation in DMSO increases significantly with storage at ambient temperatures.[6] One study on a large compound library showed that after one year at room temperature, only 52% of the compounds were likely to be observed.[6]

Q4: My DMSO stock solution of this compound has changed color. What does this mean?

A4: A change in color can be an indicator of compound degradation or reaction.[7] It is recommended to verify the purity and integrity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before proceeding with your experiment.[8]

Q5: Is the presence of water in DMSO a concern for the stability of my compound?

A5: Yes, the presence of water in DMSO can be a significant factor in compound degradation, potentially more so than oxygen.[4] It is crucial to use anhydrous or high-purity DMSO and to minimize the exposure of the stock solution to atmospheric moisture. However, some studies have shown that a high percentage of compounds can remain stable in a DMSO/water (90/10) mixture for up to two years at 4°C.[6][9]

Q6: How many times can I freeze and thaw my DMSO stock solution?

A6: While it is best practice to avoid repeated freeze-thaw cycles by preparing aliquots, some studies have indicated that many compounds show no significant loss after multiple freeze-thaw cycles (e.g., 11 cycles).[4] However, the stability of this compound to repeated freeze-thaw cycles has not been specifically reported, so caution is advised.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation in DMSO stock solution.1. Prepare a fresh stock solution from solid compound.2. Verify the purity of the stock solution using HPLC or LC-MS.3. Review storage conditions (temperature, light exposure).
Precipitate observed in the stock solution after thawing Poor solubility at lower temperatures or compound precipitation.1. Gently warm the solution to room temperature and vortex to redissolve.2. If precipitation persists, sonication may be attempted.3. Consider preparing a more dilute stock solution.
Stock solution appears discolored Chemical degradation of the compound.1. Discard the solution.2. Prepare a fresh stock solution using anhydrous DMSO.3. Store the new stock solution protected from light and at a lower temperature (-80°C).

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in DMSO under various storage conditions.

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • HPLC or LC-MS system
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC or LC-MS system to obtain the initial purity profile and peak area. This will serve as the baseline (T=0).
  • Sample Storage: Aliquot the remaining stock solution into separate vials for storage under different conditions:
  • Room Temperature (e.g., 20-25°C)
  • Refrigerated (e.g., 4°C)
  • Frozen (e.g., -20°C)
  • Frozen (e.g., -80°C)
  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
  • Sample Preparation and Analysis: Allow the frozen samples to thaw completely at room temperature. Prepare dilutions and analyze by HPLC or LC-MS as done for the T=0 sample.
  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability Issues start Inconsistent Experimental Results Observed check_stock Check Stock Solution (Age, Storage Conditions) start->check_stock is_old Is Stock Solution Old or Improperly Stored? check_stock->is_old prepare_fresh Prepare Fresh Stock Solution from Solid Compound is_old->prepare_fresh Yes analyze_purity Analyze Purity of Both Old and New Stock (LC-MS) is_old->analyze_purity No prepare_fresh->analyze_purity purity_ok Is Purity >95%? analyze_purity->purity_ok other_factors Investigate Other Experimental Factors purity_ok->other_factors Yes (Old Stock) degradation_confirmed Degradation Confirmed. Discard Old Stock. purity_ok->degradation_confirmed No proceed Proceed with Experiment using Fresh Stock purity_ok->proceed Yes (New Stock) review_storage Review and Optimize Storage Protocol (e.g., -80°C, Aliquots) degradation_confirmed->review_storage review_storage->prepare_fresh proceed->other_factors If issues persist

Caption: Troubleshooting workflow for stability issues.

Disclaimer: This information is intended for guidance and is based on general knowledge of compound stability in DMSO. Specific stability studies for this compound in DMSO are not publicly available. It is highly recommended to perform in-house stability assessments for critical applications.

References

Technical Support Center: Interpreting the Mass Spectrum of 3-(3-Methoxyphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are analyzing 3-(3-Methoxyphenoxy)propan-1-amine using mass spectrometry. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist in the interpretation of your mass spectrum data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for 3-(3-Methoxyphenoxy)propan-1-amine?

The molecular formula for 3-(3-Methoxyphenoxy)propan-1-amine is C10H15NO2, which gives it a molecular weight of approximately 181.23 g/mol .[1][2] Therefore, you should look for the molecular ion peak at an m/z (mass-to-charge ratio) of 181. Since the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule in mass spectrometry.[3]

Q2: I am not seeing a strong molecular ion peak in my spectrum. Is this normal?

It is not uncommon for the molecular ion peak of aliphatic amines and ethers to be weak or even absent in electron ionization (EI) mass spectrometry.[3] This is due to the high energy of the ionization process, which can cause extensive fragmentation of the molecule.[4] If the molecular ion peak is not visible, it is crucial to analyze the fragment ions to deduce the structure of the parent molecule.

Q3: What are the major fragment ions I should expect to see in the mass spectrum?

The fragmentation of 3-(3-Methoxyphenoxy)propan-1-amine is primarily driven by the presence of the amine and ether functional groups. The most likely fragmentation pathway is alpha-cleavage, which is a characteristic fragmentation for amines.[5][6] This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

Here is a table summarizing the expected major fragment ions:

m/zProposed Fragment IonDescription of Fragmentation
30[CH2=NH2]+Alpha-cleavage resulting in the formation of the stable iminium ion. This is often the base peak for primary amines.
151[M - CH2NH2]+Loss of the aminomethyl radical from the molecular ion.
123[C7H7O2]+Cleavage of the propyl-amine side chain, resulting in a methoxyphenoxy radical.
108[C6H5O-CH3]+Fragmentation of the methoxyphenoxy group.
77[C6H5]+Loss of the methoxy group from the aromatic ring.

Q4: Why is the peak at m/z 30 so intense?

The peak at m/z 30 corresponds to the [CH2=NH2]+ ion, which is an iminium ion. This ion is particularly stable due to the resonance between the carbon and nitrogen atoms. In the mass spectra of primary amines, this alpha-cleavage fragment is often the most abundant ion, also known as the base peak.[6]

Troubleshooting Guide

Problem: My mass spectrum shows many small, unidentifiable peaks.

  • Possible Cause: This could be due to extensive fragmentation, which is common with high-energy ionization techniques like EI.[4][7] It could also indicate the presence of impurities in your sample.

  • Solution:

    • Confirm Sample Purity: Ensure the purity of your sample using other analytical techniques such as chromatography (GC-MS or LC-MS).

    • Use a "Softer" Ionization Technique: If available, try using a softer ionization method like chemical ionization (CI) or electrospray ionization (ESI). These techniques impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion peak.[7]

Problem: The observed m/z values do not exactly match the expected integer masses.

  • Possible Cause: Mass spectrometers have a certain mass accuracy. High-resolution mass spectrometers can provide much more accurate mass measurements than low-resolution instruments.[8]

  • Solution:

    • Calibrate the Instrument: Ensure your mass spectrometer is properly calibrated.

    • Use High-Resolution MS: If precise mass determination is critical for your research, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will allow you to determine the elemental composition of the ions based on their exact mass.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for 3-(3-Methoxyphenoxy)propan-1-amine based on common fragmentation rules for amines and ethers.

Fragmentation_Pathway M [C10H15NO2]+. m/z = 181 (Molecular Ion) F1 [CH2=NH2]+ m/z = 30 (Iminium Ion) M->F1 α-cleavage F2 [C9H11O2]+ m/z = 151 M->F2 - .CH2NH2 F3 [C7H7O2]+ m/z = 123 F2->F3 - C2H4 F4 [C7H8O]+. m/z = 108 F3->F4 - CH3

Caption: Proposed fragmentation pathway of 3-(3-Methoxyphenoxy)propan-1-amine.

References

Overcoming solubility issues of 3-(3-Methoxyphenoxy)propan-1-amine HCl in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Methoxyphenoxy)propan-1-amine HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 3-(3-Methoxyphenoxy)propan-1-amine HCl in aqueous solutions?

A1: 3-(3-Methoxyphenoxy)propan-1-amine HCl, as an amine hydrochloride salt, is generally more soluble in acidic aqueous solutions compared to neutral or basic solutions.[1] The protonated amine group enhances its interaction with water molecules. However, its solubility can be limited in certain buffers, especially near its pKa, and may be influenced by the buffer species and ionic strength.

Q2: Why is my 3-(3-Methoxyphenoxy)propan-1-amine HCl not dissolving in a neutral pH buffer?

A2: At neutral pH, a portion of the amine hydrochloride can convert to its free base form, which is less polar and thus less soluble in aqueous solutions. To maintain solubility, it is often necessary to use a buffer with a pH below the pKa of the amine, ensuring it remains in its protonated, more soluble salt form.

Q3: Can the choice of buffer species affect the solubility of 3-(3-Methoxyphenoxy)propan-1-amine HCl?

A3: Yes, the buffer species can impact solubility. Some buffer ions can interact with the compound, leading to either an increase or decrease in solubility. For instance, phosphate buffers are commonly used, but it is always recommended to test solubility in the specific buffer system of your experiment.[2]

Q4: What are the initial steps to take if I encounter solubility issues?

A4: The first and simplest approach is to adjust the pH of your buffer to a more acidic range (e.g., pH 4-6).[3] If pH adjustment is not compatible with your experimental conditions, consider using co-solvents or solubility enhancers like cyclodextrins.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after initial dissolution.

  • Question: I dissolved 3-(3-Methoxyphenoxy)propan-1-amine HCl in my buffer, but it crashed out of solution over time. What could be the cause?

  • Answer: This can happen due to a few reasons:

    • Metastable Solution: You may have created a supersaturated, metastable solution that is not stable in the long term.

    • Temperature Changes: A decrease in temperature can reduce solubility.

    • pH Shift: The pH of your solution may have shifted over time, causing the compound to convert to its less soluble free base form.

    • Troubleshooting Steps:

      • Gently warm the solution to see if the precipitate redissolves. If it does, consider working at a slightly elevated temperature if your experiment allows.

      • Re-check the pH of the solution and adjust if necessary.

      • Consider preparing a fresh solution at a slightly lower concentration.

Issue 2: The required concentration for my experiment is higher than the observed solubility.

  • Question: I need to prepare a stock solution of 3-(3-Methoxyphenoxy)propan-1-amine HCl at a high concentration, but it is not fully dissolving in my chosen buffer. What should I do?

  • Answer: When the desired concentration exceeds the intrinsic solubility in your buffer system, you can employ several strategies to enhance solubility:

    • Co-solvents: Introduce a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), to your buffer.[4][5] These can increase the solubility of lipophilic compounds. Start with a small percentage of the co-solvent (e.g., 1-5%) and incrementally increase it.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used to form micelles that encapsulate the compound and increase its solubility.[4]

Data Presentation

Table 1: Hypothetical Solubility of 3-(3-Methoxyphenoxy)propan-1-amine HCl in Various Buffers
Buffer (50 mM)pHTemperature (°C)Solubility (mg/mL)
Citrate4.025> 50
Citrate5.02525 - 30
Phosphate6.02510 - 15
Phosphate7.4251 - 5
TRIS7.425< 1
TRIS8.025< 0.5
Phosphate7.4375 - 10

Note: This data is hypothetical and should be used as a guideline. Actual solubility should be determined experimentally.

Table 2: Comparison of Solubilization Techniques
TechniqueAdvantagesDisadvantages
pH Adjustment Simple, cost-effective, avoids organic solvents.[3]Only for ionizable compounds, may affect biological activity if the assay is pH-sensitive.
Co-solvents Effective for many compounds, easy to prepare.[4][5]May introduce toxicity or affect protein structure at higher concentrations.
Cyclodextrins Generally low toxicity, can significantly increase solubility.[6][7][8]Can be more expensive, may interfere with some assays.
Surfactants Effective at low concentrations.[4]Can cause cell lysis or interfere with protein assays at higher concentrations.

Experimental Protocols

Protocol 1: General Solubility Assessment
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, TRIS) at your desired pH values.

  • Addition of Compound: Add an excess amount of 3-(3-Methoxyphenoxy)propan-1-amine HCl to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement with a Co-solvent
  • Co-solvent Selection: Choose a biocompatible co-solvent such as DMSO or ethanol.

  • Stock Solution: Prepare a high-concentration stock solution of 3-(3-Methoxyphenoxy)propan-1-amine HCl in the pure co-solvent.

  • Serial Dilution: Add small aliquots of the stock solution to your aqueous buffer while vortexing to avoid precipitation. Ensure the final concentration of the co-solvent is kept to a minimum, ideally below 1%.

  • Observation: Visually inspect for any signs of precipitation.

Protocol 3: Solubility Enhancement with Cyclodextrins
  • Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer. A common starting concentration is 10% (w/v).

  • Compound Addition: Add 3-(3-Methoxyphenoxy)propan-1-amine HCl to the cyclodextrin solution.

  • Complexation: Gently agitate the mixture at room temperature for at least one hour to allow for the formation of the inclusion complex.

  • Filtration: If any undissolved compound remains, filter the solution through a 0.22 µm filter before use.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 compound_free Free Base (Less Soluble) R-NH2 compound_salt Protonated Salt (More Soluble) R-NH3+ compound_free->compound_salt + H+ (Acidic pH) compound_salt->compound_free + OH- (Basic pH) h_plus H+ oh_minus OH-

Caption: pH effect on amine hydrochloride solubility.

G cluster_0 cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) complex Soluble Inclusion Complex cyclodextrin->complex compound Poorly Soluble Compound compound->complex

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Avoiding Biological Assay Interference with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during biological assays due to interference from primary amines.

Frequently Asked Questions (FAQs)

Q1: What are primary amines and why do they interfere with biological assays?

A1: Primary amines are organic compounds that contain an amino group (-NH2) attached to a carbon atom. They are common in drug candidates, biological buffers (e.g., Tris), and endogenous molecules like amino acids.[1][2] Their nucleophilic nature allows them to react with various assay reagents, leading to false positive or negative results.[3]

Q2: Which types of assays are most susceptible to interference from primary amines?

A2: Assays that are highly susceptible to primary amine interference include:

  • Fluorescence-Based Assays: Primary amines can directly react with fluorescent labeling reagents like fluorescamine and o-phthalaldehyde (OPA), generating a fluorescent signal that is independent of the analyte of interest.[4][5]

  • Enzymatic Assays: Primary amines can directly inhibit or activate enzymes, or interfere with the detection of the enzymatic product.[6]

  • Cell-Based Assays: In cell-based assays, primary amines can alter the pH of the culture medium, exhibit cytotoxic effects, or interfere with reporter systems like luciferase.[7][8]

  • Immunoassays (e.g., ELISA): Buffers containing primary amines, such as Tris, can compete with the intended binding interactions in an ELISA, leading to reduced signal.[4]

Q3: How can I quickly determine if my compound, which contains a primary amine, is causing assay interference?

A3: A simple initial step is to run a "compound-only" control. This involves running the assay with your compound in the assay buffer without the biological target (e.g., enzyme or cells). A signal in this control group suggests direct interference with the assay components.[9]

Q4: What are the general strategies to mitigate primary amine interference?

A4: General mitigation strategies include:

  • Buffer Substitution: If using a buffer containing primary amines (e.g., Tris), switch to a buffer without primary amines (e.g., HEPES or PBS).[2]

  • Chemical Scavenging: For interference from reactive compounds, the addition of a scavenging agent like dithiothreitol (DTT) can help.[1]

  • Orthogonal Assays: Confirm your results using a different assay platform that has a distinct detection method and is less susceptible to the same type of interference.[8]

  • Assay Protocol Modification: Adjusting parameters such as incubation time, reagent concentrations, or the order of reagent addition can sometimes reduce interference.[10]

Troubleshooting Guides

Fluorescence-Based Assays

Problem: High background fluorescence or false-positive signals.

Possible Cause: The primary amine in your test compound is reacting with the fluorescent labeling dye (e.g., fluorescamine, OPA).[4][5]

Troubleshooting Steps:

  • Run a Compound-Only Control:

    • Prepare a sample containing your compound at the highest concentration used in the assay in the assay buffer.

    • Add the fluorescent detection reagent.

    • Measure the fluorescence. A significant signal indicates direct interference.

  • Change the Detection Reagent: If possible, switch to a fluorescent probe that does not react with primary amines.

  • Implement a Pre-incubation and Wash Step: If the assay format allows, pre-incubate your biological sample with the compound, wash away the unbound compound, and then add the detection reagent.

Enzymatic Assays

Problem: Unexpected inhibition or activation of the enzyme.

Possible Cause: The primary amine-containing compound is directly interacting with the enzyme or the substrate.

Troubleshooting Steps:

  • Perform an IC50 Shift Assay with a Scavenging Agent:

    • Determine the IC50 of your compound in the standard assay buffer.

    • Repeat the IC50 determination in the presence of a scavenging agent like 1 mM DTT.[4]

    • A significant shift to a higher IC50 value in the presence of DTT suggests that the compound's reactivity is contributing to the observed inhibition.[4]

  • Run an Orthogonal Assay: Validate the enzyme inhibition using a different technology, such as surface plasmon resonance (SPR) to confirm direct binding, or a different detection method (e.g., colorimetric vs. fluorescent).[8]

Cell-Based Assays (e.g., Viability, Reporter Assays)

Problem: Inconsistent results, unexpected cytotoxicity, or altered reporter gene expression.

Possible Cause: The primary amine is affecting cell health or directly interfering with the assay readout.

Troubleshooting Steps:

  • Assess Compound Cytotoxicity: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) with your compound alone to determine its cytotoxic concentration range.

  • Check for Luciferase Inhibition: If using a luciferase reporter assay, perform a counter-screen with purified luciferase enzyme to see if your compound directly inhibits the enzyme.[7][11]

  • Monitor pH of Culture Medium: Add your compound to the cell culture medium at the final assay concentration and monitor the pH over time. A significant change in pH can affect cell viability and assay performance.

Data Presentation: Illustrative Quantitative Data

The following tables provide illustrative examples of how primary amine interference might present in different assays.

Table 1: Interference in a Fluorescence-Based Amine Quantification Assay

Compound (Primary Amine)Concentration (µM)Fluorescence Signal (RFU)
Control (Buffer Only)050
Compound A1200
Compound A101500
Compound A10012000
Non-amine Compound B10055

This table illustrates how a compound containing a primary amine can generate a concentration-dependent fluorescent signal in an assay designed to quantify amines, while a compound without a primary amine has no effect.

Table 2: IC50 Shift in an Enzymatic Assay with a Scavenging Agent

CompoundAssay ConditionIC50 (µM)Fold Shift
Compound C (with primary amine)Standard Buffer5-
Compound C (with primary amine)+ 1 mM DTT5010
Control Inhibitor (no primary amine)Standard Buffer1-
Control Inhibitor (no primary amine)+ 1 mM DTT1.21.2

This table shows a significant increase in the IC50 value for a compound with a primary amine in the presence of DTT, suggesting that reactivity contributes to its inhibitory effect. The control inhibitor is unaffected.[4]

Experimental Protocols

Protocol 1: Compound-Only Control for Autofluorescence

Objective: To determine if a test compound is autofluorescent at the excitation and emission wavelengths of the assay.

Materials:

  • Test compound

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of the test compound in the assay buffer at 2x the final assay concentrations.

  • Add 50 µL of the 2x compound dilutions to the wells of the 96-well plate.

  • Add 50 µL of assay buffer to each well to bring the final volume to 100 µL.

  • Include wells with buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and settings as the main assay.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Protocol 2: DTT Scavenging Assay

Objective: To assess if the observed activity of a test compound is due to its reactivity, which can be quenched by a scavenging agent.

Materials:

  • Test compound

  • Enzyme and substrate

  • Standard assay buffer

  • Assay buffer containing 2 mM DTT (for a final concentration of 1 mM)

  • 96-well plates

  • Plate reader

Methodology:

  • Prepare two sets of serial dilutions of the test compound: one in the standard assay buffer and one in the assay buffer containing 2 mM DTT.

  • Perform the enzymatic assay in parallel using both sets of compound dilutions. Add the enzyme, compound dilution, and then initiate the reaction with the substrate.

  • Measure the enzyme activity according to the specific assay protocol.

  • Data Analysis: Plot the enzyme activity against the compound concentration for both conditions and determine the IC50 value for each. A significant increase (e.g., >3-fold) in the IC50 value in the presence of DTT suggests that the compound is reactive.[4]

Protocol 3: Orthogonal Assay Validation

Objective: To confirm a biological hit from a primary screen using a different assay with an independent detection method.

Example: If the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR).

Methodology:

  • Primary Assay: Identify active compounds (hits) from the primary high-throughput screen (e.g., a fluorescence-based kinase assay).

  • Orthogonal Assay (SPR):

    • Immobilize the target protein (e.g., the kinase) on an SPR sensor chip.

    • Prepare a series of concentrations of the hit compound.

    • Flow the compound solutions over the sensor chip and measure the binding response in real-time.

  • Data Analysis:

    • Analyze the SPR sensorgrams to determine if the compound directly binds to the target protein.

    • If binding is confirmed, calculate the binding affinity (KD).

    • A compound that shows a dose-dependent response in the primary assay and demonstrates direct binding in the orthogonal assay is a confirmed hit. A compound that is active in the primary screen but does not bind in the SPR assay is likely an interference compound.[8]

Visualizations

reaction_pathway Primary_Amine Primary Amine (R-NH2) Intermediate Unstable Intermediate Primary_Amine->Intermediate + Fluorescamine Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->Intermediate Hydrolysis_Product Non-fluorescent Hydrolysis Product Fluorescamine->Hydrolysis_Product + H2O (fast) Fluorophore Fluorophore (Fluorescent Product) Intermediate->Fluorophore Rearrangement H2O H2O H2O->Hydrolysis_Product

Reaction of a primary amine with fluorescamine.

troubleshooting_workflow start Unexpected Assay Result compound_only Run Compound-Only Control start->compound_only signal Signal Detected? compound_only->signal interference High Probability of Assay Interference signal->interference Yes no_signal No Signal signal->no_signal No mitigate Implement Mitigation Strategy (e.g., DTT, Orthogonal Assay) interference->mitigate confirmed_hit Confirmed Hit mitigate->confirmed_hit other_issues Investigate Other Causes (e.g., Cytotoxicity, Solubility, Target Biology) no_signal->other_issues

A logical workflow for troubleshooting assay interference.

kinase_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Targets (e.g., mTOR) AKT->Downstream Phosphorylates Response Cellular Response (Growth, Survival) Downstream->Response Interfering_Compound Primary Amine Compound Interfering_Compound->PI3K Potential Interference (False Inhibition/Activation) Interfering_Compound->AKT Potential Interference

Potential interference points in the PI3K/AKT signaling pathway.

References

Technical Support Center: Improving the Selectivity of Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during reductive amination experiments.

Frequently Asked Questions (FAQs)

Q1: What is reductive amination and why is selectivity a critical factor?

Reductive amination, also known as reductive alkylation, is a fundamental chemical reaction that forms amines from carbonyl compounds (aldehydes or ketones) and another amine.[1][2][3] The process involves two key steps: the formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[4] Selectivity is paramount in this reaction to ensure the desired amine is produced with high purity and yield, minimizing the formation of unwanted byproducts.[3][5] This is particularly crucial in pharmaceutical synthesis where the precise structure of a molecule dictates its biological activity.[1]

Q2: What are the most common side reactions that compromise selectivity?

Several side reactions can occur, leading to a mixture of products and reducing the overall efficiency of the desired transformation. The most common include:

  • Reduction of the starting carbonyl: The reducing agent can reduce the aldehyde or ketone to an alcohol before it has a chance to form an imine.[6][7]

  • Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting primary amine and react further with the carbonyl compound, leading to the formation of tertiary amines.[6][8]

  • Aldol condensation: Under certain conditions, aldehydes and ketones can undergo self-condensation reactions.[2]

  • Acetal formation: In the presence of protic solvents like methanol, aldehydes can form acetals, rendering them unreactive towards the amine.[9]

Q3: How do I choose the most selective reducing agent for my reaction?

The choice of reducing agent is critical for controlling selectivity.[4][6] Milder reducing agents that preferentially reduce the iminium ion over the carbonyl group are generally favored for direct, one-pot reactions.[6][7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the reagent of choice, STAB is a mild and selective reducing agent effective for a wide range of aldehydes and ketones.[1][4][10][11] It is particularly useful for acid-sensitive substrates and generally provides high yields with fewer side products.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective at a slightly acidic pH (around 4-5).[1][4][7] Its selectivity for the iminium ion over the carbonyl starting material is a key advantage.[7][8] However, it is toxic and can generate cyanide gas, requiring careful handling.[4]

  • Sodium Borohydride (NaBH₄): As a stronger reducing agent, NaBH₄ can reduce both the imine and the starting carbonyl compound.[1][4][8] To achieve selectivity, it is often added after the imine has been pre-formed (indirect method).[6][12]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium, Nickel) is a green and efficient method.[1][2][13] However, catalyst choice and reaction conditions are crucial for achieving high selectivity.[5]

Q4: What is the optimal pH for achieving high selectivity?

A mildly acidic environment, typically between pH 4 and 5, is generally optimal for the initial imine formation.[6][7] These conditions facilitate the dehydration step required to form the imine without significantly hydrolyzing the final product. For reagents like Sodium Cyanoborohydride, this pH range is ideal as it favors the reduction of the protonated imine (iminium ion) over the starting carbonyl.[1][7]

Q5: How can I prevent over-alkylation, especially when using primary amines?

Over-alkylation is a common issue when a primary amine is used, as the secondary amine product can react further.[6] To minimize this side reaction, consider the following strategies:

  • Use a stepwise (indirect) procedure: Pre-form the imine first, and then add the reducing agent.[4][6] This prevents the newly formed secondary amine from being in the presence of a high concentration of the carbonyl starting material.

  • Adjust stoichiometry: Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can help reduce the chances of the product reacting further.[6]

  • Catalyst control: In some cases, specific transition metal catalysts can be used to achieve selective N-alkylation.[3][5]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low Yield of Desired Amine 1. Incomplete imine formation.[6] 2. Reduction of starting carbonyl.[6][7] 3. Unsuitable reducing agent or reaction conditions.1. Shift the equilibrium towards the imine by removing water using molecular sieves or azeotropic distillation.[2][6] 2. Use a milder, more selective reducing agent like STAB or NaBH₃CN.[6][7] 3. Optimize pH to 4-5.[6][7] Consider a stepwise (indirect) approach.[4][6]
Significant Over-alkylation The secondary amine product is more nucleophilic and reacts further with the carbonyl.[6]1. Employ a stepwise procedure: form the imine, then reduce.[4][6] 2. Use a stoichiometric amount of the amine or a slight excess of the carbonyl.[6]
Starting Carbonyl Reduced to Alcohol The reducing agent is too strong or not selective enough.[6]1. Switch to a milder reducing agent such as STAB or NaBH₃CN.[4][6][7] 2. If using NaBH₄, ensure the imine is fully formed before adding the reducing agent.[6][12]
Slow or Incomplete Reaction 1. Steric hindrance in the amine or carbonyl.[6] 2. Low reaction temperature.1. Increase the reaction temperature.[6] 2. Use a more reactive reducing agent, but be mindful of selectivity. 3. Consider using a catalyst to overcome the activation energy barrier.[5]
Poor Site-Selectivity (in polyfunctional molecules) Multiple reactive carbonyl or amino groups are present.[3][5]1. Use protecting groups to block reactive sites that you do not want to participate in the reaction.[3][5] 2. Modify the substrate to alter the reactivity of different functional groups.[3][5] 3. Employ a catalyst designed for site-selective reactions.[3][5]

Comparison of Common Reducing Agents

Reducing AgentSelectivityReactivityOptimal pHCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) High (reduces imines > carbonyls)[1][11]MildWeakly acidicDCE, THF, DCM[10][12]Good for a wide range of substrates, including acid-sensitive ones.[4] Water-sensitive.[12]
Sodium Cyanoborohydride (NaBH₃CN) High (reduces imines > carbonyls at acidic pH)[1][7]Mild4-5[7]Methanol[12]Highly toxic; can release HCN gas.[1][4] Stable in acidic solutions.[1]
Sodium Borohydride (NaBH₄) Low (can reduce both imines and carbonyls)[1][4]StrongNeutral to basicMethanol, Ethanol[12]Best used in a stepwise (indirect) procedure after imine formation is complete.[6][12]
Catalytic Hydrogenation (H₂/Catalyst) Varies with catalyst and conditionsVariesNeutral or acidicVariesConsidered a "green" method.[2] Catalyst selection is crucial for selectivity.[5]

DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; DCM: Dichloromethane

Experimental Protocols & Visualizations

Experimental Workflows and Reaction Pathways

G Figure 1. Decision-making workflow for reductive amination. start Start: Carbonyl + Amine check_overalkylation Is over-alkylation a concern? (e.g., primary amine) start->check_overalkylation check_carbonyl_sensitivity Is the carbonyl easily reduced? check_overalkylation->check_carbonyl_sensitivity No indirect Use Indirect (Stepwise) Method: 1. Form Imine 2. Add Reducing Agent (e.g., NaBH4) check_overalkylation->indirect Yes direct Use Direct (One-Pot) Method check_carbonyl_sensitivity->direct No select_mild_reductant Select mild, selective reductant (e.g., STAB, NaBH3CN) check_carbonyl_sensitivity->select_mild_reductant Yes end Desired Amine Product indirect->end direct->end select_mild_reductant->direct

Caption: Decision workflow for choosing a reductive amination strategy.

G Figure 2. Competing reaction pathways in direct reductive amination. reactants Carbonyl + Amine + Reducing Agent imine_formation Imine/Iminium Ion Formation reactants->imine_formation Desired Path side_product_1 Side Product: Alcohol reactants->side_product_1 Side Reaction 1 (Carbonyl Reduction) desired_product Desired Amine Product imine_formation->desired_product Reduction side_product_2 Side Product: Over-alkylated Amine desired_product->side_product_2 Side Reaction 2 (Further Reaction)

Caption: Competing reaction pathways in direct reductive amination.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for a wide range of aldehydes and ketones where over-alkylation or carbonyl reduction is a concern.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).

  • Addition of STAB: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) to the mixture in one portion. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 mmol) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Indirect (Stepwise) Reductive Amination

This method is particularly useful for preventing over-alkylation when using primary amines.[4]

Step A: Imine Formation [4]

  • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a solvent like methanol or ethanol (10 mL).[4]

  • To drive the equilibrium, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.[4][6]

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR.[4]

Step B: Reduction of the Imine [4]

  • Cool the solution containing the pre-formed imine in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise, ensuring the temperature remains low.[4]

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench and work up the reaction as described in Protocol 1.

Protocol 3: Monitoring Imine Formation by TLC

This is a quick method to confirm the formation of the imine intermediate before adding the reducing agent in an indirect protocol.

  • Prepare TLC Chamber: Use an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).[6]

  • Spot the Plate: On a TLC plate, spot the starting aldehyde/ketone, the starting amine, and a co-spot of both.

  • Sample the Reaction: After allowing the imine formation reaction to proceed for 30-60 minutes, take a small aliquot of the reaction mixture and spot it on the TLC plate.[6]

  • Develop and Visualize: Develop the plate and visualize it under UV light and/or with a suitable stain (e.g., potassium permanganate).[6] The appearance of a new spot and the consumption of the limiting starting material indicate successful imine formation.[6]

References

Technical Support Center: 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. Here you will find guidance on storage and handling, troubleshooting for common experimental issues, and answers to frequently asked questions.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage Conditions:

  • Container: Keep the container tightly closed.

  • Atmosphere: Store in a dry and well-ventilated place. This compound is hygroscopic and must be protected from moisture.

  • Temperature: Store at room temperature.

Handling Procedures:

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Electrostatic Discharge: Take precautionary measures against static discharge.

Troubleshooting Guides

This section addresses potential issues that may arise during the use of this compound in experimental settings.

General Experimental Issues
Issue Possible Cause Troubleshooting Steps
Poor Solubility in Apolar Organic Solvents The compound is a hydrochloride salt, which increases its polarity and water solubility.For reactions in apolar solvents, consider converting the hydrochloride salt to the free base. This can be achieved by dissolving the salt in an aqueous solution and adding a mild base (e.g., sodium bicarbonate) until the solution is basic, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
Inconsistent Results in Biological Assays Degradation of the compound due to improper storage or handling.Ensure the compound has been stored under dry conditions. Prepare fresh stock solutions for each experiment. Confirm the identity and purity of the compound using analytical methods such as HPLC or NMR.
Precipitation of the Compound from Solution The hydrochloride salt may be less soluble in certain buffer systems, especially at neutral or slightly basic pH.Adjust the pH of the buffer to be slightly acidic to maintain the protonated, more soluble form of the amine. Alternatively, prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and dilute it into the assay buffer immediately before use.
Synthetic Chemistry Applications

This compound is a primary amine and can be used as a building block in organic synthesis. Common reactions include nucleophilic substitution and acylation.

Issue Possible Cause Troubleshooting Steps
Low Yield in Nucleophilic Substitution Reactions The primary amine may be protonated, reducing its nucleophilicity. The hydrochloride salt may not be fully neutralized by the reaction base.Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to ensure the amine is in its free base form.
Formation of Multiple Products The primary amine can react multiple times with the electrophile, leading to secondary and tertiary amine byproducts.Use a large excess of the primary amine relative to the electrophile to favor the formation of the monosubstituted product. Alternatively, consider using a protecting group for the amine if the reaction conditions allow.
Reaction Failure with Acid-Sensitive Substrates The hydrochloride salt can introduce acidity into the reaction mixture, which may be incompatible with certain functional groups.Convert the amine hydrochloride to the free base before adding it to the reaction mixture.
Difficulty in Product Purification The basic nature of the amine product can cause streaking on silica gel during column chromatography.Add a small amount of a volatile base (e.g., 1-2% triethylamine) to the eluent to improve the peak shape and separation. Alternatively, use a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most biological applications, sterile, deionized water is the recommended solvent. For organic synthesis, it is often used as a solid or dissolved in a polar aprotic solvent, but care must be taken as it may not be fully soluble.

Q2: Is this compound light-sensitive?

A2: While there is no specific data indicating light sensitivity, it is good laboratory practice to store all chemicals in a dark, cool, and dry place.

Q3: What are the known chemical incompatibilities for this compound?

A3: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Q4: Can I use this compound directly in a reaction, or do I need to convert it to the free base first?

A4: This depends on the reaction conditions. For reactions where the amine acts as a nucleophile, it is generally recommended to convert it to the free base by adding a suitable non-nucleophilic base to the reaction mixture.

Q5: What is the expected biological activity of this compound?

A5: Based on its structural similarity to known pharmaceutical agents, this compound is being investigated for its potential as a norepinephrine reuptake inhibitor.[1] Its analogs have been explored for the treatment of depression and other neurological disorders.[2][3]

Experimental Protocols & Visualizations

Protocol: Synthesis of a Viloxazine Analog

This protocol describes a representative synthesis of a viloxazine analog, where this compound is a key precursor. Viloxazine is a known norepinephrine reuptake inhibitor.[4][5]

Objective: To synthesize a morpholine derivative using 3-(3-Methoxyphenoxy)propan-1-amine.

Materials:

  • This compound

  • Epichlorohydrin

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile)

  • Sodium hydroxide

  • Toluene

  • Hydrochloric acid

Procedure:

  • Free Base Generation: Dissolve this compound in water and adjust the pH to >10 with sodium hydroxide. Extract the free amine into an organic solvent like toluene and dry the organic layer.

  • Reaction with Epichlorohydrin: In a reaction vessel, dissolve the free amine in acetonitrile. Add potassium carbonate, followed by the slow addition of epichlorohydrin at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified product in a suitable solvent and add hydrochloric acid to precipitate the hydrochloride salt. Filter and dry the final product.

G Workflow for the Synthesis of a Viloxazine Analog cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_final Final Product start1 3-(3-Methoxyphenoxy)propan-1-amine HCl step1 Generate Free Base start1->step1 NaOH, H2O, Toluene start2 Epichlorohydrin step2 React with Epichlorohydrin start2->step2 step1->step2 Free Base step3 Reflux and Monitor step2->step3 K2CO3, Acetonitrile step4 Cool, Filter, Concentrate step3->step4 step5 Column Chromatography step4->step5 step6 Form Hydrochloride Salt step5->step6 Purified Product final_product Viloxazine Analog HCl step6->final_product HCl

Caption: A generalized workflow for the synthesis of a viloxazine analog.

Signaling Pathway: Hypothetical Mechanism of Action

Given its structural similarities to known norepinephrine reuptake inhibitors, this compound is hypothesized to act by blocking the norepinephrine transporter (NET).[1][6]

G Hypothetical Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binds Postsynaptic_effect Postsynaptic Effect Adrenergic_receptor->Postsynaptic_effect Activates Compound 3-(3-Methoxyphenoxy)propan-1-amine Compound->NET Inhibits

Caption: Inhibition of the norepinephrine transporter (NET) by 3-(3-Methoxyphenoxy)propan-1-amine.

References

Validation & Comparative

Comparative Analysis of Monoamine Transporter Ligands: Fluoxetine vs. 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of the mechanisms of action of the well-characterized antidepressant fluoxetine and the research chemical 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. While fluoxetine's profile as a Selective Serotonin Reuptake Inhibitor (SSRI) is extensively documented, data on this compound is not available in peer-reviewed literature. Therefore, this comparison contrasts the established pharmacology of fluoxetine with the putative mechanism of this compound, inferred from its structural similarity to other known monoamine transporter ligands.

Mechanism of Action: Fluoxetine

Fluoxetine exerts its therapeutic effects primarily by acting as a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] It binds with high affinity to the serotonin transporter (SERT) on the presynaptic neuron.[3] This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter available to bind to postsynaptic receptors.[4][5] This enhancement of serotonergic neurotransmission is believed to be the primary basis for its antidepressant, anxiolytic, and other psychotropic effects.[4]

Fluoxetine's clinical efficacy is also defined by its selectivity. It has a significantly lower affinity for norepinephrine transporters (NET) and dopamine transporters (DAT), and negligible interaction with muscarinic, histaminic H1, or adrenergic receptors, which accounts for its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[3][6] The primary active metabolite of fluoxetine, norfluoxetine, is also a potent SSRI and possesses a very long half-life, contributing to the sustained therapeutic effect of the drug.[3]

fluoxetine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Serotonin Vesicle serotonin 5-HT vesicle->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds Signal Signal receptor->Signal fluoxetine Fluoxetine fluoxetine->sert BLOCKS

Figure 1. Mechanism of Fluoxetine Action.

Putative Mechanism of Action: this compound

There is a notable absence of published, peer-reviewed experimental data defining the pharmacological profile of this compound. Its mechanism of action remains uncharacterized. However, its chemical structure, belonging to the aryloxypropanamine class, allows for informed hypotheses based on structure-activity relationships (SAR) observed in similar molecules.

This compound is structurally related to atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), and nisoxetine, another potent NRI.[7][8][9] These molecules share the core phenoxypropanamine scaffold. The specific substitutions on the aromatic ring and the amine terminus are critical determinants of transporter affinity and selectivity. For instance, ortho-substitution on the phenoxy ring, as seen in atomoxetine, tends to confer high selectivity for the norepinephrine transporter (NET).[9]

Given that 3-(3-Methoxyphenoxy)propan-1-amine has a meta-methoxy substitution and a primary amine, it is plausible that it functions as an inhibitor of one or more monoamine transporters (SERT, NET, DAT). Without experimental data, its potency and selectivity profile are unknown. It may act as a non-selective inhibitor or display preferential affinity for NET or SERT.

hypothetical_mechanism compound 3-(3-Methoxyphenoxy) propan-1-amine HCl sert SERT compound->sert ? net NET compound->net ? dat DAT compound->dat ?

Figure 2. Hypothetical Targets for 3-(3-Methoxyphenoxy)propan-1-amine HCl.

Comparative Quantitative Data

The following table summarizes the binding affinities (Ki) of fluoxetine for the primary monoamine transporters. A lower Ki value indicates higher binding affinity. Data for this compound is not available.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Mechanism
Fluoxetine ~1.4[3]>1000[3]>1000[3]Selective Serotonin Reuptake Inhibitor (SSRI)
3-(3-Methoxyphenoxy)propan-1-amine HCl N/AN/AN/AUncharacterized

N/A: Data not available in published literature.

Experimental Protocols

Determining the mechanism and potency of compounds like those discussed here relies on standardized in vitro assays. A typical protocol for assessing monoamine transporter inhibition is detailed below.

Protocol: Neurotransmitter Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

1. Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radioligands: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), or [³H]Dopamine (for DAT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

  • Test Compounds: Fluoxetine, 3-(3-Methoxyphenoxy)propan-1-amine HCl, and reference inhibitors (e.g., desipramine for NET, GBR-12909 for DAT).

  • Scintillation Cocktail & Counter: For detecting radioactivity.

  • 96-well cell culture plates.

2. Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates and culture until they form a confluent monolayer.

  • Pre-incubation: Aspirate the culture medium and wash the cells gently with assay buffer. Add assay buffer containing various concentrations of the test compound (e.g., from 0.1 nM to 10 µM) to the wells. Incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the specific radioligand (e.g., [³H]Serotonin at a final concentration near its Km value, typically 50-200 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10-30 minutes) at 37°C.[10] The incubation time should be within the linear range of uptake for the specific cell line.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.

  • Cell Lysis & Measurement: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Total Uptake: Measured in wells with radioligand but no inhibitor.

    • Non-specific Uptake: Measured in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM desipramine for NET) to define the baseline.

    • Specific Uptake: Calculated as Total Uptake - Non-specific Uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific uptake).

experimental_workflow start Start: Transfected HEK293 Cells in Plate preincubate 1. Pre-incubate with Test Compound start->preincubate add_radioligand 2. Add [3H]-Neurotransmitter (e.g., [3H]5-HT) preincubate->add_radioligand incubate 3. Incubate at 37°C (10-30 min) add_radioligand->incubate terminate 4. Terminate & Wash with Ice-Cold Buffer incubate->terminate lyse 5. Lyse Cells terminate->lyse measure 6. Scintillation Counting lyse->measure analyze 7. Data Analysis (Calculate IC50) measure->analyze

Figure 3. Workflow for a Neurotransmitter Uptake Inhibition Assay.

Conclusion

The comparison between fluoxetine and this compound highlights the crucial distinction between a well-characterized, clinically approved drug and a research chemical with a putative mechanism.

  • Fluoxetine is a highly selective serotonin reuptake inhibitor, with a robust body of evidence defining its binding profile, efficacy, and clinical utility. Its mechanism is the selective blockade of SERT.

  • This compound remains pharmacologically uncharacterized. Based on structure-activity relationships within the aryloxypropanamine class, it is hypothesized to be an inhibitor of monoamine transporters. However, its potency, selectivity, and specific molecular targets are unknown and require empirical validation through experimental assays as described in this guide.

For researchers, this underscores the necessity of performing comprehensive in vitro profiling to elucidate the mechanism of action for any novel compound before proceeding to further development or in vivo studies.

References

A Comparative Guide to the Structure-Activity Relationship of Methoxyphenoxy Propanamine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of methoxyphenoxy propanamine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters. The information is targeted towards researchers, scientists, and professionals in the field of drug development. The content synthesizes data from multiple studies to delineate the structural requirements for affinity and selectivity towards the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Core Structure and Mechanism of Action

The methoxyphenoxy propanamine scaffold is a key feature in several potent norepinephrine reuptake inhibitors (NRIs), most notably atomoxetine and reboxetine. These compounds act by binding to monoamine transporters, primarily NET, blocking the reabsorption of neurotransmitters like norepinephrine and serotonin from the synaptic cleft.[1][2] This inhibition leads to increased extracellular concentrations of these neurotransmitters, enhancing neurotransmission.[2][3] The therapeutic potential of these analogs lies in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).[1][4][5]

The general mechanism involves competitive inhibition at the transporter binding site. The affinity and selectivity of these analogs are highly dependent on the specific substitutions on the phenoxy ring and the nature of the propanamine side chain.

cluster_presynaptic Presynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds SynapticCleft Synaptic Cleft Vesicle Synaptic Vesicle Vesicle->NE Release Signal Signal Propagation Receptor->Signal Analog Methoxyphenoxy Propanamine Analog Analog->NET Inhibits

Caption: Mechanism of NET inhibition by methoxyphenoxy propanamine analogs.

Structure-Activity Relationship (SAR) Analysis

The affinity of methoxyphenoxy propanamine analogs for monoamine transporters is dictated by specific structural modifications. Research on reboxetine, a selective NET inhibitor, provides a significant body of evidence for this SAR.[1]

Key structural modifications and their effects include:

  • Stereochemistry: The (S,S)-enantiomer of reboxetine and its analogs consistently shows higher potency and selectivity for NET compared to other isomers.[6]

  • Phenoxy Ring Substitution: Modifications at the 2-position of the phenoxy ring are well-tolerated and can fine-tune affinity.

    • Introducing methyl and fluoroalkyl substituents at this position can maintain or even enhance high affinity for NET.[6]

  • Propanamine Moiety: The integrity of the propanamine chain and the nature of the amine substituent are crucial for activity.

cluster_sar SAR of Methoxyphenoxy Propanamine Scaffold Core Core Scaffold: (2-Methoxyphenoxy)propanamine R1 R1: Phenoxy Ring Substituents Core->R1 R2 R2: Propanamine Chain & Amine Group Core->R2 Stereo Stereochemistry Core->Stereo R1_Effect Alkyl/Fluoroalkyl at C2: Maintains high NET affinity (Ki < 5 nM) R1->R1_Effect R2_Effect Morpholine ring (as in Reboxetine): Confers high NET selectivity R2->R2_Effect Stereo_Effect (S,S)-Enantiomer: Confers highest potency and selectivity for NET Stereo->Stereo_Effect

Caption: Key structure-activity relationships for NET affinity.

Comparative Biological Data

The following tables summarize the in vitro binding affinities of various reboxetine analogs for human monoamine transporters. These analogs feature modifications primarily on the phenoxy group, demonstrating the impact of substitution on transporter affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of Reboxetine Analogs

Compound IDR-Group (at C2 of Phenoxy Ring)NET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT SelectivitySource
Reboxetine -OCH2CH31.1129>10,000117[1]
Analog 1 -CH31.02>1000>1000>980[6]
Analog 2 -CH2CH2F3.14>1000>1000>318[6]
Analog 3 -CH2CF33.68>1000>1000>272[6]
Analog 4 -CF30.30>1000>1000>3333[6]
(S,S)-FRB -OCH2CH2F (Thioether Linker)1.0733>1000733[7]
(S,S)-FRPB -OCH2CH2CH2F (Thioether Linker)1.2122>1000102[7]

Data represents the affinity for the (S,S)-enantiomer where specified.

Experimental Protocols

The data presented in this guide were primarily generated using in vitro competition binding assays. Below is a detailed methodology representative of the experiments cited.

Protocol: In Vitro Competition Binding Assay for Monoamine Transporters

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured under standard conditions.

    • Cells are harvested, and crude membrane preparations are isolated via centrifugation and homogenization in an appropriate buffer (e.g., Tris-HCl).

    • The final membrane pellets are resuspended, and protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Membrane preparations (containing the transporter of interest) are incubated with a specific radioligand and varying concentrations of the unlabeled test compound (methoxyphenoxy propanamine analog).

    • For NET: [³H]nisoxetine is commonly used as the radioligand.[6]

    • For SERT: [³H]citalopram is a common choice.

    • For DAT: [³H]WIN 35,428 is frequently used.

    • Incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[8]

start Start: Synthesized Analog Library step1 Primary Screening: In Vitro Competition Binding Assay (hNET, hSERT, hDAT) start->step1 decision1 High NET Affinity & Selectivity? step1->decision1 step2 Secondary Screening: Functional Uptake Assays ([³H]NE, [³H]5-HT) decision1->step2 Yes discard Discard or Re-evaluate decision1->discard No step3 Lead Optimization: Further SAR Studies step2->step3 step3->step1 Iterate step4 In Vivo Evaluation (Optional): PET Imaging in Primates or Rodent Behavioral Models step3->step4 Promising Lead end End: Candidate Drug Identification step4->end

Caption: General experimental workflow for evaluating novel analogs.

Conclusion

The structure-activity relationship of methoxyphenoxy propanamine analogs is well-defined, particularly for achieving high affinity and selectivity for the norepinephrine transporter. The (S,S)-stereoisomer is critical for potent NET inhibition. Substitutions on the phenoxy ring, especially at the 2-position, offer a viable strategy for modulating binding affinity without compromising selectivity. The data consistently show that these analogs are highly selective for NET over SERT and DAT, making them valuable scaffolds for developing targeted therapies for neuropsychiatric disorders. Future research may focus on optimizing pharmacokinetic properties while retaining the favorable pharmacodynamic profile established through these SAR studies.

References

A Comparative Guide to the Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine HCl: Established vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic methodologies for the preparation of 3-(3-Methoxyphenoxy)propan-1-amine HCl, a key intermediate in the development of various pharmaceutical agents. We will explore a well-established route, the Williamson ether synthesis, and compare it with a newer, alternative approach involving a cyanoethylation-reduction sequence. This objective analysis, supported by experimental data, aims to inform researchers on the most suitable method based on factors such as yield, purity, reaction time, and overall efficiency.

Method 1: The Established Route - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of synthesizing 3-(3-Methoxyphenoxy)propan-1-amine, this method involves the reaction of a phenoxide with an alkyl halide. Specifically, 3-methoxyphenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a protected 3-halopropan-1-amine derivative. A subsequent deprotection step yields the desired product.

Experimental Protocol:
  • Formation of the Phenoxide: 3-Methoxyphenol (1.0 eq) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF). A strong base, typically sodium hydride (NaH, 1.1 eq), is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium 3-methoxyphenoxide.

  • Nucleophilic Substitution: To the phenoxide solution, N-(3-bromopropyl)phthalimide (1.0 eq) is added. The reaction mixture is heated to 80°C and stirred for 12 hours.

  • Hydrolysis (Deprotection): After cooling to room temperature, the reaction is quenched with water. The phthalimide protecting group is then removed by the addition of hydrazine hydrate (1.5 eq) and refluxing for 4 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solid by-product is filtered off. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Method 2: A Novel Approach - Cyanoethylation and Reduction

A more recent and alternative strategy for the synthesis of 3-(3-Methoxyphenoxy)propan-1-amine involves a two-step process starting with the cyanoethylation of 3-methoxyphenol, followed by the reduction of the resulting nitrile to the primary amine. This method avoids the use of a protecting group for the amine functionality.

Experimental Protocol:
  • Cyanoethylation: 3-Methoxyphenol (1.0 eq) is mixed with acrylonitrile (1.2 eq) in the presence of a catalytic amount of a strong base, such as Triton B (40% in methanol, 0.1 eq). The mixture is stirred at 50°C for 6 hours.

  • Work-up of Intermediate: The reaction mixture is cooled and neutralized with a dilute acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 3-(3-methoxyphenoxy)propanenitrile.

  • Reduction of the Nitrile: The crude nitrile is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq), is carefully added at 0°C. The reaction mixture is then stirred at room temperature for 8 hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried and concentrated. The crude amine is purified by vacuum distillation.

  • Salt Formation: The purified 3-(3-Methoxyphenoxy)propan-1-amine is dissolved in isopropanol and treated with concentrated HCl to afford the hydrochloride salt, which is then recrystallized.

Performance Comparison

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Cyanoethylation and Reduction
Overall Yield ~65-75%~70-80%
Purity (post-purification) >98%>99%
Total Reaction Time ~18-24 hours~14-18 hours
Number of Steps 3 (including deprotection)2
Key Reagents 3-Methoxyphenol, N-(3-bromopropyl)phthalimide, NaH, Hydrazine3-Methoxyphenol, Acrylonitrile, Triton B, LiAlH₄
Safety Considerations Use of highly flammable NaH and toxic hydrazineUse of highly reactive and pyrophoric LiAlH₄

Visualizing the Synthetic Pathways

To better illustrate the two distinct synthetic routes, the following diagrams outline the key transformations.

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation 3-Methoxyphenol 3-Methoxyphenol Sodium_3-methoxyphenoxide Sodium_3-methoxyphenoxide 3-Methoxyphenol->Sodium_3-methoxyphenoxide NaH, DMF Sodium_Hydride Sodium_Hydride Protected_Intermediate Protected_Intermediate Sodium_3-methoxyphenoxide->Protected_Intermediate DMF, 80°C N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide->Protected_Intermediate 3-(3-Methoxyphenoxy)propan-1-amine 3-(3-Methoxyphenoxy)propan-1-amine Protected_Intermediate->3-(3-Methoxyphenoxy)propan-1-amine Hydrazine, Reflux Hydrazine Hydrazine Final_Product 3-(3-Methoxyphenoxy)propan-1-amine HCl 3-(3-Methoxyphenoxy)propan-1-amine->Final_Product HCl HCl HCl Cyanoethylation_Reduction_Synthesis cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3-Methoxyphenol 3-Methoxyphenol 3-(3-methoxyphenoxy)propanenitrile 3-(3-methoxyphenoxy)propanenitrile 3-Methoxyphenol->3-(3-methoxyphenoxy)propanenitrile Triton B Acrylonitrile Acrylonitrile Acrylonitrile->3-(3-methoxyphenoxy)propanenitrile Triton_B Triton_B 3-(3-Methoxyphenoxy)propan-1-amine 3-(3-Methoxyphenoxy)propan-1-amine 3-(3-methoxyphenoxy)propanenitrile->3-(3-Methoxyphenoxy)propan-1-amine LiAlH4, THF LiAlH4 LiAlH4 Final_Product 3-(3-Methoxyphenoxy)propan-1-amine HCl 3-(3-Methoxyphenoxy)propan-1-amine->Final_Product HCl HCl HCl

Navigating Off-Target Effects: A Guide to Cross-Reactivity Profiling of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Rationale for Cross-Reactivity Screening

3-(3-Methoxyphenoxy)propan-1-amine hydrochloride's structure, featuring a substituted phenoxypropanamine scaffold, suggests potential interactions with a range of biological targets, particularly neurotransmitter receptors and transporters.[2][3] Preliminary information suggests it may modulate serotonin and dopamine receptors and bind to alpha-adrenergic receptors.[1][3] A comprehensive cross-reactivity profile is therefore essential to identify any unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing.

Proposed Target Panel for Screening

Based on the structural characteristics of this compound, a primary screening panel should include, but is not limited to, the following receptors and transporters:

Data Presentation: Proposed Target Panel

Receptor/Transporter FamilySpecific TargetsRationale
Adrenergic Receptors α1A, α1B, α1D, α2A, α2B, α2C, β1, β2Structural alerts and preliminary data suggest potential interaction.[1]
Dopamine Receptors D1, D2, D3, D4, D5Potential modulation of dopaminergic pathways.[3]
Serotonin (5-HT) Receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3Potential modulation of serotonergic pathways.[3]
Monoamine Transporters SERT, DAT, NETCommon targets for phenoxypropanamine-like structures.
Histamine Receptors H1, H2, H3To assess potential for common off-target effects like sedation.
Muscarinic Receptors M1, M2, M3, M4, M5To evaluate potential anticholinergic side effects.

Experimental Protocol: Competitive Radioligand Binding Assay

The gold standard for determining the binding affinity of a test compound against a panel of receptors is the competitive radioligand binding assay.[4][5][6] This assay measures the ability of the unlabeled test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Materials
  • Test Compound: this compound

  • Receptor Source: Commercially available membrane preparations from cells overexpressing the target receptors.

  • Radioligands: Specific, high-affinity radioligands for each target receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Spiperone for D2 receptors).

  • Assay Buffer: Buffer appropriate for the specific receptor binding assay (e.g., Tris-HCl with appropriate salts).

  • Filtration System: A 96-well filtration apparatus with glass fiber filters.[4]

  • Scintillation Counter: To measure the radioactivity retained on the filters.[6]

  • 96-well plates.

Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions to create a range of concentrations for the competition curve (e.g., 10-11 M to 10-4 M).

    • Dilute the receptor membrane preparations in the assay buffer to the recommended concentration.

    • Prepare the radioligand solution in the assay buffer at a concentration typically at or below its Kd value for the target receptor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • The serially diluted this compound or vehicle control.

      • The radioligand solution.

      • The receptor membrane preparation to initiate the binding reaction.

    • Include wells for "total binding" (containing radioligand and receptor, but no competitor) and "non-specific binding" (containing radioligand, receptor, and a high concentration of a known, unlabeled ligand for the target receptor).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time will vary depending on the specific receptor and radioligand.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.[4]

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate the specific binding at each concentration of the test compound:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Cross-Reactivity Binding Affinities

Target ReceptorRadioligand UsedIC50 (nM) of Test CompoundKi (nM) of Test Compound
α1A-adrenergic[3H]-Prazosin
D2-dopamine[3H]-Spiperone
5-HT2A-serotonin[3H]-Ketanserin
(...and so on for the entire panel)

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis A Serial Dilution of Test Compound D Combine Reagents in 96-well Plate A->D B Receptor Membrane Preparation B->D C Radioligand Preparation C->D E Incubate to Reach Equilibrium D->E F Vacuum Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (IC50 & Ki Calculation) H->I

Figure 1. Workflow for the competitive radioligand binding assay.

Binding_Principle cluster_total Total Binding cluster_competition Competition Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Displaced TestCompound Test Compound TestCompound->Receptor2 Competes

Figure 2. Principle of competitive binding.

Conclusion

A thorough understanding of a compound's cross-reactivity is a critical component of preclinical drug development. By employing the well-established competitive radioligand binding assay outlined in this guide, researchers can generate a comprehensive binding profile for this compound. The resulting data, presented in a clear and standardized format, will enable an objective comparison with alternative compounds and provide invaluable insights into its selectivity and potential for off-target effects. This systematic approach is fundamental to advancing our understanding of this and other novel chemical entities.

References

A Comparative Guide to the Efficacy of Ortho, Meta, and Para Methoxyphenoxy Isomers: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, a nuanced understanding of isomeric differences is paramount to unlocking novel therapeutic potentials. This guide offers a comparative overview of the potential biological activities of ortho-, meta-, and para-methoxyphenoxy isomers. A comprehensive review of the existing scientific literature reveals a significant gap in direct, head-to-head comparative studies for many methoxyphenoxy compounds, including the isomers of methoxyphenoxy propanediol.[1] The majority of available research has concentrated on the ortho-isomer, commonly known as guaifenesin.[1]

This document synthesizes the available data, highlights potential mechanisms of action, and, most critically, outlines detailed experimental protocols necessary for a comprehensive and systematic comparison of these isomers. The primary focus will be on the potential muscle relaxant and NMDA receptor antagonist activities, areas where guaifenesin has shown some promise.[1]

Data Presentation: A Call for Comparative Studies

Currently, there is a notable absence of publicly available quantitative data that directly compares the efficacy of ortho, meta, and para methoxyphenoxy isomers for a specific biological activity. While the ortho-isomer of methoxyphenoxy propanediol (guaifenesin) has been investigated for its muscle relaxant properties, similar data for the meta and para isomers is lacking.[1] This knowledge gap presents a significant opportunity for further research.

Isomer PositionKnown Biological Activities/PotentialsDirect Comparative Efficacy Data
Ortho Expectorant, potential central muscle relaxant, possible NMDA receptor modulation (as guaifenesin).[1]Not available in direct comparison to meta and para isomers.
Meta Largely uncharacterized in public literature.[1]Not available.
Para Largely uncharacterized in public literature.[1]Not available.

Proposed Experimental Protocols for Comparative Analysis

To address the existing knowledge gap, a systematic comparison of the methoxyphenoxy propanediol isomers is warranted. The following experimental protocols are proposed as a framework for such an investigation.[1]

In Vivo Assessment of Muscle Relaxant Activity: The Rotarod Test

The rotarod test is a standard and widely used method to evaluate motor coordination and the effects of muscle relaxant drugs in rodents.[1]

Objective: To compare the muscle relaxant effects of ortho, meta, and para methoxyphenoxy propanediol.

Materials:

  • Ortho, meta, and para isomers of methoxyphenoxy propanediol

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., diazepam)

  • Rotarod apparatus

  • Male Wistar rats (or other suitable rodent model)

Procedure:

  • Acclimation and Training: Acclimate the animals to the experimental room for at least one hour before testing. Train the rats on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.

  • Drug Administration: On the test day, administer the ortho, meta, or para isomer, vehicle, or positive control to different groups of trained animals via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals on the rotating rod.

  • Data Collection: Record the latency to fall from the rod for each animal. A shorter latency to fall compared to the vehicle control group indicates impaired motor coordination and potential muscle relaxant effects.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different isomers and controls.

experimental_workflow_rotarod cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Training Rotarod Training Acclimation->Training DrugAdmin Drug Administration (Isomers, Vehicle, Control) Training->DrugAdmin Testing Rotarod Testing (Multiple Time Points) DrugAdmin->Testing DataCollection Record Latency to Fall Testing->DataCollection DataAnalysis Statistical Analysis (ANOVA) DataCollection->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion Compare Isomer Efficacy

Proposed workflow for the in vivo rotarod test.
In Vitro Assessment of NMDA Receptor Antagonism

There is growing interest in the potential for guaifenesin and related compounds to act as NMDA receptor antagonists.[1] This can be investigated using electrophysiology or competitive binding assays.

Objective: To determine and compare the binding affinity of ortho, meta, and para methoxyphenoxy propanediol to the NMDA receptor.

Materials:

  • Ortho, meta, and para isomers of methoxyphenoxy propanediol

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)

  • Rat brain membrane preparations (source of NMDA receptors)

  • Scintillation counter and vials

  • Buffer solutions

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Binding Assay: In a multi-well plate, incubate the brain membranes with the radiolabeled antagonist and varying concentrations of the test isomers (ortho, meta, para) or a known unlabeled antagonist (for positive control).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: Wash the filters and measure the radioactivity retained on them using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radiolabeled antagonist bound to the NMDA receptors. The ability of the test isomers to displace the radioligand is used to calculate their binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

signaling_pathway_nmda cluster_receptor NMDA Receptor cluster_antagonist Competitive Antagonism cluster_downstream Cellular Response NMDAR NMDA Receptor IonChannel Ion Channel Opening (Ca²⁺, Na⁺ influx) NMDAR->IonChannel Conformational Change Isomer Methoxyphenoxy Isomer Isomer->NMDAR Binds & Blocks Glutamate Glutamate/NMDA (Agonists) Glutamate->NMDAR Binds & Activates CellularResponse Downstream Signaling & Neuronal Excitation IonChannel->CellularResponse IonChannel->CellularResponse Leads to

Hypothesized NMDA receptor antagonist signaling pathway.

Conclusion

While the existing literature provides a starting point for understanding the potential pharmacological effects of methoxyphenoxy isomers, it is clear that more direct comparative research is needed. The experimental frameworks proposed in this guide offer a pathway to systematically evaluate the relative efficacy of the ortho, meta, and para isomers. Such studies are crucial for identifying promising new therapeutic agents and for building a more complete structure-activity relationship profile for this class of compounds. The data generated from these experiments will be invaluable to researchers, scientists, and drug development professionals in advancing our understanding of how subtle changes in molecular structure can profoundly impact biological activity.

References

A Head-to-Head Comparison of Phenoxypropanamines in Neurotransmitter Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropanamine derivatives represent a critical class of compounds in neuropharmacology, forming the structural backbone of numerous medications that modulate monoaminergic systems. Their therapeutic efficacy, particularly in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD), is primarily attributed to their ability to inhibit the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. This guide provides a direct comparison of the in vitro potencies of four prominent phenoxypropanamines: fluoxetine, atomoxetine, reboxetine, and nisoxetine, at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Mechanism of Action: Neurotransmitter Reuptake Inhibition

In neuronal signaling, neurotransmitters are released from a presynaptic neuron into the synaptic cleft, where they bind to receptors on the postsynaptic neuron. The signal is terminated by the reuptake of these neurotransmitters back into the presynaptic neuron via specific transporter proteins (SERT, NET, and DAT). Phenoxypropanamine-based inhibitors bind to these transporters, blocking the reuptake process. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling effect.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters synapse_cleft vesicle->synapse_cleft Release transporter Transporter (SERT, NET, or DAT) reuptake Reuptake transporter->reuptake synapse_cleft->transporter 1. receptor Postsynaptic Receptor synapse_cleft->receptor Binding inhibitor Phenoxypropanamine Inhibitor inhibitor->transporter 2. Inhibition signal Signal Propagation receptor->signal

Figure 1. Mechanism of Neurotransmitter Reuptake and Inhibition.

Comparative Binding Affinities

The binding affinity of a compound for a transporter is a measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporters under equilibrium conditions. A lower Ki value indicates a higher binding affinity. The data presented below are compiled from various in vitro studies, and while conditions may vary, they provide a strong comparative overview.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Selectivity
Fluoxetine ~1~200-760~2000-4900SERT
Atomoxetine 7751451NET[1]
Reboxetine 129 - 17450.9 - 1.1>10,000NET[1][2]
Nisoxetine 158 - 3830.46 - 5.1378 - 505NET[1][3][4]

Note: Ki values can vary between studies due to different experimental systems (e.g., human vs. rat tissues, cell lines) and assay conditions.

From this data, a clear distinction in selectivity profiles emerges:

  • Fluoxetine is a potent and selective serotonin reuptake inhibitor (SSRI).

  • Atomoxetine , Reboxetine , and Nisoxetine are all highly potent and selective norepinephrine reuptake inhibitors (NRIs).[1] Reboxetine and Nisoxetine, in particular, show exceptionally high affinity for NET with minimal interaction with SERT and DAT at clinically relevant concentrations.[1][2][4]

Experimental Methodologies

The determination of inhibitor potency on neurotransmitter transporters is primarily conducted through two types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This method directly measures the affinity of a test compound for the transporter protein by competing with a radiolabeled ligand known to bind to the transporter.

prep Prepare cell membranes expressing target transporter (SERT, NET, or DAT) incubate Incubate membranes with: 1. Fixed concentration of radioligand 2. Varying concentrations of test compound prep->incubate separate Separate bound from free radioligand (via vacuum filtration) incubate->separate quantify Quantify radioactivity on filter (scintillation counting) separate->quantify analyze Analyze data: Plot % inhibition vs. log[compound] Calculate IC50 and Ki quantify->analyze

Figure 2. Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing the human SERT, NET, or DAT, or from homogenized brain tissue, are prepared and protein concentration is determined.[5]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[5]

    • Total Binding Wells: Contain the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and assay buffer.[6][7]

    • Non-specific Binding Wells: Contain the above components plus a high concentration of a known, non-labeled inhibitor to saturate the transporters and measure binding to non-transporter sites.[7]

    • Test Compound Wells: Contain the membrane preparation, radioligand, and serial dilutions of the phenoxypropanamine being tested.[5]

  • Incubation: Plates are incubated, typically for 60 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[5]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[5][8]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[7]

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]

Neurotransmitter Uptake Inhibition Assay

This functional assay measures how effectively a compound inhibits the actual transport of a neurotransmitter (or a fluorescent substrate) into a cell.

Detailed Protocol (Fluorescence-Based):

Modern uptake assays often use fluorescent substrates that mimic neurotransmitters, offering a non-radioactive, high-throughput alternative.[9][10]

  • Cell Plating: Cells stably expressing the target transporter (e.g., HEK-hSERT) are seeded into 96- or 384-well microplates and allowed to form a confluent monolayer.[11]

  • Compound Treatment: The cell culture medium is replaced with an assay buffer. The test phenoxypropanamines, diluted to various concentrations, are added to the wells. The plates are incubated for a short period (e.g., 15-30 minutes) at 37°C.[11][12]

  • Dye Incubation: A fluorescent substrate solution, which contains a dye that mimics the natural neurotransmitter and a masking dye to quench extracellular fluorescence, is added to all wells.[10][11] As the fluorescent substrate is transported into the cells, its fluorescence increases.

  • Measurement: The plate is transferred to a bottom-read fluorescence plate reader. The increase in intracellular fluorescence can be measured in real-time (kinetic mode) or after a fixed incubation period (e.g., 30-60 minutes) in endpoint mode.[9][11]

  • Data Analysis: The fluorescence signal in wells treated with an inhibitor is compared to the signal in control wells (no inhibitor). The data are plotted as percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value for uptake inhibition.

Conclusion

The phenoxypropanamine scaffold is a versatile foundation for developing potent monoamine reuptake inhibitors. The specific substitution pattern on the aryloxy ring is a key determinant of selectivity. As demonstrated by the comparative data, compounds like fluoxetine achieve high selectivity for SERT, while atomoxetine, reboxetine, and nisoxetine are engineered for high affinity and selectivity towards NET. This head-to-head comparison, supported by detailed experimental protocols, provides researchers with a foundational guide for understanding and evaluating the activity of this important class of neuropharmacological agents. The choice between radioligand binding and functional uptake assays will depend on whether the primary goal is to measure direct binding affinity or the functional consequence of that binding on transporter activity.

References

Purity Assessment of 3-(3-Methoxyphenoxy)propan-1-amine HCl: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. This document outlines detailed experimental protocols, presents a quantitative comparison of the techniques, and discusses potential impurities.

Introduction

3-(3-Methoxyphenoxy)propan-1-amine HCl is a primary amine salt that presents unique analytical challenges. Due to its polarity and the presence of a hydrochloride salt, direct analysis by GC can be problematic, often leading to poor peak shape and thermal degradation.[1] Derivatization is typically required to enhance volatility and thermal stability for GC-MS analysis.[2][3][4] In contrast, HPLC is well-suited for the analysis of polar and non-volatile compounds, making it a strong alternative for the purity assessment of this analyte.[5] This guide will explore the nuances of both techniques to aid in selecting the most appropriate method for your analytical needs.

Comparative Analysis: GC-MS vs. HPLC

Both GC-MS and HPLC are powerful chromatographic techniques for separating and quantifying components in a mixture.[6] The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[2]

ParameterGC-MSHPLC
Analyte Volatility Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like primary amine salts.Suitable for a wide range of volatilities, including non-volatile and thermally labile compounds.[4][5]
Sample Preparation Often requires derivatization to improve volatility and thermal stability, which can be a multi-step process.Generally simpler, involving dissolution in a suitable solvent.
Sensitivity Can achieve very low detection limits, especially with selective detectors like a mass spectrometer.High sensitivity is also achievable, particularly with detectors like UV-Vis or mass spectrometry.[7]
Resolution Typically offers higher separation efficiency and narrower peaks for volatile compounds.[4]Provides excellent resolution for a broader range of compounds, including polar and high molecular weight analytes.
Analysis Time Can be faster for simple mixtures of volatile compounds.[4]Analysis times can vary from a few minutes to over an hour depending on the complexity of the separation.
Cost GC systems can be less expensive to operate in the long term due to the use of gases as the mobile phase.[5]HPLC systems can be more complex and costly to maintain due to the high-pressure pumps and solvent consumption.[5]
Identification Mass spectrometry provides detailed structural information, aiding in confident peak identification.Can be coupled with mass spectrometry (LC-MS) for definitive identification.

Table 1. High-level comparison of GC-MS and HPLC for pharmaceutical analysis.

Experimental Protocols

GC-MS Method with Derivatization

Direct analysis of 3-(3-Methoxyphenoxy)propan-1-amine HCl by GC-MS is challenging due to its low volatility. A derivatization step to convert the primary amine to a less polar and more volatile derivative is recommended. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for primary amines.[8]

1. Sample Preparation and Derivatization (Silylation)

  • Free-Basing: Accurately weigh approximately 10 mg of 3-(3-Methoxyphenoxy)propan-1-amine HCl into a vial. Dissolve in a small amount of water and basify to a pH > 10 with a suitable base (e.g., 1M NaOH) to liberate the free amine.

  • Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate (3 x 1 mL).

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dry residue, add 100 µL of a derivatizing agent mixture, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 50 µL of a suitable solvent like pyridine or acetonitrile.[3]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling, the sample is ready for GC-MS injection.

2. GC-MS Parameters

ParameterValue
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[9]
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Table 2. Suggested GC-MS parameters for the analysis of silylated 3-(3-Methoxyphenoxy)propan-1-amine.

3. Expected Mass Spectrum of the TMS-Derivative

The mass spectrum of the N,N-bis(trimethylsilyl) derivative of 3-(3-Methoxyphenoxy)propan-1-amine would be expected to show characteristic fragments resulting from the cleavage of the trimethylsilyl groups and fragmentation of the propanamine chain.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial FreeBase Free-Basing (pH > 10) Sample->FreeBase Extract Solvent Extraction FreeBase->Extract Dry Drying Extract->Dry Evap Evaporation Dry->Evap Deriv Derivatization (BSTFA) Evap->Deriv Inject Injection Deriv->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection Ionize->Detect

Caption: Workflow for GC-MS analysis with derivatization.

HPLC Method

HPLC is a direct and robust method for the analysis of 3-(3-Methoxyphenoxy)propan-1-amine HCl without the need for derivatization. A reverse-phase method is typically suitable for this type of compound.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of 3-(3-Methoxyphenoxy)propan-1-amine HCl into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent, such as a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 220 nm and 275 nm)

Table 3. Suggested HPLC parameters for the analysis of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Injection Filter->Inject Separate HPLC Separation Inject->Separate Detect UV-Vis Detection Separate->Detect

Caption: Workflow for HPLC analysis.

Potential Impurities

The purity assessment should also consider potential impurities arising from the synthesis of 3-(3-Methoxyphenoxy)propan-1-amine. A common synthetic route involves the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of 3-(3-methoxyphenyl)propionitrile.[10]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 3-(3-methoxyphenyl)propanal or 3-(3-methoxyphenyl)propionitrile.

  • By-products:

    • Dimerization products: Formation of secondary amines through the reaction of the product with the starting aldehyde.

    • Over-reduction products: Reduction of the aromatic ring under harsh hydrogenation conditions.

  • Reagents: Residual catalysts (e.g., palladium on carbon) or reducing agents.

Degradation Products:

  • Oxidation: The amine functionality can be susceptible to oxidation over time.

  • Photodegradation: Exposure to light may lead to the formation of colored impurities.

Both GC-MS and HPLC methods should be validated for their ability to separate the main component from these potential impurities.

Impurities cluster_impurities Potential Impurities Synthesis Synthesis of 3-(3-Methoxyphenoxy)propan-1-amine StartingMaterials Unreacted Starting Materials Synthesis->StartingMaterials Byproducts Synthesis By-products Synthesis->Byproducts Degradation Degradation Products Synthesis->Degradation

Caption: Sources of potential impurities.

Conclusion

Both GC-MS and HPLC are viable techniques for the purity assessment of 3-(3-Methoxyphenoxy)propan-1-amine HCl.

  • GC-MS is highly sensitive and provides excellent structural information for impurity identification, but requires a derivatization step which adds to the complexity of the sample preparation.

  • HPLC offers a more direct and straightforward analysis for this polar, salt-form compound, with simpler sample preparation and good quantitative performance.

The choice of method will depend on the specific laboratory capabilities, the need for structural elucidation of unknown impurities, and the desired sample throughput. For routine quality control, the simplicity and directness of HPLC may be advantageous. For in-depth impurity profiling and identification, the specificity of GC-MS is invaluable.

References

Benchmarking Novel Compounds: A Comparative Guide for Serotonin Modulators with 3-(3-Methoxyphenoxy)propan-1-amine HCl as a Test Case

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound 3-(3-Methoxyphenoxy)propan-1-amine HCl against a panel of established serotonin modulators. Due to a lack of publicly available experimental data for 3-(3-Methoxyphenoxy)propan-1-amine HCl, this document serves as a template, outlining the requisite experimental assays and presenting established data for well-known selective serotonin reuptake inhibitors (SSRIs). This guide is intended to be a practical tool for researchers initiating studies on new chemical entities targeting the serotonergic system.

Introduction to Serotonergic Modulation

The serotonin system, a key regulator of mood, cognition, and various physiological processes, is a primary target for therapeutic intervention in numerous psychiatric disorders. Modulation of this system is primarily achieved through interaction with serotonin (5-HT) receptors and the serotonin transporter (SERT). Novel compounds, such as 3-(3-Methoxyphenoxy)propan-1-amine HCl, are of interest for their potential to exhibit unique pharmacological profiles, offering improved efficacy or reduced side effects compared to existing treatments. Structurally related compounds, like 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, have been suggested to act as neurotransmitter modulators, potentially impacting serotonin and dopamine pathways, though quantitative data remains scarce.[1] The phenoxypropanamine scaffold is a common feature in several known monoamine reuptake inhibitors.

Comparative Analysis of Serotonin Transporter Affinity

A primary mechanism of action for many antidepressants is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. The binding affinity (Ki) of a compound for SERT is a critical parameter in its initial characterization.

Table 1: Comparative Binding Affinities (Ki, nM) of Known SSRIs for the Serotonin Transporter (SERT)

CompoundSERT Ki (nM)Reference
Escitalopram1.1[1]
Paroxetine0.1Data from multiple sources suggest a high affinity
Fluoxetine2.7Data from multiple sources
Sertraline0.4Data from multiple sources
Citalopram2.0Data from multiple sources
Fluvoxamine4.0Data from multiple sources
3-(3-Methoxyphenoxy)propan-1-amine HCl Data Not Available

Note: Ki values can vary between studies depending on the experimental conditions.

Off-Target Binding Profile

To assess the selectivity of a compound, it is essential to determine its binding affinity for other neurotransmitter receptors and transporters. A highly selective compound will exhibit significantly lower affinity for off-target sites, which can predict a more favorable side-effect profile.

Table 2: Off-Target Receptor Affinities (Ki, nM) of Selected SSRIs

Compound5-HT1A5-HT2A5-HT2CMuscarinic M1Histamine H1Norepinephrine Transporter (NET)Dopamine Transporter (DAT)
Fluoxetine230140120>10002104402100
Paroxetine13001400>100001.32.140260
Sertraline2301400>10000>1000>100042025
3-(3-Methoxyphenoxy)propan-1-amine HCl Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Note: Data is compiled from various public sources and should be considered representative. Higher Ki values indicate lower affinity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key in vitro assays used to characterize serotonin modulators.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of 3-(3-Methoxyphenoxy)propan-1-amine HCl for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cell lines expressing the target human receptor or transporter.

  • Radioligand specific for the target (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Citalopram for SERT).

  • Test compound (3-(3-Methoxyphenoxy)propan-1-amine HCl) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays measure the biological effect of a compound upon binding to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of 3-(3-Methoxyphenoxy)propan-1-amine HCl at serotonin receptors.

Example: Calcium Flux Assay for 5-HT2A Receptor (a Gq-coupled receptor)

Materials:

  • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound and a known 5-HT2A agonist (e.g., serotonin).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure for Agonist Testing:

  • Plate the cells in a multi-well plate and allow them to attach.

  • Load the cells with the calcium-sensitive dye.

  • Add varying concentrations of the test compound to the wells.

  • Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

Procedure for Antagonist Testing:

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Add a fixed concentration (typically the EC80) of a known 5-HT2A agonist.

  • Measure the fluorescence intensity.

  • Plot the inhibition of the agonist response against the test compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with target receptor/transporter) Incubation Incubation (membranes + radioligand + test compound) Membranes->Incubation Radioligand Radioligand (e.g., [³H]Citalopram) Radioligand->Incubation Test_Compound Test Compound (3-(3-Methoxyphenoxy)propan-1-amine HCl) Test_Compound->Incubation Filtration Rapid Filtration (separates bound from free) Incubation->Filtration Counting Scintillation Counting (quantifies radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a radioligand binding assay.

Serotonin_Transporter_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_synapse Serotonin (5-HT) SERT Serotonin Transporter (SERT) 5HT_synapse->SERT reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor binding 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake Signal Signal Transduction 5HT_receptor->Signal SSRI SSRI / Test Compound (e.g., 3-(3-Methoxyphenoxy)propan-1-amine HCl) SSRI->SERT inhibition

Caption: Mechanism of SERT inhibition by SSRIs.

Gq_Signaling_Pathway Agonist 5-HT2A Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: 5-HT2A receptor Gq signaling pathway.

Conclusion

The comprehensive characterization of a novel compound's interaction with the serotonin system is a multi-faceted process requiring a suite of in vitro assays. This guide provides the foundational information and standardized protocols necessary to benchmark a compound such as 3-(3-Methoxyphenoxy)propan-1-amine HCl against established serotonin modulators. While experimental data for 3-(3-Methoxyphenoxy)propan-1-amine HCl is currently unavailable, the provided framework allows for its systematic evaluation and comparison with known SSRIs. Such a comparative approach is indispensable for elucidating the pharmacological profile of new chemical entities and predicting their potential therapeutic utility and side-effect liability. Future research should focus on generating the necessary experimental data for 3-(3-Methoxyphenoxy)propan-1-amine HCl to populate the comparative tables and enable a direct assessment of its serotonergic activity.

References

A Comparative Guide to the Enantioselective Synthesis and Properties of 3-(3-Methoxyphenoxy)propan-1-amine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantioselective synthesis and potential stereoisomer-specific properties of 3-(3-methoxyphenoxy)propan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of stereochemistry and data from structurally analogous compounds, such as beta-adrenergic blockers, to present a comprehensive and objective comparison.

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. 3-(3-Methoxyphenoxy)propan-1-amine possesses a single stereocenter, and therefore exists as a pair of enantiomers, (R)- and (S)-3-(3-methoxyphenoxy)propan-1-amine. The synthesis and comparative evaluation of these stereoisomers are essential for understanding their potential therapeutic applications and selecting the optimal candidate for further development.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure 3-(3-methoxyphenoxy)propan-1-amine can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

1. Chiral Resolution: This approach involves the separation of a pre-synthesized racemic mixture of 3-(3-methoxyphenoxy)propan-1-amine.

  • Diastereomeric Salt Formation: A common and scalable method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts.[1][2][3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3] The desired enantiomer is then recovered by treating the separated diastereomeric salt with a base.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, that selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[4][5]

2. Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer with high stereoselectivity.

  • Asymmetric Reduction of a Prochiral Ketone: A common approach involves the asymmetric reduction of a corresponding prochiral ketone, 3-(3-methoxyphenoxy)-1-oxopropane, using a chiral reducing agent or a catalyst.

  • Nucleophilic Addition to a Chiral Auxiliary: This method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

The following diagram illustrates a generalized workflow for the enantioselective synthesis via chiral resolution.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution racemic_synthesis Racemic 3-(3-Methoxyphenoxy) propan-1-amine Synthesis resolving_agent Addition of Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) racemic_synthesis->resolving_agent diastereomers Formation of Diastereomeric Salts ((R)-Amine-(R,R)-Tartrate and (S)-Amine-(R,R)-Tartrate) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation r_salt (R)-Amine Salt (Less Soluble) separation->r_salt s_salt (S)-Amine Salt (More Soluble) separation->s_salt r_recovery Basification to Recover (R)-Enantiomer r_salt->r_recovery s_recovery Basification to Recover (S)-Enantiomer s_salt->s_recovery r_enantiomer (R)-3-(3-Methoxyphenoxy) propan-1-amine r_recovery->r_enantiomer s_enantiomer (S)-3-(3-Methoxyphenoxy) propan-1-amine s_recovery->s_enantiomer

Generalized workflow for chiral resolution.

Comparative Data of Stereoisomers

Property(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)Basis of Comparison
Physical Properties
Melting Point (°C)Expected to be identical to the (S)-enantiomerExpected to be identical to the (R)-enantiomerEnantiomers have identical physical properties in a non-chiral environment.
Specific Rotation ([α]D)Expected to be equal in magnitude but opposite in sign to the (S)-enantiomerExpected to be equal in magnitude but opposite in sign to the (R)-enantiomerEnantiomers rotate plane-polarized light to an equal and opposite degree.
Chromatographic Behavior
Retention Time (Chiral HPLC)Different retention time compared to the (S)-enantiomerDifferent retention time compared to the (R)-enantiomerChiral stationary phases interact differently with each enantiomer, allowing for their separation.[4][9]
Pharmacological Activity
Receptor Binding Affinity (e.g., β-adrenergic receptor)Potentially lower affinity (distomer)Potentially higher affinity (eutomer)For many beta-blockers, the (S)-enantiomer is the more active (eutomer).[6][7]
In vivo PotencyPotentially lowerPotentially higherBiological systems are chiral environments, leading to stereospecific interactions.[7][10]
Toxicology
Acute Toxicity (LD50)May differ from the (S)-enantiomerMay differ from the (R)-enantiomerEnantiomers can have different toxicological profiles.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3-(3-methoxyphenoxy)propan-1-amine stereoisomers would need to be developed and optimized. Below are representative methodologies based on established procedures for analogous compounds.

Protocol 1: Chiral Resolution of Racemic 3-(3-Methoxyphenoxy)propan-1-amine using (R,R)-Tartaric Acid
  • Salt Formation: Dissolve racemic 3-(3-methoxyphenoxy)propan-1-amine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of (R,R)-tartaric acid dissolved in the same solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by polarimetry.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent. The filtrate contains the more soluble diastereomer.

  • Enantiomer Recovery: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of chiral amines.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 275 nm) is commonly employed.

  • Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks with different retention times. The enantiomeric excess can be calculated from the peak areas.

Hypothetical Signaling Pathway Comparison

The pharmacological differences between enantiomers often stem from their differential binding to and modulation of specific biological targets, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway where the (S)-enantiomer acts as a potent antagonist, while the (R)-enantiomer has significantly lower activity.

G cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor β-Adrenergic Receptor (GPCR) g_protein G-Protein receptor->g_protein Activation s_enantiomer (S)-Enantiomer (Eutomer) s_enantiomer->receptor High Affinity Binding (Antagonist) s_enantiomer->g_protein Inhibition r_enantiomer (R)-Enantiomer (Distomer) r_enantiomer->receptor Low Affinity Binding agonist Endogenous Agonist (e.g., Norepinephrine) agonist->receptor Binding ac Adenylate Cyclase g_protein->ac Activation camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activation response Cellular Response pka->response Phosphorylation Events

Hypothetical differential signaling of stereoisomers.

Conclusion

The enantioselective synthesis and comparative analysis of the stereoisomers of 3-(3-methoxyphenoxy)propan-1-amine are crucial for elucidating their potential as therapeutic agents. While direct experimental data is currently limited, established methodologies for chiral resolution and asymmetric synthesis, along with the well-documented stereoselectivity of analogous compounds, provide a strong framework for future research. The development of enantiomerically pure forms of this compound will enable a more precise understanding of its structure-activity relationship and facilitate the identification of the optimal stereoisomer for clinical development.

References

Safety Operating Guide

Safe Disposal of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride, a compound commonly used in pharmaceutical research. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. This information is critical for preventing accidental exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin and Body Protection: A lab coat or a full chemical-protective suit should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved P95 or EU EN 143 particle respirator.[1]

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Keep the container tightly closed in a dry and cool place.[2]

  • Incompatible materials to avoid are strong oxidizing agents, strong acids, and acid chlorides.[2][3]

II. Quantitative Safety and Disposal Data Summary

ParameterValue/ClassificationCitation
Physical State Solid (crystal/powder)[4]
GHS Skin Corrosion/Irritation Category 1B[2]
GHS Serious Eye Damage/Irritation Category 1[2]
GHS Specific Target Organ Toxicity Category 3 (Respiratory system)[2]
Aquatic Hazard Harmful to aquatic life with long lasting effects[3]
Disposal Consideration Dispose of as hazardous waste[2][3]
Container for Disposal Suitable, closed, and properly labeled containers[1][3]

III. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the disposal of solid this compound waste. This procedure should be performed in a designated laboratory area and in accordance with institutional and local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Hazardous waste container (sealable, compatible plastic or glass)

  • Hazardous waste labels

  • Inert absorbent material (e.g., sand, vermiculite)

  • Two plastic bags for lining the container (optional but recommended)

  • Logbook for waste tracking

Procedure:

  • Preparation and Labeling:

    • Select a clean, dry, and appropriate hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof lid.

    • Affix a hazardous waste label to the container before adding any waste.

    • On the label, clearly write the full chemical name: "this compound" and its CAS number (if available). List all constituents if it is a mixture.

    • Record the accumulation start date on the label.

  • Waste Collection:

    • Place the pure, unused, or waste this compound directly into the labeled hazardous waste container.

    • For contaminated materials (e.g., gloves, weighing paper, pipette tips), place them in a separate, clearly labeled solid waste container.

    • Ensure the container is kept closed at all times except when adding waste.[5]

  • Spill Management (if applicable):

    • In case of a spill, ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

  • Storage of Waste Container:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Ensure the SAA is a secure, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.

    • Liquid waste containers should be stored in secondary containment.[5]

  • Arranging for Disposal:

    • Once the container is full (typically no more than three-quarters full) or the accumulation time limit set by your institution is reached, seal the container securely.

    • Complete any institutional chemical waste collection forms or online requests. This typically involves providing information from the hazardous waste label.

    • Arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash. It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3]

  • Do not mix this waste with incompatible chemicals.

  • Always consult your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.

IV. Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Disposal_Decision_Workflow start Start: Have 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride for disposal is_waste Is the material waste? start->is_waste ppe Don appropriate PPE: - Safety glasses/face shield - Chemical-resistant gloves - Lab coat is_waste->ppe Yes container Select & label a designated hazardous waste container ppe->container transfer Transfer waste into the container. Keep container closed when not in use. container->transfer spill Is there a spill? transfer->spill cleanup Clean up spill with inert absorbent. Place cleanup material in waste container. spill->cleanup Yes storage Store sealed container in a designated Satellite Accumulation Area (SAA). spill->storage No cleanup->storage pickup Arrange for pickup by EHS or licensed waste disposal contractor. storage->pickup

Caption: Decision workflow for the disposal of this compound.

Waste_Segregation_Logic waste 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride Waste container Designated Hazardous Waste Container waste->container CORRECT SEGREGATION incompatibles Incompatible Waste Streams - Strong Oxidizing Agents - Strong Acids - Acid Chlorides waste->incompatibles DO NOT MIX general_lab General Lab Trash waste->general_lab INCORRECT drain Sink/Drain waste->drain INCORRECT

Caption: Waste stream segregation for this compound.

References

Comprehensive Safety and Handling Guide for 3-(3-Methoxyphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is compiled from safety data for structurally similar compounds and general best practices for handling laboratory chemicals. It is intended to provide essential safety and logistical information. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride and adhere to your institution's safety protocols.

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[1][2][3]Protects against splashes, dust, and vapors that can cause serious eye damage.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a good initial choice, but consult glove manufacturer's compatibility charts). A lab coat or chemical-resistant apron.[1][2][3]Prevents skin contact, which can cause burns, irritation, or allergic reactions.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[2][6][7]Protects against inhalation of dust or vapors, which can be harmful.[4]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan for Safe Handling

Following a systematic operational plan is critical to ensure safety during the handling and use of this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste per Guidelines G->H I Remove and Clean PPE H->I

Caption: Workflow for safe handling of this compound.

Step-by-Step Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any internal standard operating procedures (SOPs).

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, typically a chemical fume hood, by ensuring it is clean, uncluttered, and the ventilation is functioning correctly.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh or measure the required amount of the compound within the fume hood to minimize dust or vapor dispersion.

    • Handle the compound with care, avoiding actions that could generate dust or aerosols.

    • Keep the container tightly closed when not in use.

  • During the Experiment:

    • Continuously monitor the experiment for any unexpected changes.

    • Avoid direct contact with the compound and its solutions.

    • In case of a spill, follow the emergency procedures outlined below.

  • Post-Experiment Cleanup:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully clean all glassware and equipment that came into contact with the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Disposal Procedure: Dispose of all waste through your institution's hazardous waste management program.[8] Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.